LipidGreen 2
Descripción
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Structure
3D Structure
Propiedades
Fórmula molecular |
C22H29NO4 |
|---|---|
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
ethyl 5-methoxy-1,2-bis(3-methylbut-2-enyl)-3-oxoindole-2-carboxylate |
InChI |
InChI=1S/C22H29NO4/c1-7-27-21(25)22(12-10-15(2)3)20(24)18-14-17(26-6)8-9-19(18)23(22)13-11-16(4)5/h8-11,14H,7,12-13H2,1-6H3 |
Clave InChI |
VFAFYBVPGKPJDO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(C(=O)C2=C(N1CC=C(C)C)C=CC(=C2)OC)CC=C(C)C |
Origen del producto |
United States |
Foundational & Exploratory
LipidGreen 2: A Technical Guide for Cellular and In Vivo Lipid Droplet Imaging
For Researchers, Scientists, and Drug Development Professionals
Abstract
LipidGreen 2 is a second-generation fluorescent probe meticulously engineered for the selective visualization and quantification of neutral lipids within living cells and organisms. As a dimethylallylated 3-hydroxyindole-based compound, it exhibits superior brightness, enhanced photostability, and a higher signal-to-noise ratio compared to conventional lipid stains such as Nile Red and BODIPY 493/503. Its defining characteristic is its specific affinity for the nonpolar environment of neutral lipid droplets, while showing minimal fluorescence in aqueous cellular compartments or binding to polar phospholipids (B1166683) in cellular membranes. This high degree of selectivity makes this compound an invaluable tool for a range of applications, from monitoring adipogenesis and investigating metabolic disorders to quantifying lipid accumulation in various model systems. This guide provides a comprehensive overview of the technical specifications, mechanism of action, and detailed experimental protocols for the application of this compound in mammalian cells, live zebrafish embryos, and bacteria.
Core Properties and Mechanism of Action
Chemical and Photophysical Properties
This compound is a cell-permeable, hydrophobic molecule that selectively partitions into the neutral lipid core of lipid droplets. Its fluorescence is significantly enhanced in nonpolar environments, a phenomenon known as solvatochromism. In aqueous media, the probe exists in a low-fluorescence state, which dramatically reduces background signal and enhances the contrast of lipid droplet staining.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | 451-495 nm (General Range) | [1] |
| 485 nm | [2] | |
| 440-460 nm (Optimal in C. necator) | [1] | |
| Emission Maximum (λem) | 496-570 nm (General Range) | [1] |
| 499 nm | [2] | |
| 490-520 nm (Optimal in C. necator) | [1] | |
| Molecular Weight | 371.47 g/mol | [2] |
| Solubility | Soluble in DMSO | [2] |
| Photostability | High, with minimal photobleaching observed under continuous illumination. Fluorescence is stable for at least 30 minutes. | [3][4] |
Mechanism of Fluorescence
The fluorescence of this compound is intrinsically linked to its molecular environment. In polar, aqueous environments such as the cytoplasm, the molecule's excited state is quenched, resulting in minimal fluorescence. Upon entering the nonpolar, hydrophobic core of a lipid droplet, the molecule undergoes a conformational change that restricts its rotational freedom and shields it from quenching by water molecules. This leads to a significant increase in its fluorescence quantum yield, causing the lipid droplets to appear as bright, distinct puncta against a dark background. This mechanism ensures high specificity and a superior signal-to-noise ratio.
Diagram 1: Mechanism of this compound Fluorescence
Caption: Partitioning of this compound into lipid droplets enhances its fluorescence.
Applications and Experimental Protocols
This compound has been successfully employed across a diverse range of biological models to study lipid dynamics.
Staining of Mammalian Cells (e.g., 3T3-L1 Adipocytes)
This compound is highly effective for visualizing lipid droplet formation and accumulation during adipogenesis in cell lines like 3T3-L1.
Protocol 2.1: Staining of 3T3-L1 Adipocytes
-
Cell Culture: Culture 3T3-L1 preadipocytes to confluence in a suitable culture vessel (e.g., glass-bottom dish or multi-well plate) using standard protocols.
-
Adipocyte Differentiation: Induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX). This process typically takes 8-12 days.
-
Preparation of Staining Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution in pre-warmed (37°C) culture medium or PBS to a final working concentration of 5-10 µM.
-
-
Staining:
-
Remove the culture medium from the differentiated adipocytes.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound staining solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS to remove excess probe.
-
-
Imaging:
-
Add fresh culture medium or PBS to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~520 nm).
-
Diagram 2: Workflow for Staining Mammalian Cells
Caption: Workflow for staining lipid droplets in mammalian cells with this compound.
Live Imaging of Zebrafish Embryos
The optical transparency of zebrafish embryos makes them an excellent model for in vivo imaging of lipid metabolism. This compound readily penetrates the tissues of live embryos, allowing for the visualization of fat deposits.[3]
Protocol 2.2: Live Staining of Zebrafish Embryos
-
Embryo Collection and Maintenance: Collect zebrafish embryos and maintain them in E3 embryo medium at 28.5°C according to standard protocols.
-
Preparation of Staining Solution: Dilute the 10 mM this compound stock solution in E3 embryo medium to a final working concentration of 10 µM.
-
Staining:
-
Transfer the zebrafish embryos (e.g., at 28 hours post-fertilization) into the this compound staining solution.
-
Incubate for 30 minutes at 28.5°C in the dark.
-
-
Washing:
-
Remove the staining solution.
-
Wash the embryos thoroughly with fresh E3 embryo medium for 30 minutes to reduce background fluorescence.
-
-
Mounting and Imaging:
-
Anesthetize the embryos using a standard tricaine (B183219) solution (0.016% in E3 medium).
-
Mount the embryos in a small drop of 1% low-melting-point agarose (B213101) on a glass-bottom dish.
-
Image using a fluorescence stereomicroscope or a confocal microscope with appropriate filter sets.
-
Diagram 3: Workflow for Staining Zebrafish Embryos
Caption: Workflow for live imaging of lipid deposits in zebrafish embryos.
Quantification of Poly-β-hydroxybutyrate (PHB) in Bacteria
This compound can be used for the rapid and accurate quantification of intracellular storage lipids like poly-β-hydroxybutyrate (PHB) in bacteria, offering a fluorescent alternative to traditional, more laborious methods.[1]
Protocol 2.3: Staining of Cupriavidus necator for PHB Quantification
-
Cell Culture: Grow Cupriavidus necator under conditions that induce PHB accumulation.
-
Preparation of Staining Solution:
-
Prepare a 54 µM stock solution of this compound in DMSO.
-
For each measurement, dilute 100 µL of the stock solution into 1.5 mL of PBS (pH 7.4), resulting in a final concentration of approximately 2.6 µM in the final cell suspension.
-
-
Staining and Measurement:
-
In a cuvette, mix 500 µL of the bacterial cell suspension with 1.5 mL of PBS containing the diluted this compound.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a fluorometer with excitation set to 440-460 nm and emission to 490-520 nm.
-
-
Quantification: The fluorescence intensity can be correlated with the PHB content, which can be independently verified using methods like HPLC.
Application in Studying Signaling Pathways: mTORC1 and Lipid Droplet Accumulation
The mTORC1 (mechanistic target of rapamycin (B549165) complex 1) signaling pathway is a central regulator of cell growth and metabolism, including lipid synthesis. Inhibition of mTORC1 has been shown to lead to an accumulation of triglycerides in lipid droplets.[5] While a specific study using this compound to directly dissect this pathway was not identified, the properties of this compound make it an ideal tool for such investigations. Researchers can use this compound to visualize and quantify the changes in lipid droplet content and morphology following the modulation of mTORC1 activity (e.g., through the use of inhibitors like rapamycin or Torin1).
Diagram 4: Simplified mTORC1 Signaling and its Impact on Lipid Droplets
Caption: Inhibition of mTORC1 leads to lipid droplet accumulation, a process that can be visualized with this compound.
Concluding Remarks
This compound represents a significant advancement in the field of lipid biology, offering researchers a highly specific, sensitive, and photostable tool for the study of neutral lipid dynamics. Its versatility across different model systems, from single cells to whole organisms, combined with its ease of use, makes it an indispensable probe for investigating the fundamental roles of lipid droplets in health and disease. The detailed protocols and technical information provided in this guide are intended to facilitate the successful application of this compound in a wide range of research endeavors.
References
An In-depth Technical Guide to LipidGreen 2: Mechanism and Application in Lipid Staining
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of LipidGreen 2, a second-generation fluorescent probe designed for the selective staining of neutral lipids. We will delve into its core mechanism of action, present key quantitative data, and provide detailed experimental protocols for its application in cellular and organismal imaging.
Core Mechanism of Action
This compound is a cell-permeable, N-dimethylallylated 3-hydroxyindole-based small molecule probe specifically engineered for imaging neutral lipids.[1] Its mechanism of action is rooted in its lipophilic nature and fluorogenic properties. In aqueous environments, the fluorescence of this compound is minimal. However, upon entering a nonpolar environment, such as the neutral lipid core of a lipid droplet, the probe undergoes a conformational change that results in a significant increase in its fluorescence quantum yield. This selective fluorescence enhancement in hydrophobic environments allows for the specific visualization of neutral lipid stores with a high signal-to-noise ratio and minimal background staining.[2]
Unlike some other lipophilic dyes, this compound selectively stains neutral lipids, such as triglycerides and cholesterol esters, but not phospholipids (B1166683).[1][2] This specificity makes it an excellent tool for distinguishing neutral lipid droplets from other membranous structures within the cell. It has been shown to provide brighter and more stable fluorescence compared to its predecessor, LipidGreen, and other common lipid stains like Nile Red.[3]
Quantitative Data and Performance
This compound exhibits superior photophysical properties compared to other commonly used lipid stains. Below is a summary of its key quantitative characteristics.
| Property | Value | Comparison with Other Dyes | Source |
| Excitation Wavelength | 440 - 460 nm (optimal) | Similar to BODIPY 493/503 | |
| 456 nm | |||
| Emission Wavelength | 490 - 520 nm (optimal) | Greener spectrum than Nile Red's yellow-gold emission | |
| 534 nm | |||
| Recommended Staining Concentration | ~10 µM for cultured cells and zebrafish | Generally in the low micromolar range | |
| 2.6 µM for C. necator (PHB staining) | |||
| Selectivity | Neutral lipids (triglycerides, cholesterol esters) | Higher selectivity for neutral lipids over phospholipids compared to some dyes | |
| Signal Strength | Brighter fluorescence than Nile Red and LipidGreen | Provides a stronger signal for easier detection | |
| Background Fluorescence | Minimal non-specific background staining | Less background compared to Nile Red and BODIPY 493/503 | |
| Photostability | High long-term stability | More photostable than many common fluorescent dyes |
Experimental Protocols
Detailed methodologies for the application of this compound in various research models are provided below.
Staining of Lipid Droplets in Cultured Cells (e.g., HepG2, 3T3-L1)
This protocol is adapted for the general staining of neutral lipid droplets in adherent cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or multi-well plates
-
Fluorescence microscope with appropriate filter sets (e.g., GFP/FITC channel)
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging plate and culture until they reach the desired confluency.
-
Induction of Lipid Droplets (Optional): To induce lipid droplet formation, cells can be treated with oleic acid or other known steatosis inducers (e.g., amiodarone, tamoxifen) for 24-72 hours.
-
Preparation of Staining Solution: Prepare a working solution of this compound by diluting the stock solution in cell culture medium to a final concentration of approximately 10 µM.
-
Staining: Remove the existing cell culture medium and add the this compound staining solution to the cells.
-
Incubation: Incubate the cells for 30 minutes at 37°C in a CO2 incubator.
-
Washing: After incubation, gently wash the cells three times with PBS to remove excess dye and reduce background fluorescence.
-
Imaging: Immediately image the cells using a fluorescence microscope. For this compound, use an excitation wavelength around 450-490 nm and collect emission around 515 nm or higher.
Staining of Fat Deposits in Live Zebrafish Embryos
This protocol describes the in vivo staining of neutral lipid deposits in a model organism.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Zebrafish embryos
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Embryo water/medium
-
Tricaine solution (0.016%) for anesthetization
-
3% Methyl cellulose (B213188) for mounting
-
Fluorescence stereomicroscope
Procedure:
-
Embryo Collection: Collect zebrafish embryos at the desired developmental stage (e.g., 28 hours post-fertilization).
-
Staining Solution: Prepare a 10 µM this compound solution in embryo water.
-
Incubation: Incubate the embryos in the this compound solution for 30 minutes at 28.5°C.
-
Washing: After staining, wash the embryos with fresh embryo water for 30 minutes to remove unbound dye.
-
Anesthetization and Mounting: Anesthetize the embryos with 0.016% Tricaine and mount them in 3% methyl cellulose on a microscope slide or imaging dish.
-
Imaging: Image the fat deposits in the live embryos using a fluorescence stereomicroscope with a GFP filter set (e.g., 470/40 nm excitation, 525/50 nm emission).
Comparative Analysis and Advantages
This compound offers several advantages over traditional and other contemporary lipid stains.
References
Excitation and emission spectra of LipidGreen 2
An In-depth Technical Guide to the Excitation and Emission Spectra of LipidGreen 2
This guide provides a comprehensive overview of the spectral properties of this compound, a second-generation fluorescent probe designed for imaging neutral lipids. It is intended for researchers, scientists, and professionals in drug development who utilize fluorescence microscopy and spectroscopy for lipid analysis.
Core Spectral Properties of this compound
This compound is a cell-permeable, N-dimethylallylated 3-hydroxyindole-based compound that selectively stains neutral lipids, such as those found in lipid droplets, with bright green fluorescence and minimal non-specific background. It offers a better fluorescence signal compared to the first-generation LipidGreen.[1][2][3]
Quantitative Spectral Data
The excitation and emission spectra of this compound are key to its application in fluorescence microscopy and spectroscopy. The optimal wavelengths can vary slightly depending on the solvent environment and the specific application. The table below summarizes the reported spectral characteristics.
| Spectral Property | Wavelength (nm) | Source |
| Excitation Maximum | 456 | Chun et al., 2013[4] |
| Emission Maximum | 534 | Chun et al., 2013 |
| Optimal Excitation Range | 440 - 460 | Kettner & Griehl, 2020 |
| Optimal Emission Range | 490 - 520 | Kettner & Griehl, 2020 |
| Excitation Range (General) | 451 - 495 | MedchemExpress |
| Emission Range (General) | 496 - 570 | MedchemExpress |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. Below are protocols for spectral measurement and cellular imaging.
Measurement of Fluorescence Spectra
This protocol outlines the general procedure for determining the excitation and emission spectra of a fluorescent dye like this compound.
Objective: To determine the optimal excitation and emission wavelengths.
Instrumentation: A fluorescence spectrophotometer or spectrofluorometer is required.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., PBS or DMSO). The final concentration should be low enough to avoid inner filter effects.
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to a fixed wavelength, ideally the peak of the emission spectrum (if known, e.g., 534 nm).
-
Scan a range of excitation wavelengths (e.g., 400 nm to 600 nm).
-
The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum represents the excitation maximum.
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to a fixed wavelength, ideally the peak of the excitation spectrum (e.g., 456 nm).
-
Scan a range of emission wavelengths.
-
The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. The peak corresponds to the emission maximum.
-
-
3D Excitation-Emission Matrix (3DEEM) Spectroscopy (Advanced):
-
For a comprehensive analysis, a 3DEEM scan can be performed. This involves scanning a range of emission wavelengths for each wavelength in a scanned excitation range.
-
This generates a 3D plot that visualizes the complete fluorescence profile and helps identify the absolute optimal excitation and emission peaks.
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Staining of Lipid Droplets in Cultured Cells
This protocol describes the use of this compound for visualizing neutral lipid droplets in mammalian cells.
Objective: To fluorescently label and image lipid droplets in live or fixed cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Cultured cells (e.g., HepG2, 3T3-L1).
-
Phosphate-buffered saline (PBS) or cell culture medium.
-
Fluorescence microscope with appropriate filter sets (e.g., GFP or FITC channel).
Methodology:
-
Cell Culture: Grow cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips). If inducing lipid accumulation (steatosis), treat cells with appropriate agents (e.g., oleic acid, tamoxifen, or a differentiation cocktail for 3T3-L1 cells).
-
Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed culture medium or PBS to a final working concentration (typically 5-10 µM).
-
Staining:
-
Remove the culture medium from the cells.
-
Add the this compound staining solution to the cells.
-
Incubate for approximately 30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells gently with fresh PBS or culture medium to remove excess dye.
-
-
Imaging:
-
Mount the sample on a fluorescence microscope.
-
Excite the sample using a blue light source (e.g., ~470/40 nm filter).
-
Capture the green fluorescence emission (e.g., ~525/50 nm filter).
-
This compound selectively accumulates in neutral lipid droplets, which appear as bright, spherical structures.
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Application in Signaling and Pathway Analysis
This compound is primarily a visualization tool rather than a direct participant in signaling pathways. Its utility lies in assessing the downstream effects of signaling events that lead to changes in neutral lipid metabolism and storage.
Use Case: Fatty Liver (Steatosis) Models
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Pathway: Signaling pathways that regulate lipogenesis and lipid droplet formation (e.g., SREBP-1c activation, insulin (B600854) signaling) can be studied.
-
Application: In models of non-alcoholic fatty liver disease (NAFLD), cells like HepG2 can be treated with stimuli (e.g., high glucose, insulin, or specific drugs) to induce fat accumulation. This compound is then used to quantify the resulting increase in lipid droplet content, providing a readout for the activity of these pathways. It has been shown to be more effective than BODIPY 493/503 in assessing the hepatotoxicity of certain compounds in HepG2 cells.
References
LipidGreen 2: A Technical Guide for Advanced Lipid Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
LipidGreen 2 is a second-generation fluorescent probe meticulously engineered for the selective staining and visualization of neutral lipids within cells and tissues. As a cell-permeable, N-dimethylallylated 3-hydroxyindole-based compound, it offers significant advantages over earlier lipid probes, including enhanced fluorescence signaling and superior specificity. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and practical applications of this compound, complete with detailed experimental protocols and data presented for clarity and ease of use by researchers in lipid biology, metabolic diseases, and drug discovery.
Chemical Structure and Physicochemical Properties
This compound is chemically identified as ethyl 5-methoxy-1,2-bis(3-methylbut-2-en-1-yl)-3-oxoindoline-2-carboxylate.[1] Its molecular structure is a key determinant of its lipophilic nature and fluorescent properties, allowing it to readily partition into the nonpolar environment of lipid droplets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | ethyl 5-methoxy-1,2-bis(3-methylbut-2-en-1-yl)-3-oxoindoline-2-carboxylate | [1] |
| Molecular Formula | C₂₂H₂₉NO₄ | [1][2] |
| Molecular Weight | 371.47 g/mol | [1] |
| CAS Number | 1382764-52-4 | |
| Appearance | Yellow to brown viscous liquid/oil | |
| Excitation Wavelength (λex) | ~485 nm (Optimal range: 440-460 nm) | |
| Emission Wavelength (λem) | ~499 nm (Optimal range: 490-520 nm) | |
| Solubility | DMSO: 100 mg/mL; Insoluble in water | |
| Storage | Store at 2-8°C. For long-term storage of stock solutions, aliquot and freeze at -20°C or -80°C, protected from light. |
Performance Characteristics
This compound exhibits robust performance for lipid droplet imaging, characterized by its bright fluorescence and high stability. While specific quantitative values for quantum yield and signal-to-noise ratio are not consistently reported in publicly available literature, qualitative descriptions from multiple sources indicate superior performance compared to older dyes like Nile Red. It is consistently reported to provide a "better fluorescence signal" and "brighter staining" with "less non-specific background".
Table 2: Performance Attributes of this compound
| Attribute | Description |
| Specificity | Selectively stains neutral lipids over phospholipids. |
| Fluorescence Intensity | High fluorescence intensity in nonpolar environments such as lipid droplets. |
| Photostability | Exhibits high photostability, allowing for prolonged imaging and time-lapse studies. |
| Signal-to-Noise Ratio | Generally described as high, with minimal background fluorescence. |
| Quantum Yield | While a specific value is not readily available, its bright emission suggests a favorable quantum yield in a lipidic environment. |
Experimental Protocols
The following are detailed protocols for the application of this compound in various experimental setups.
Staining of Lipid Droplets in Cultured Cells
This protocol is suitable for visualizing lipid droplets in adherent or suspension cells.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Fixative (e.g., 4% paraformaldehyde in PBS), optional
-
Mounting medium
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on coverslips, glass-bottom dishes, or in multi-well plates. For suspension cells, proceed with the cell pellet.
-
Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed cell culture medium or PBS to a final working concentration of 5-10 µM.
-
Staining: Remove the culture medium and wash the cells once with PBS. Add the this compound staining solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with PBS to remove excess dye.
-
(Optional) Fixation: For fixed-cell imaging, after washing, incubate the cells with 4% paraformaldehyde for 15-20 minutes at room temperature. Wash three times with PBS.
-
Imaging: Mount the coverslips with a suitable mounting medium. Visualize the stained lipid droplets using a fluorescence microscope with appropriate filter sets (e.g., excitation at ~488 nm and emission detection at ~500-550 nm).
Staining of Frozen Tissue Sections
This protocol is designed for the visualization of lipid distribution in tissue cryosections.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
PBS, pH 7.4
-
Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100), optional for co-staining
-
Mounting medium
Procedure:
-
Tissue Section Preparation: Prepare frozen tissue sections of 5-10 µm thickness on glass slides.
-
Rehydration and Staining: Allow the sections to air dry briefly. Rehydrate in PBS for 5-10 minutes. Dilute the this compound stock solution in PBS to a final concentration of 5-10 µM. Cover the tissue section with the staining solution and incubate for 30 minutes at room temperature in a humidified chamber, protected from light.
-
Washing: Gently wash the slides three times with PBS.
-
Counterstaining (Optional): If desired, perform counterstaining for nuclei (e.g., with DAPI) or other cellular components.
-
Mounting: Mount the slides with an aqueous mounting medium.
-
Imaging: Observe the stained sections under a fluorescence or confocal microscope.
Staining of Live Zebrafish
This protocol is adapted for in vivo imaging of lipid deposits in zebrafish larvae.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Embryo medium/E3 medium
-
Tricaine (B183219) solution for anesthesia
Procedure:
-
Preparation of Staining Solution: Dilute the this compound stock solution in embryo medium to a final concentration of 10 µM.
-
Staining: Place zebrafish larvae in the staining solution and incubate for 30 minutes at 28.5°C.
-
Washing: Transfer the larvae to fresh embryo medium and wash for 15-30 minutes to reduce background fluorescence.
-
Anesthesia and Mounting: Anesthetize the larvae using tricaine solution. Mount the larvae in a small drop of low-melting-point agarose (B213101) or methylcellulose (B11928114) on a microscope slide or imaging dish.
-
Imaging: Image the distribution of lipid deposits in the live larvae using a fluorescence stereomicroscope or a confocal microscope.
Signaling Pathways and Applications
This compound serves as a powerful tool for investigating cellular processes and signaling pathways related to lipid metabolism. Its primary application lies in the visualization and quantification of lipid droplets, which are central organelles in energy storage and lipid homeostasis.
Caption: Logical workflow of a this compound staining protocol.
Conclusion
This compound is a highly effective and reliable fluorescent probe for the specific detection of neutral lipids. Its superior brightness, photostability, and ease of use make it an invaluable tool for researchers investigating various aspects of lipid biology and related pathologies. The detailed protocols and information provided in this guide are intended to facilitate the successful application of this compound in a wide range of research settings, from basic cell biology to preclinical drug development.
References
LipidGreen 2: A Technical Guide to Advanced Lipid Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core advantages of LipidGreen 2, a second-generation fluorescent probe, for the visualization and quantification of lipids. We will delve into its superior performance compared to traditional dyes, provide detailed experimental protocols, and illustrate key workflows and mechanisms through diagrams.
Core Advantages of this compound
This compound offers several significant advantages for lipid research, making it a powerful tool for studying lipid droplets (LDs) and their role in various cellular processes and disease models.
-
Superior Fluorescence Signal: this compound provides a brighter and more robust fluorescence signal compared to its predecessor, LipidGreen, and other common lipid stains.[1][2][3] This allows for clearer imaging and more sensitive detection of lipid droplets, even at low abundance.
-
High Selectivity for Neutral Lipids: A key advantage of this compound is its high specificity for neutral lipids, such as triglycerides and cholesterol esters, which are the primary components of lipid droplets.[1][3] Unlike dyes like Nile Red that also stain phospholipids, this compound's selectivity reduces background fluorescence from other cellular membranes, resulting in cleaner images and more accurate quantification.
-
Low Background and High Contrast: Researchers have consistently observed that this compound staining results in less non-specific background fluorescence compared to dyes like BODIPY 493/503. This high signal-to-noise ratio enables the acquisition of high-contrast images, facilitating precise localization and analysis of lipid droplets.
-
Excellent Performance in Live-Cell Imaging: this compound is cell-permeable and has been successfully used for staining lipid deposits in live cells and organisms, including zebrafish embryos. Its compatibility with live-cell imaging allows for the dynamic tracking of lipid droplet formation, mobilization, and consumption in real-time.
-
Enhanced Photostability: Studies have demonstrated the good photostability of this compound. For instance, in zebrafish embryos, the fluorescence signal was still detectable after continuous exposure to UV light, and while the signal decreased after 24 hours, it remained sufficient for long-term observation. This property is crucial for time-lapse microscopy and other applications requiring prolonged imaging.
-
Suitability for Multicolor Imaging: Due to its distinct spectral properties, this compound can be used in conjunction with other fluorescent probes, such as red fluorescent dyes for multicolour imaging applications. This allows for the simultaneous visualization of lipid droplets and other cellular components or processes.
-
Effectiveness in Diverse Applications: this compound has proven effective in a range of applications, including the study of fatty liver disease in zebrafish, the assessment of drug-induced steatosis in HepG2 cells, and the quantification of poly(3-hydroxybutyrate) (PHB) in bacteria.
Comparative Performance Data
To provide a clear comparison, the following tables summarize the key performance characteristics of this compound against two commonly used lipid stains, Nile Red and BODIPY 493/503.
Table 1: this compound vs. Nile Red
| Feature | This compound | Nile Red |
| Selectivity | High for neutral lipids | Stains both neutral lipids and phospholipids |
| Background | Minimal non-specific background | Higher background due to broader lipid staining |
| Fluorescence | Brighter and more stable fluorescence | Robust fluorescence but can be less bright |
| Multicolor Imaging | Suitable for multicolor imaging | Broad emission spectrum can complicate multicolor imaging |
| Live-Cell Imaging | Yes | Yes |
Table 2: this compound vs. BODIPY 493/503
| Feature | This compound | BODIPY 493/503 |
| Fluorescence | Brighter images | Bright green fluorescence |
| Background | Less non-specific background | Can produce background signal |
| Hepatotoxicity Assay | More effective in assessing hepatotoxicity in HepG2 cells | Commonly used for lipid detection |
| Photostability | Good photostability | Limited photostability |
| Live-Cell Imaging | Yes | Yes |
Experimental Protocols
Below are detailed methodologies for key experiments using this compound.
Staining of Lipid Droplets in Cultured Cells (e.g., HepG2, 3T3-L1)
Objective: To visualize and quantify lipid droplets in cultured mammalian cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest (e.g., HepG2, 3T3-L1)
-
Fluorescence microscope
Protocol:
-
Cell Culture: Culture cells to the desired confluency in a suitable culture vessel (e.g., multi-well plate, chamber slide).
-
Induction of Lipid Droplet Formation (Optional): To induce lipid accumulation, treat cells with an appropriate stimulus. For example, incubate HepG2 cells with oleic acid (e.g., 200 µmol/L) for 24 hours. For 3T3-L1 preadipocyte differentiation, treat with a cocktail of IBMX, dexamethasone, and insulin.
-
Preparation of Staining Solution: Prepare a stock solution of this compound in DMSO (e.g., 1-10 mM). Immediately before use, dilute the stock solution in cell culture medium or PBS to a final working concentration of approximately 10 µM.
-
Staining: Remove the culture medium from the cells and wash once with PBS. Add the this compound staining solution to the cells and incubate for 30 minutes to 1 hour at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with PBS to remove excess dye.
-
Imaging: Add fresh culture medium or PBS to the cells. Observe the stained lipid droplets using a fluorescence microscope with appropriate filter sets (Excitation: ~451-495 nm, Emission: ~496-570 nm).
Staining of Fat Deposits in Live Zebrafish Embryos
Objective: To visualize fat deposits in a live organism model.
Materials:
-
This compound
-
DMSO
-
Egg water (embryo medium)
-
Zebrafish embryos
-
Tricaine (anesthetic)
-
Methyl cellulose (B213188) (for mounting)
-
Fluorescence stereomicroscope
Protocol:
-
Embryo Collection: Collect zebrafish embryos at the desired developmental stage (e.g., 28 hours post-fertilization).
-
Preparation of Staining Solution: Prepare a 10 µM working solution of this compound in egg water from a DMSO stock.
-
Staining: Incubate the zebrafish embryos in the this compound staining solution for 30 minutes at 28.5°C.
-
Washing: After incubation, wash the embryos with fresh egg water for 30 minutes to remove unbound dye.
-
Anesthesia and Mounting: Anesthetize the embryos with 0.016% Tricaine. Mount the anesthetized embryos in 3% methyl cellulose on a microscope slide or imaging dish.
-
Imaging: Visualize the stained fat deposits using a fluorescence stereomicroscope equipped with a GFP filter set.
Visualizations
Experimental Workflow for Lipid Droplet Staining in Cultured Cells
Caption: A streamlined workflow for staining lipid droplets in cultured cells using this compound.
Mechanism of Selective Lipid Droplet Staining
Caption: this compound's mechanism of selective fluorescence in the hydrophobic core of lipid droplets.
References
An In-depth Technical Guide to LipidGreen2 Applications in Cellular Biology
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
LipidGreen2 is a second-generation fluorescent probe designed for the selective detection and quantification of neutral lipids within lipid droplets (LDs) in live and fixed cells, as well as in whole organisms. Its superior brightness, photostability, and low background fluorescence compared to traditional dyes like Nile Red and BODIPY® 493/503 make it an invaluable tool in cellular biology, particularly for research areas involving lipid metabolism, steatosis, and drug-induced phospholipidosis. This guide provides a comprehensive overview of LipidGreen2's properties, detailed experimental protocols for its application in fluorescence microscopy, flow cytometry, and high-throughput screening, and a comparative analysis with other common lipid droplet stains.
Core Properties of LipidGreen2
LipidGreen2 is a cell-permeable, N-dimethylallylated 3-hydroxyindole-based compound that exhibits strong fluorescence in nonpolar environments, such as the neutral lipid core of LDs.[1] It selectively stains neutral lipids over phospholipids, which minimizes background fluorescence from cellular membranes.[1]
Photophysical Properties
The fluorescence of LipidGreen2 is highly dependent on the polarity of its microenvironment, a characteristic known as solvatochromism.[2][3][4] In aqueous or polar environments, the dye is virtually non-fluorescent. Upon partitioning into the hydrophobic interior of lipid droplets, a significant increase in fluorescence quantum yield is observed.
Data Presentation: Comparative Analysis of Lipid Droplet Probes
The selection of a fluorescent probe for lipid droplet analysis is critical and depends on the specific experimental requirements. This section provides a comparative summary of the key photophysical and performance characteristics of LipidGreen2, Nile Red, and BODIPY® 493/503.
Disclaimer: The following data has been compiled from various sources. Experimental conditions for each reported value may vary, which can influence the results. Direct comparative studies under identical conditions are limited.
Table 1: Photophysical Properties of Lipid Droplet Dyes
| Property | LipidGreen2 | Nile Red | BODIPY® 493/503 |
| Excitation Max (nm) | ~456 | ~515-554 | ~493 |
| Emission Max (nm) | ~534 | ~585-638 | ~503 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Not explicitly reported | ~38,000 in Dioxane | ~79,000 - 89,000 |
| Quantum Yield (Φ) | Not explicitly reported in nonpolar solvent | High in apolar solvents (~0.33-0.42 in EtOH) | High, approaching 1.0 in some organic solvents |
| Fluorescence Lifetime (τ) (ns) | Not explicitly reported | ~4.5 in dichloromethane | ~7.2 in dichloromethane |
| Solvent for Stock Solution | DMSO | DMSO, Acetone | DMSO, DMF, Methanol |
Table 2: Performance Characteristics in Cellular Imaging
| Characteristic | LipidGreen2 | Nile Red | BODIPY® 493/503 |
| Selectivity | High for neutral lipids | Stains neutral and polar lipids, leading to background from membranes | High for neutral lipids, but can show some cytosolic background |
| Brightness in Cells | Reported to be brighter than Nile Red and BODIPY® 493/503 | Good, but can be quenched in more polar environments | Very bright |
| Photostability | High; fluorescence signal decreased to half after 24h in zebrafish embryos | Prone to photobleaching | Limited photostability |
| Signal-to-Noise Ratio | High, with minimal non-specific background | Lower due to background fluorescence from membranes | Generally good, but can have cytosolic background |
| Suitability for Live-Cell Imaging | Excellent | Good, but photobleaching can be a limitation | Good, but photobleaching can be a limitation |
| Suitability for Multicolor Imaging | Good, can be used with red fluorescent probes | Broad emission spectrum can lead to bleed-through into other channels | Narrow emission spectrum is advantageous for multicolor imaging |
Experimental Protocols
General Guidelines for LipidGreen2 Staining
-
Stock Solution Preparation: Prepare a stock solution of LipidGreen2 in anhydrous DMSO at a concentration of 1-10 mM. Store the stock solution at -20°C or -80°C, protected from light. Stock solutions are stable for up to one month at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentration (typically 1-10 µM) in a serum-free medium or an appropriate buffer like PBS. To avoid precipitation, it is recommended to add the stock solution to the aqueous buffer while vortexing.
-
Staining Procedure: Remove the culture medium from the cells and wash with PBS. Add the LipidGreen2 working solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.
-
Washing: After incubation, wash the cells 2-3 times with PBS to remove excess dye and reduce background fluorescence.
-
Imaging: Image the cells immediately using a fluorescence microscope or other fluorescence-based detection systems.
Protocol for Fluorescence Microscopy of Lipid Droplets
This protocol is suitable for imaging lipid droplets in cultured adherent cells.
Materials:
-
LipidGreen2 stock solution (1 mM in DMSO)
-
Cell culture medium (serum-free for staining)
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 or DAPI for nuclear counterstaining (optional)
-
Imaging plates or coverslips with cultured cells
Procedure:
-
Seed cells on coverslips or in imaging plates and culture until they reach the desired confluency.
-
Induce lipid droplet formation if required by treating the cells with oleic acid or other appropriate stimuli.
-
Prepare a 5 µM LipidGreen2 working solution in a serum-free medium.
-
Remove the culture medium and wash the cells once with PBS.
-
Add the LipidGreen2 working solution to the cells and incubate for 30 minutes at 37°C in a CO2 incubator, protected from light.
-
(Optional) For nuclear counterstaining, add Hoechst 33342 to the working solution at a final concentration of 1 µg/mL during the last 10 minutes of incubation.
-
Remove the staining solution and wash the cells three times with PBS.
-
Add fresh PBS or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation ~450-490 nm, emission ~515-565 nm).
Protocol for Flow Cytometry Analysis of Lipid Accumulation
This protocol allows for the quantification of lipid content in a cell population.
Materials:
-
LipidGreen2 stock solution (1 mM in DMSO)
-
PBS
-
Trypsin-EDTA
-
FACS buffer (PBS containing 1-2% FBS or BSA)
-
Cells in suspension
Procedure:
-
Harvest the cells by trypsinization and centrifuge to obtain a cell pellet.
-
Wash the cells once with PBS.
-
Resuspend the cells in FACS buffer at a concentration of 1 x 10^6 cells/mL.
-
Prepare a 2X LipidGreen2 working solution in FACS buffer.
-
Add an equal volume of the 2X LipidGreen2 working solution to the cell suspension to achieve a final concentration of 1-10 µM.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Analyze the cells on a flow cytometer using the appropriate laser (e.g., 488 nm) and emission filter (e.g., ~530/30 nm).
-
Gate on the cell population of interest and quantify the mean fluorescence intensity, which correlates with the cellular lipid content.
Protocol for High-Throughput Screening (HTS) of Steatosis
This protocol is designed for screening compounds that may induce or inhibit lipid accumulation in a 96- or 384-well plate format.
Materials:
-
LipidGreen2 stock solution (1 mM in DMSO)
-
Cell culture medium
-
PBS
-
Test compounds and controls
-
96- or 384-well clear-bottom black imaging plates
-
Automated fluorescence plate reader or high-content imaging system
Procedure:
-
Seed cells (e.g., HepG2) into the microplates and allow them to adhere overnight.
-
Treat the cells with test compounds at various concentrations for the desired duration (e.g., 24-72 hours). Include positive (e.g., oleic acid) and negative (vehicle) controls.
-
Prepare a LipidGreen2 working solution in a serum-free medium.
-
After compound treatment, remove the medium and wash the cells with PBS using an automated plate washer.
-
Add the LipidGreen2 working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells three times with PBS.
-
Add fresh PBS to each well.
-
Measure the fluorescence intensity using a plate reader (bottom-read mode) with appropriate excitation and emission wavelengths.
-
Alternatively, acquire and analyze images using a high-content imaging system to quantify lipid droplet number, size, and intensity per cell.
Mandatory Visualizations
Fluorescence Mechanism of LipidGreen2
The fluorescence of LipidGreen2 is based on a solvatochromic mechanism. In a polar (aqueous) environment, the molecule is in a low-fluorescence state. When it enters a nonpolar (lipid) environment, a conformational change and intramolecular charge transfer (ICT) lead to a highly fluorescent state.
Caption: Proposed solvatochromic mechanism of LipidGreen2 fluorescence.
Experimental Workflow for Fluorescence Microscopy
A typical workflow for staining and imaging lipid droplets in cultured cells using LipidGreen2.
Caption: Workflow for fluorescence microscopy using LipidGreen2.
Experimental Workflow for Flow Cytometry
A generalized workflow for quantifying cellular lipid content using LipidGreen2 and flow cytometry.
Caption: Workflow for flow cytometry analysis with LipidGreen2.
Experimental Workflow for High-Throughput Screening
A streamlined workflow for HTS applications to screen for modulators of lipid accumulation.
Caption: High-throughput screening workflow using LipidGreen2.
Applications in Cellular Biology and Drug Discovery
-
Studying Lipid Metabolism: LipidGreen2 allows for the dynamic tracking of lipid droplet formation, growth, and degradation in live cells, providing insights into the mechanisms of lipid storage and mobilization.
-
Investigating Steatosis and Related Diseases: The probe is widely used to model and quantify hepatic steatosis (fatty liver) in cell culture and in organisms like zebrafish. This is crucial for understanding the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and for screening potential therapeutic agents.
-
Drug-Induced Phospholipidosis and Steatosis Screening: In drug development, LipidGreen2 can be employed in high-throughput screening assays to identify compounds that induce lipid accumulation, a potential indicator of hepatotoxicity.
-
Quantification of Bioplastics: LipidGreen2 has been successfully used to quantify intracellular poly(3-hydroxybutyrate) (PHB), a type of bioplastic, in bacteria.
Conclusion
LipidGreen2 has emerged as a powerful and versatile tool for the study of lipid biology. Its excellent photophysical properties and high specificity for neutral lipids offer significant advantages over traditional lipid droplet stains. The detailed protocols and comparative data provided in this guide are intended to assist researchers in effectively applying LipidGreen2 to a wide range of applications, from fundamental cell biology to high-throughput drug discovery.
References
- 1. Novel fluorescent probes with high signal-to-noise ratios for lipid droplet-specific bioimaging - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Solvatochromic study of excited state dipole moments of some biologically active indoles and tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Solvatochromism - Wikipedia [en.wikipedia.org]
LipidGreen 2: A Technical Guide for Researchers
An In-depth Whitepaper on the Application of a Novel Fluorescent Probe for Lipid Imaging
For researchers, scientists, and professionals in drug development, the accurate visualization and quantification of lipids are paramount. LipidGreen 2, a second-generation fluorescent probe, has emerged as a powerful tool for selectively staining neutral lipids within cells and organisms. This technical guide consolidates key findings and methodologies from various research applications to provide a comprehensive resource for utilizing this compound in your own studies.
Core Properties and Advantages of this compound
This compound is a cell-permeable, N-dimethylallylated 3-hydroxyindole-based compound that exhibits bright fluorescence upon binding to neutral lipids, while showing minimal affinity for phospholipids (B1166683). This selectivity offers a distinct advantage over broader-spectrum lipophilic dyes like Nile Red, which can also stain phospholipids and has a broader emission spectrum, making multi-color imaging challenging.[1] Compared to its predecessor, LipidGreen, and other common lipid probes like BODIPY 493/503, this compound demonstrates a superior fluorescence signal, brighter staining, and less non-specific background.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the use of this compound as reported in the cited literature.
Table 1: Spectral Properties and Storage
| Parameter | Value | Source |
| Excitation Wavelength (Ex) | 451-495 nm (Blue) | [2] |
| Emission Wavelength (Em) | 496-570 nm (Green) | |
| Optimal Excitation (in C. necator) | 440-460 nm | |
| Optimal Emission (in C. necator) | 490-520 nm | |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month (protect from light) |
Table 2: Working Concentrations and Incubation Times
| Application | Cell/Organism Type | Concentration | Incubation Time | Source |
| General Cell Staining | Various cell lines | 10 µM | 30 min - 4 h | |
| 3T3-L1 Adipocytes | 3T3-L1 cells | 10 µM | 30 min | |
| Hepatosteatosis Assay | HepG2 cells | 10 µM | 30 min - 1 h | |
| Zebrafish Embryo Staining | Danio rerio | 10 µM | 30 min | |
| Adult Zebrafish Fat Deposits | Danio rerio | 10 µM | Not specified | |
| PHB Quantification | Cupriavidus necator | 2.6 µM | 30 min (under light exclusion) |
Detailed Experimental Protocols
This section provides detailed methodologies for key applications of this compound.
Protocol 1: Staining of Neutral Lipids in Cultured Cells
This protocol is suitable for the general visualization of lipid droplets in various adherent cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on a suitable imaging plate or slide
Procedure:
-
Cell Culture: Culture cells to the desired confluency under standard conditions.
-
Preparation of Staining Solution: Prepare a working solution of this compound by diluting the stock solution in cell culture medium to a final concentration of 10 µM.
-
Staining: Remove the existing culture medium from the cells and add the this compound working solution.
-
Incubation: Incubate the cells for 30 minutes to 4 hours at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the staining solution and wash the cells three times with PBS.
-
Imaging: Observe the stained cells using a fluorescence microscope with appropriate filter sets for blue excitation and green emission.
Protocol 2: In Vivo Staining of Fat Deposits in Zebrafish Embryos
This protocol is designed for the visualization of neutral lipid deposits in live zebrafish embryos.
Materials:
-
This compound stock solution
-
Egg water
-
Zebrafish embryos (e.g., 28 hours post-fertilization)
Procedure:
-
Preparation of Staining Solution: Prepare a 10 µM working solution of this compound in egg water.
-
Staining: Transfer zebrafish embryos into the this compound working solution.
-
Incubation: Incubate the embryos for 30 minutes at 28.5°C.
-
Washing: After staining, transfer the embryos to fresh egg water and wash for 30 minutes.
-
Imaging: Mount the embryos and observe under a fluorescence microscope.
Protocol 3: Quantification of Poly(3-hydroxybutyrate) in Cupriavidus necator
This method allows for the rapid and accurate quantification of intracellular poly(3-hydroxybutyrate) (PHB), a type of neutral lipid.
Materials:
-
This compound stock solution
-
Cupriavidus necator cell culture
-
Appropriate buffer for dilution
Procedure:
-
Sample Preparation: Collect a sample of the bacterial culture.
-
Staining: Add this compound to the cell suspension to a final concentration of 2.6 µM.
-
Incubation: Incubate the mixture for 30 minutes under light exclusion.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation set between 440-460 nm and emission between 490-520 nm.
-
Data Analysis: A strong linear relationship exists between the fluorescence intensity and the PHB content, allowing for quantification. This method can be completed in approximately 15 minutes.
Visualization of Experimental Workflows
The following diagrams illustrate key experimental workflows involving this compound.
This technical guide provides a foundational understanding and practical protocols for the application of this compound in lipid research. For more specific applications or troubleshooting, consulting the primary research articles is recommended.
References
LipidGreen 2 Dye: A Technical Guide to Safety, Handling, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of LipidGreen 2, a second-generation fluorescent probe designed for the selective imaging of neutral lipids. This document consolidates essential information on its safety and handling, alongside detailed experimental protocols for its application in cellular and whole-organism imaging.
Safety and Handling
General Safety Precautions
This compound is intended for research use only.[1] As with any chemical reagent, it should be handled with care, and appropriate personal protective equipment (PPE) should be worn. Standard handling procedures for non-volatile chemical compounds are recommended.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other suitable chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles to prevent eye contact.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing.
Storage and Stability
Proper storage is crucial to maintain the integrity and performance of this compound.
| Storage Condition | Duration | Notes |
| Pure Form (as received) | Up to 3 years | Store at -20°C. |
| Up to 2 years | Store at 4°C. | |
| Stock Solution in DMSO | 6 months | Store at -80°C. |
| 1 month | Store at -20°C.[1] |
Important: Stock solutions should be protected from light.[1]
First Aid Measures
In the event of exposure, follow these general first aid guidelines for chemical laboratory reagents:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact: Wash the affected area thoroughly with soap and water.
-
After Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
After Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Physicochemical and Spectroscopic Properties
This compound is a cell-permeable, N-dimethylallylated 3-hydroxyindole-based compound.[2] It offers a brighter fluorescence signal compared to its predecessor, LipidGreen.[3]
| Property | Value |
| Molecular Formula | C₂₂H₂₉NO₄ |
| Molecular Weight | 371.47 g/mol |
| Appearance | Orange-yellow oil |
| Solubility | Soluble in DMSO |
| Excitation Wavelength (Ex) | 451-495 nm (Blue) |
| Emission Wavelength (Em) | 496-570 nm (Green) |
Experimental Protocols
The following are detailed methodologies for common applications of this compound, derived from published research.
Preparation of Stock and Working Solutions
A critical first step for reproducible results is the correct preparation of the dye solutions.
Caption: Workflow for preparing this compound stock and working solutions.
Protocol for Stock Solution (e.g., 54 µM):
-
Allow the this compound vial to equilibrate to room temperature.
-
Prepare a stock solution by dissolving the solid dye in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). For example, a 54 µM stock solution can be prepared for subsequent dilutions.[4]
Protocol for Working Solution (for cell staining, e.g., 2.6 µM):
-
Further dilute the DMSO stock solution into a suitable buffer or cell culture medium to achieve the desired final concentration. For staining intracellular poly(3-hydroxybutyrate) in Cupriavidus necator, a final concentration of 2.6 µM in phosphate-buffered saline (PBS) is effective.[5]
Staining of Lipid Droplets in Cultured Cells
This compound selectively stains neutral lipids, making it an excellent tool for visualizing lipid droplets.[3]
Caption: General workflow for staining lipid droplets in cultured cells.
Detailed Methodology:
-
Culture cells (e.g., 3T3-L1 or HepG2) on a suitable imaging plate or slide.[1][3]
-
Induce lipid droplet formation if required by the experimental design (e.g., by treatment with oleic acid).
-
Prepare a working solution of this compound at a concentration of approximately 10 µM in the appropriate cell culture medium.[3]
-
Remove the existing cell culture medium and add the this compound working solution.
-
Incubate the cells for at least 30 minutes at 37°C.[3]
-
After incubation, wash the cells with PBS to remove excess dye and reduce background fluorescence.
-
Image the stained cells using a fluorescence microscope with appropriate filters for green fluorescence (e.g., excitation around 488 nm and emission between 500-550 nm).[6]
In Vivo Staining of Adipose Tissues in Zebrafish
The cell-permeable nature of this compound allows for the staining of fat deposits in live organisms like zebrafish.[3]
Caption: Workflow for in vivo staining of adipose tissue in zebrafish.
Detailed Methodology:
-
Raise zebrafish embryos or larvae to the desired developmental stage.
-
Prepare a 10 µM working solution of this compound in embryo water.[3]
-
Transfer the live zebrafish into the staining solution.
-
Incubate for 30 minutes.[7]
-
After staining, wash the zebrafish with fresh embryo water to remove the excess dye.
-
Anesthetize the zebrafish if necessary and mount them for imaging.
-
Visualize the stained adipose tissues using a fluorescence stereomicroscope.
Quantification of Poly(3-hydroxybutyrate) in Cupriavidus necator
This compound can be used for the rapid quantification of intracellular poly(3-hydroxybutyrate) (PHB), a type of neutral lipid polymer produced by some bacteria.[5]
Detailed Methodology:
-
Prepare a 54 µM stock solution of this compound in DMSO.[4]
-
Dilute a 500 µL sample of the C. necator cell suspension in 1500 µL of PBS.
-
Add 100 µL of the this compound stock solution to the diluted cell suspension for a final concentration of 2.6 µM.[5]
-
Incubate at room temperature. A stable fluorescence signal is typically achieved after a 30-minute incubation period in the dark.[5]
-
Measure the fluorescence intensity using a fluorometer with excitation between 440-460 nm and emission between 490-520 nm.[5]
-
Correlate the fluorescence intensity to the PHB content, which can be determined in parallel using standard methods like HPLC for calibration.
Mechanism of Action
This compound's fluorescence is environmentally sensitive. In aqueous environments, its fluorescence is minimal. However, upon partitioning into the nonpolar, lipid-rich environment of neutral lipid droplets, it undergoes a conformational change that results in a strong fluorescence emission.[8] This solvatochromic property is key to its high signal-to-noise ratio. The dye selectively stains neutral lipids and does not stain phospholipids, allowing for specific visualization of lipid droplets.[3]
Caption: Simplified diagram of this compound's fluorescence activation.
This guide provides a comprehensive starting point for researchers incorporating this compound into their experimental workflows. Adherence to these safety guidelines and protocols will facilitate safe and effective use of this powerful fluorescent probe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of LipidGreen2 and its application in lipid and fatty liver imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. Lipid Droplet Staining Lipi-Green Dojindo [dojindo.com]
- 7. rsc.org [rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for LipidGreen 2 Staining in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
LipidGreen 2 is a second-generation fluorescent probe designed for the selective staining and visualization of neutral lipids within cultured cells. This dye offers significant advantages over traditional lipid stains, such as Nile Red, including a brighter fluorescence signal, higher specificity to neutral lipids over phospholipids, and reduced background fluorescence.[1][2][3] Its utility extends to various applications, including the study of lipid storage diseases, drug-induced steatosis, and the dynamics of lipid droplets in metabolic research. This compound is suitable for live-cell imaging and can be used in conjunction with other fluorescent probes for multi-color analysis.[1]
Product Information
| Property | Value | Source |
| Chemical Name | N-dimethylallylated 3-hydroxyindole based compound | [1] |
| Molecular Weight | 371.47 g/mol | |
| Excitation Wavelength (Optimal) | 440-460 nm | |
| Emission Wavelength (Optimal) | 490-520 nm | |
| Solubility | DMSO | |
| Storage | Stock solution: -20°C for 1 month or -80°C for 6 months (protect from light) |
Experimental Protocols
Reagent Preparation
a. Stock Solution Preparation:
-
Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. A common concentration for the stock solution is 1 mM.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
b. Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution in a serum-free culture medium or phosphate-buffered saline (PBS) to the desired final working concentration. Recommended concentrations range from 2.6 µM to 10 µM, depending on the cell type and experimental goals. For initial experiments, a concentration of 5-10 µM is a good starting point.
-
Ensure the final concentration of DMSO in the culture medium is below 1% to avoid cytotoxicity.
Live Cell Staining Protocol
This protocol is suitable for most adherent cell lines.
a. Cell Seeding:
-
Seed cells in a suitable culture vessel (e.g., glass-bottom dishes, chamber slides, or multi-well plates) at a density that allows for optimal visualization without overgrowth.
-
Culture the cells overnight or until they reach the desired confluency.
b. Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed (37°C) PBS.
-
Add the this compound working solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate the cells for 15 to 30 minutes at 37°C in a CO2 incubator, protected from light. Incubation times may be extended up to 4 hours for certain cell types or experimental conditions.
c. Washing:
-
Aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or a complete culture medium to remove any unbound dye.
d. Imaging:
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Image the stained cells immediately using a fluorescence microscope equipped with a suitable filter set (e.g., a standard FITC or GFP filter set).
-
Optimal excitation is between 440-460 nm, and emission should be collected between 490-520 nm.
Data Presentation
Table 1: Recommended Staining Parameters for Different Cell Lines
| Cell Line | Staining Concentration (µM) | Incubation Time (minutes) | Reference |
| 3T3-L1 (differentiated) | 10 | 30 | |
| HepG2 | 10 | Not Specified | |
| Various Cell Lines | 10 | 240 (4 hours) | |
| Cupriavidus necator (bacteria) | 2.6 | 30 |
Table 2: Comparison of this compound and Nile Red
| Feature | This compound | Nile Red | Reference |
| Specificity | High for neutral lipids | Stains both neutral lipids and phospholipids | |
| Fluorescence Signal | Brighter than Nile Red | Less intense | |
| Background Staining | Minimal | Can have non-specific background | |
| Photostability | High long-term stability | Fluorescence may decrease quickly | |
| Multi-color Imaging | Suitable | Broad emission spectrum can interfere with other channels | |
| Excitation (nm) | 440-460 | 450-500 (yellow-gold emission) / 515-560 (red emission) | |
| Emission (nm) | 490-520 | >528 (yellow-gold) / >590 (red) |
Application: Assessment of Drug-Induced Steatosis
This compound is a valuable tool for assessing drug-induced steatosis (fatty liver) in vitro.
Experimental Workflow:
-
Cell Culture: Culture a relevant cell line, such as HepG2 cells, in a multi-well plate.
-
Drug Treatment: Treat the cells with the compound of interest at various concentrations for a specified duration (e.g., 24-72 hours). Include appropriate vehicle controls.
-
Staining: Following treatment, stain the cells with this compound using the protocol described above.
-
Image Acquisition: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: Quantify the fluorescence intensity or the number and size of lipid droplets per cell using image analysis software. An increase in fluorescence indicates lipid accumulation.
Troubleshooting
-
Weak Signal: Increase the staining concentration or incubation time. Ensure the filter set on the microscope is appropriate for the excitation and emission spectra of this compound.
-
High Background: Ensure adequate washing steps are performed after staining. Prepare fresh working solutions for each experiment.
-
Cell Toxicity: While this compound generally has low toxicity, it is good practice to perform a cytotoxicity assay, especially for long-term imaging experiments. Use the lowest effective concentration of the dye and minimize exposure to the excitation light. A standard cytotoxicity assay, such as one using SYTOX Green or Propidium Iodide, can be employed to assess cell viability after staining.
References
Application Notes: Staining of Neutral Lipids in Zebrafish Embryos using LipidGreen 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zebrafish (Danio rerio) have emerged as a powerful vertebrate model for studying lipid metabolism, transport, and associated diseases due to their genetic tractability and optical transparency during embryonic development. Visualizing and quantifying lipid accumulation is crucial for this research. LipidGreen 2 is a second-generation fluorescent probe designed for imaging neutral lipids.[1][2][3] It selectively stains neutral lipids over phospholipids, offering a brighter fluorescence signal and lower background compared to earlier dyes like LipidGreen or the non-specific Nile Red.[3][4] These characteristics make this compound an excellent tool for staining and quantifying fat deposits in live zebrafish embryos.
Principle of the Method
This compound is a cell-permeable, N-dimethylallylated 3-hydroxyindole based compound. Its mechanism relies on its solvatochromic properties and high hydrophobicity. In aqueous environments, the probe exhibits low fluorescence. Upon entering the nonpolar microenvironment of neutral lipid droplets (composed primarily of triacylglycerols and cholesteryl esters), the probe undergoes a conformational change and becomes highly fluorescent. This selective partitioning and fluorescence enhancement allow for the specific visualization of lipid droplets with minimal background signal from the aqueous cytoplasm or phospholipid-rich membranes.
Mechanism of Action Diagram
Caption: Mechanism of this compound staining in a zebrafish cell.
Quantitative Data Summary
All key quantitative parameters for using this compound are summarized in the tables below for easy reference.
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₂₂H₂₉NO₄ | |
| Molecular Weight | 371.47 g/mol | |
| Solubility | Soluble in DMSO (e.g., 100 mg/mL) | |
| Excitation Range | 440 - 495 nm | |
| Optimal Excitation | ~456 nm | |
| Emission Range | 490 - 570 nm | |
| Optimal Emission | ~534 nm |
| Target | Neutral Lipids (Triglycerides, Cholesteryl Esters) | |
Table 2: Recommended Staining Parameters for Live Zebrafish Embryos
| Parameter | Recommendation | Notes | Source(s) |
|---|---|---|---|
| Stock Solution | 1-10 mM in DMSO | Aliquot and store at -20°C for up to 1 month or -80°C for 6 months. Protect from light. | |
| Working Concentration | 5 - 10 µM | Dilute stock solution in E3 embryo medium. | |
| Incubation Time | 30 minutes | Longer times may increase background fluorescence. | |
| Incubation Temperature | 28.5 °C | Standard temperature for zebrafish embryo development. | |
| Wash Steps | 2-3 washes with fresh E3 medium | Essential for removing unbound dye and reducing background. | - |
| Anesthetic | Tricaine (MS-222) | Use prior to mounting for live imaging to prevent movement. | |
Experimental Protocols
Required Materials and Reagents
-
This compound dye
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Zebrafish embryos at the desired developmental stage
-
E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄)
-
Petri dishes or multi-well plates
-
Micropipettes and tips
-
Tricaine solution (MS-222) for anesthetizing embryos
-
Low melting point agarose (B213101) for mounting
-
Fluorescence stereomicroscope or confocal microscope
Reagent Preparation
-
This compound Stock Solution (10 mM):
-
Allow the this compound vial to equilibrate to room temperature.
-
Reconstitute the dye in high-quality, anhydrous DMSO to a final concentration of 10 mM. For example, add 269 µL of DMSO to 1 mg of this compound (MW: 371.47).
-
Vortex briefly to ensure complete dissolution.
-
Dispense into small, single-use aliquots.
-
Store stock solutions at -20°C for up to one month, protected from light and moisture.
-
-
This compound Working Solution (10 µM):
-
Thaw one aliquot of the 10 mM stock solution.
-
Prepare the working solution immediately before use by diluting the stock solution 1:1000 in fresh E3 embryo medium. For example, add 1 µL of 10 mM stock solution to 1 mL of E3 medium.
-
Vortex gently to mix.
-
Staining Protocol for Live Zebrafish Embryos
-
Embryo Collection: Collect zebrafish embryos and raise them in E3 medium at 28.5°C to the desired developmental stage (e.g., 3-5 days post-fertilization, dpf).
-
Staining:
-
Transfer a group of embryos (e.g., 10-20) into a well of a 24-well plate or a small petri dish.
-
Remove the E3 medium and replace it with the freshly prepared 10 µM this compound working solution, ensuring embryos are fully submerged.
-
Incubate for 30 minutes at 28.5°C, protected from light.
-
-
Washing:
-
Carefully remove the staining solution.
-
Wash the embryos three times with fresh E3 medium, with each wash lasting 5 minutes, to remove unbound dye.
-
-
Anesthetizing and Mounting:
-
Anesthetize the embryos using Tricaine (MS-222) solution to prevent movement during imaging.
-
Mount the embryos on a glass-bottom dish or slide using low melting point agarose (e.g., 1.2% in E3 medium) for stabilization.
-
-
Imaging:
-
Immediately proceed to imaging using a fluorescence microscope.
-
Use a filter set appropriate for green fluorescence (e.g., GFP or FITC filter cube). Recommended settings are excitation around 450-490 nm and emission detection around 515-560 nm.
-
Lipid droplets will appear as bright green puncta. Fat deposits in zebrafish are often found near the yolk, liver, intestine, and pancreas.
-
Experimental Workflow Diagram
Caption: Workflow for staining live zebrafish embryos with this compound.
Data Analysis and Interpretation
-
Qualitative Analysis: Visually inspect the distribution and size of lipid droplets in tissues of interest, such as the liver and visceral adipose tissue. Compare the staining patterns between control and experimental groups.
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence.
-
Define a Region of Interest (ROI) around the tissue being analyzed (e.g., the liver).
-
Measure the integrated density or mean fluorescence intensity within the ROI.
-
To account for background, select a nearby region with no specific staining and subtract its mean intensity.
-
Compare the corrected fluorescence values across different experimental groups to determine relative changes in lipid accumulation.
-
References
Application Notes and Protocols for LipidGreen 2 in Lipid Droplet Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
LipidGreen 2 is a second-generation fluorescent probe designed for the selective staining of neutral lipids within lipid droplets. This cell-permeable, N-dimethylallylated 3-hydroxyindole-based dye offers significant advantages for researchers studying lipid metabolism, steatosis, and other lipid-related cellular processes. Compared to traditional lipid droplet stains, this compound exhibits a brighter fluorescence signal, higher specificity for neutral lipids over phospholipids, and reduced background fluorescence, making it an excellent tool for high-resolution imaging and quantitative analysis in both live and fixed cells, as well as in whole organisms like zebrafish.[1][2][3] Its enhanced photostability further allows for long-term imaging studies.[1]
Quantitative Data Presentation
The following tables summarize the key characteristics and performance of this compound, including comparisons with other common lipid droplet stains.
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₉NO₄ | MedChemExpress |
| Molecular Weight | 371.47 g/mol | MedChemExpress |
| Solubility | Soluble in DMSO | MedChemExpress |
| Excitation Wavelength | 451-495 nm (Optimal: ~440-460 nm) | [1] |
| Emission Wavelength | 496-570 nm (Optimal: ~490-520 nm) | |
| Storage | Stock solutions are stable for up to 1 month at -20°C and 6 months at -80°C (protect from light) |
Table 2: Performance Characteristics and Comparison of Lipid Droplet Stains
| Characteristic | This compound | Nile Red | BODIPY 493/503 |
| Reported Concentration | 2.6 - 10 µM | Varies | Varies |
| Fluorescence Signal | Brighter than Nile Red | Good | Bright |
| Specificity | High for neutral lipids | Stains both neutral lipids and phospholipids | High for neutral lipids |
| Background Fluorescence | Minimal | Can be high | Moderate |
| Photostability | High long-term stability | Prone to photobleaching | Limited photostability |
| Suitability for Multicolor Imaging | Yes, can be used with red fluorescent probes | Limited due to broad emission spectrum | Can be used with other probes, but potential for spectral overlap |
Experimental Protocols
Protocol 1: Live Cell Staining of Lipid Droplets in Adherent Mammalian Cells
This protocol provides a step-by-step guide for staining lipid droplets in live adherent cells using this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Adherent cells cultured on coverslips or in imaging-compatible plates
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in high-quality, anhydrous DMSO to prepare a stock solution (e.g., 1-10 mM).
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light.
-
-
Prepare Staining Solution:
-
On the day of the experiment, thaw a vial of the this compound stock solution.
-
Dilute the stock solution in pre-warmed (37°C) complete cell culture medium to the desired final working concentration. A starting concentration of 10 µM is recommended. The optimal concentration may vary depending on the cell type and experimental conditions.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the this compound staining solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
After incubation, gently aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove excess dye and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Image the stained lipid droplets using a fluorescence microscope with appropriate filter sets for green fluorescence (Excitation: ~450-490 nm, Emission: ~500-550 nm).
-
Protocol 2: Staining of Lipid Droplets in Suspension Cells
Materials:
-
This compound
-
DMSO
-
Complete cell culture medium
-
PBS or other suitable buffer
-
Suspension cells
-
Microcentrifuge tubes
Procedure:
-
Prepare Staining Solution: Prepare the this compound staining solution as described in Protocol 1.
-
Cell Staining:
-
Pellet the suspension cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in the pre-warmed this compound staining solution.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Washing:
-
Pellet the cells by centrifugation.
-
Resuspend the cells in fresh, pre-warmed PBS or culture medium.
-
Repeat the centrifugation and resuspension steps two more times.
-
-
Imaging:
-
Resuspend the final cell pellet in a suitable imaging buffer.
-
Transfer the cell suspension to an appropriate imaging dish or slide.
-
Image immediately using a fluorescence microscope.
-
Protocol 3: Staining of Lipid Droplets in Fixed Cells
Materials:
-
This compound
-
DMSO
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Adherent or suspension cells
Procedure:
-
Cell Fixation:
-
For adherent cells, wash once with PBS and then add 4% PFA. Incubate for 15-20 minutes at room temperature.
-
For suspension cells, pellet the cells, resuspend in 4% PFA, and incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS to remove the fixative.
-
-
Staining:
-
Prepare the this compound staining solution in PBS at the desired concentration (e.g., 10 µM).
-
Add the staining solution to the fixed cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
For adherent cells on coverslips, mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
For suspension cells, resuspend the cells in PBS and transfer to an imaging dish.
-
Image the stained lipid droplets.
-
Mandatory Visualizations
Experimental Workflow for Lipid Droplet Staining
Caption: Workflow for lipid droplet staining with this compound.
Logical Relationship of this compound Staining
References
LipidGreen 2: A High-Fidelity Probe for Visualizing and Quantifying Neutral Lipids
Application Notes and Protocols for Fluorescence Microscopy
LipidGreen 2 is a fluorescent probe specifically designed for the high-sensitivity labeling of neutral lipids within cells and tissues. This second-generation dye offers significant advantages over its predecessor, LipidGreen, and other common lipid stains, boasting a brighter fluorescence signal and superior selectivity for neutral lipids over phospholipids.[1][2][3][4][] These characteristics make it an invaluable tool for researchers in cell biology, drug discovery, and metabolic studies, particularly for the investigation of lipid droplet dynamics, steatosis, and other lipid-related pathologies.
Key Features and Applications
This compound has demonstrated robust performance in a variety of applications, including:
-
Selective staining of neutral lipid droplets: The probe specifically accumulates in the hydrophobic core of lipid droplets, providing clear visualization with minimal background fluorescence.
-
Live-cell imaging: Its low cytotoxicity allows for real-time monitoring of lipid droplet formation, growth, and mobilization in living cells.
-
In vivo imaging: this compound has been successfully used to visualize fat deposits in live organisms, such as zebrafish.
-
High-content screening: The bright and stable fluorescence of this compound is well-suited for automated microscopy and quantitative analysis of lipid accumulation in response to genetic or chemical perturbations.
-
Multi-color imaging: Its spectral properties allow for combination with other fluorescent probes for co-localization studies.
Spectral Properties
The fluorescence characteristics of this compound are a key aspect of its utility.
| Property | Wavelength (nm) |
| Excitation (Optimal) | 440 - 460 |
| Excitation (Spectrum) | 451 - 495 |
| Emission (Optimal) | 490 - 520 |
| Emission (Spectrum) | 496 - 570 |
Data compiled from multiple sources.
Experimental Protocols
Herein, we provide detailed protocols for the use of this compound in cultured cells and live zebrafish embryos.
Protocol 1: Staining of Lipid Droplets in Cultured Mammalian Cells
This protocol is suitable for a variety of adherent cell lines, including HepG2 and 3T3-L1 adipocytes.
Materials:
-
This compound stock solution (e.g., 1-10 mM in DMSO)
-
Culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., GFP/FITC channel)
Procedure:
-
Cell Culture and Treatment: Plate cells in a suitable imaging vessel (e.g., glass-bottom dish or multi-well plate) and culture under standard conditions. If applicable, treat cells with compounds of interest to induce lipid droplet formation. For example, to induce steatosis in HepG2 cells, incubate with oleic acid (e.g., 200 µM) for 24 hours.
-
Staining:
-
Prepare a fresh working solution of this compound in pre-warmed culture medium. A final concentration of 5-10 µM is a good starting point, though optimization may be required for different cell types.
-
Remove the culture medium from the cells and add the this compound working solution.
-
Incubate the cells for 30 minutes to 4 hours at 37°C in a CO2 incubator. Incubation time can be optimized to achieve the best signal-to-noise ratio.
-
-
Washing:
-
Gently remove the staining solution.
-
Wash the cells three times with pre-warmed PBS to remove excess dye and reduce background fluorescence.
-
-
Imaging:
-
Add fresh culture medium or PBS to the cells for imaging.
-
Visualize the stained lipid droplets using a fluorescence microscope. A standard GFP or FITC filter set (e.g., excitation 470/40 nm, emission 525/50 nm) is suitable.
-
Diagram: General Workflow for Staining Cultured Cells
Caption: A step-by-step workflow for staining lipid droplets in cultured cells using this compound.
Protocol 2: Staining of Fat Deposits in Live Zebrafish Embryos
This protocol is adapted for in vivo imaging of lipid accumulation in a model organism.
Materials:
-
This compound stock solution (e.g., 1-10 mM in DMSO)
-
Egg water
-
Tricaine (for anesthesia)
-
Methyl cellulose (B213188) (for mounting)
-
Fluorescence stereomicroscope
Procedure:
-
Embryo Preparation: Collect zebrafish embryos at the desired developmental stage (e.g., 28 hours post-fertilization).
-
Staining:
-
Prepare a 10 µM working solution of this compound in egg water.
-
Incubate the embryos in the staining solution for 30 minutes at 28.5°C.
-
-
Washing:
-
Transfer the embryos to fresh egg water and wash for 30 minutes to remove excess dye.
-
-
Anesthesia and Mounting:
-
Anesthetize the embryos with 0.016% Tricaine.
-
Mount the anesthetized embryos in 3% methyl cellulose on a microscope slide or imaging dish.
-
-
Imaging:
-
Image the stained embryos using a fluorescence stereomicroscope equipped with a GFP filter set.
-
Quantitative Data Analysis
This compound staining can be used for quantitative analysis of lipid accumulation. High-content imaging systems and image analysis software can be employed to measure parameters such as the number, size, and total area of lipid droplets per cell.
Table 1: Example of Quantitative Analysis of Drug-Induced Steatosis in HepG2 Cells
| Treatment (72h) | This compound Staining | BODIPY 493/503 Staining |
| Vehicle (Control) | Baseline fluorescence | Baseline fluorescence |
| 2% Alcohol | Significant increase in lipid droplets | Increase in lipid droplets |
| 10 µM Amiodarone | Strong accumulation of lipid droplets | Accumulation of lipid droplets |
| 50 µM Tetracycline | Marked increase in lipid droplet staining | Increase in lipid droplet staining |
| 5 µM Tamoxifen | Pronounced accumulation of lipid droplets | Accumulation of lipid droplets |
This table summarizes qualitative findings from a study comparing this compound and BODIPY 493/503 for detecting drug-induced steatosis. This compound reportedly provides brighter images with less non-specific background compared to BODIPY 493/503 in these assays.
Mechanism of Action
This compound is a lipophilic dye that selectively partitions into the neutral lipid core of lipid droplets. Its fluorescence is significantly enhanced in nonpolar environments, leading to a bright signal specifically from these organelles with minimal fluorescence in the aqueous cytoplasm. This mechanism allows for high-contrast imaging of lipid droplets.
Diagram: this compound Staining Mechanism
Caption: this compound enters the cell and selectively accumulates in the neutral lipid core of lipid droplets, where it becomes brightly fluorescent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of LipidGreen2 and its application in lipid and fatty liver imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of LipidGreen2 and its application in lipid and fatty liver imaging - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for LipidGreen 2 in Fixed Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
LipidGreen 2 is a second-generation fluorescent probe designed for the high-sensitivity imaging of neutral lipids. Exhibiting a superior fluorescence signal compared to its predecessor, LipidGreen, and other common lipid stains like Nile Red, this compound selectively stains neutral lipid droplets, making it an invaluable tool for studying lipid accumulation in various biological contexts.[1] While extensively used for live-cell and whole-organism imaging, its application in fixed tissue samples allows for detailed histological analysis of lipid distribution within complex tissue architectures. These application notes provide a comprehensive guide and detailed protocols for the use of this compound in formaldehyde-fixed frozen and paraffin-embedded tissue sections.
Product Information
| Property | Specification | Source |
| Target | Neutral Lipids | [1][2] |
| Excitation (Ex) | 451-495 nm | [2] |
| Emission (Em) | 496-570 nm | [2] |
| Appearance | Green Fluorescence | |
| Advantages | - High fluorescence signal- Selective for neutral lipids over phospholipids- Brighter and less background staining compared to Nile Red |
Quantitative Data Summary
While specific quantitative performance data for this compound in fixed tissues is not extensively published, the following table provides a comparison with other common lipophilic dyes based on available literature, primarily from studies on cells and other model systems.
| Feature | This compound | BODIPY 493/503 | Nile Red |
| Specificity for Neutral Lipids | High (selectively stains neutral lipids) | High | Moderate (also stains phospholipids) |
| Fluorescence Signal | Brighter than LipidGreen and BODIPY 493/503 in some applications | Bright | Strong, but can be environmentally sensitive |
| Background Fluorescence | Low | Low | Can be high due to broad emission spectrum |
| Photostability | Reported to have high long-term stability under ambient light | Generally good, but can be prone to photobleaching | Prone to photobleaching |
| Suitability for Multicolor Imaging | Good, allows for multicolor imaging with red dyes | Good, due to narrow emission peak | Poor, broad emission spectrum can cause channel bleed-through |
Experimental Protocols
The following are recommended protocols for staining fixed tissue samples with this compound. As with any histological staining, optimization of incubation times, and dye concentration may be necessary depending on the tissue type and experimental conditions.
Protocol 1: Staining of Formalin-Fixed, Frozen (Cryosections) Tissue
This protocol is suitable for tissues that have been snap-frozen and sectioned using a cryostat.
Materials:
-
Optimal Cutting Temperature (OCT) compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 or Saponin in PBS
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Staining Buffer: PBS or other suitable buffer
-
Antifade mounting medium
Procedure:
-
Tissue Preparation:
-
Embed fresh tissue in OCT compound and snap-freeze in isopentane (B150273) cooled with liquid nitrogen.
-
Store frozen blocks at -80°C until sectioning.
-
Cut 5-10 µm thick sections using a cryostat and mount on adhesive slides.
-
Air-dry the sections for 30-60 minutes at room temperature.
-
-
Fixation:
-
Immerse slides in 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash slides three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional but Recommended):
-
Note: While this compound is a small molecule, permeabilization can enhance staining uniformity within the tissue section.
-
Immerse slides in Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash slides twice with PBS for 5 minutes each.
-
-
Staining:
-
Prepare the this compound working solution by diluting the stock solution in Staining Buffer. A starting concentration of 1-10 µM is recommended.
-
Apply the working solution to the tissue sections, ensuring complete coverage.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Gently wash the slides three times with PBS for 5 minutes each to remove unbound dye.
-
-
Counterstaining (Optional):
-
If desired, counterstain nuclei with a suitable dye such as DAPI or Hoechst.
-
-
Mounting:
-
Mount coverslips using an antifade mounting medium.
-
Seal the edges of the coverslip with clear nail polish.
-
Store slides at 4°C, protected from light, until imaging.
-
Protocol 2: Staining of Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue
This protocol is for tissues that have been fixed, dehydrated, and embedded in paraffin (B1166041) wax.
Materials:
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0) - Optional, may not be necessary for lipid staining but can be included if performing co-staining with antibodies.
-
Phosphate-buffered saline (PBS), pH 7.4
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Staining Buffer: PBS
-
Antifade mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) two times for 5-10 minutes each.
-
Immerse in 100% ethanol two times for 3-5 minutes each.
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse gently with deionized water.
-
-
Antigen Retrieval (Optional):
-
If performing co-staining with antibodies that require antigen retrieval, follow the appropriate protocol (e.g., heat-induced epitope retrieval).
-
After retrieval, allow slides to cool and wash with PBS.
-
-
Permeabilization:
-
Immerse slides in Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash slides twice with PBS for 5 minutes each.
-
-
Staining:
-
Prepare the this compound working solution by diluting the stock solution in Staining Buffer to a final concentration of 1-10 µM.
-
Apply the working solution to the tissue sections.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber, protected from light.
-
-
Washing:
-
Wash the slides three times with PBS for 5 minutes each.
-
-
Counterstaining (Optional):
-
Counterstain nuclei with DAPI or Hoechst as needed.
-
-
Mounting:
-
Dehydrate sections through a graded ethanol series (70%, 95%, 100%) and clear with xylene if using a non-aqueous mounting medium. Alternatively, use an aqueous mounting medium directly after the final PBS wash.
-
Mount coverslips and seal.
-
Store slides at 4°C, protected from light.
-
Visualizations
Experimental Workflow for Staining Fixed Tissue
Caption: General workflow for this compound staining of fixed tissue sections.
Logical Relationship of Staining Components
Caption: Relationship between this compound probe and signal detection.
References
Quantifying Lipid Accumulation with LipidGreen 2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LipidGreen 2 is a second-generation fluorescent probe designed for the specific and sensitive detection of neutral lipids within cells and tissues.[1][2][3] Its enhanced fluorescence signal and high selectivity for neutral lipids over phospholipids (B1166683) make it an invaluable tool for researchers investigating lipid accumulation in various biological contexts, including adipogenesis, steatosis, and drug-induced lipidosis.[4][5] This document provides detailed application notes and protocols for the quantification of lipid accumulation using this compound in cell-based assays and in vivo models.
Properties of this compound
| Property | Description |
| Target | Neutral Lipids |
| Excitation Wavelength (Max) | 451-495 nm |
| Emission Wavelength (Max) | 496-570 nm |
| Advantages | Brighter fluorescence signal compared to LipidGreen. High selectivity for neutral lipids. Low non-specific background staining. Suitable for multicolor imaging. |
| Common Applications | Quantification of intracellular lipid droplets. High-content screening for steatosis inducers. Imaging fat deposits in live zebrafish. |
Experimental Protocols
Protocol 1: In Vitro Staining of Lipid Droplets in Cultured Cells (e.g., HepG2, 3T3-L1)
This protocol describes the general procedure for staining intracellular lipid droplets in mammalian cells.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS), optional
-
Nuclear counterstain (e.g., Hoechst 33342), optional
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in a suitable format (e.g., 96-well plate, chamber slides) and culture under standard conditions. Treat cells with compounds of interest to induce or inhibit lipid accumulation.
-
Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration of 5-10 µM.
-
Staining: Remove the cell culture medium from the wells and add the this compound staining solution.
-
Incubation: Incubate the cells for 30 minutes to 1 hour at 37°C, protected from light.
-
Washing: Gently wash the cells two to three times with warm PBS.
-
(Optional) Fixation: If fixation is required, incubate the cells with 4% paraformaldehyde for 15-20 minutes at room temperature. Wash three times with PBS.
-
(Optional) Counterstaining: If desired, incubate cells with a nuclear counterstain according to the manufacturer's instructions.
-
Imaging: Acquire images using a fluorescence microscope or a high-content imaging system with appropriate filter sets (e.g., excitation: 488 nm, emission: 500-550 nm).
Protocol 2: In Vivo Staining of Fat Deposits in Zebrafish Larvae
This protocol is adapted for staining neutral lipid deposits in live zebrafish larvae.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Zebrafish embryo medium (E3)
-
Tricaine (B183219) (anesthetic)
-
Stereo fluorescence microscope
Procedure:
-
Zebrafish Culture and Treatment: Raise zebrafish larvae under standard conditions. Expose larvae to experimental compounds in the embryo medium.
-
Preparation of Staining Solution: Prepare a 10 µM working solution of this compound in E3 medium.
-
Staining: Transfer the zebrafish larvae to the this compound staining solution.
-
Incubation: Incubate the larvae for 30 minutes at 28.5°C in the dark.
-
Washing: Wash the larvae three times with fresh E3 medium.
-
Anesthesia and Mounting: Anesthetize the larvae with tricaine and mount them in a suitable medium (e.g., methylcellulose) on a microscope slide.
-
Imaging: Visualize the stained fat deposits using a stereo fluorescence microscope with a GFP filter set.
Quantitative Data Analysis
The fluorescence intensity of this compound is directly proportional to the amount of neutral lipid. Quantitative analysis can be performed using image analysis software to measure parameters such as:
-
Total Fluorescence Intensity: Represents the overall lipid content.
-
Number of Lipid Droplets: Provides information on the formation of new lipid droplets.
-
Size and Area of Lipid Droplets: Indicates the extent of lipid accumulation within individual droplets.
Example Quantitative Data: Drug-Induced Steatosis in HepG2 Cells
The following table summarizes representative data on the induction of lipid accumulation in HepG2 cells by various known steatosis-inducing compounds, as quantified by this compound staining.
| Compound | Concentration | Treatment Time | Observation |
| Alcohol | 2% | 72 h | Significant increase in lipid droplets |
| Amiodarone | 10 µM | 72 h | Marked accumulation of lipid droplets |
| Tamoxifen | 5 µM | 72 h | Increased number and size of lipid droplets |
| Tetracycline | 50 µM | 72 h | Noticeable increase in intracellular lipids |
Signaling Pathways in Lipid Accumulation
Understanding the molecular pathways that regulate lipid metabolism is crucial for interpreting the results obtained with this compound. Below are diagrams of key signaling pathways involved in lipid accumulation.
References
Application Notes and Protocols for LipidGreen 2 in High-Content Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LipidGreen 2 is a second-generation fluorescent probe designed for the selective staining of neutral lipids within lipid droplets.[1][2] Its superior brightness and lower background fluorescence compared to traditional dyes like Nile Red and BODIPY make it an ideal reagent for high-content screening (HCS) assays.[3] These assays are critical in drug discovery and toxicology for quantifying changes in cellular lipid accumulation, a key indicator of metabolic disorders such as steatosis (fatty liver disease) and a hallmark of adipogenesis.[4][5]
This document provides detailed application notes and protocols for the use of this compound in two key HCS applications: the assessment of drug-induced steatosis in HepG2 cells and the monitoring of adipogenesis in 3T3-L1 cells.
Key Features of this compound
-
High Selectivity: Specifically stains neutral lipids in lipid droplets with minimal background.[1]
-
Bright Fluorescence: Provides a strong signal-to-noise ratio, enhancing sensitivity in HCS imaging.[3]
-
Photostability: Exhibits greater photostability compared to some other common lipid dyes, allowing for longer exposure times and more robust image acquisition.[6]
-
Live-Cell Compatibility: Suitable for staining lipid droplets in living cells, enabling kinetic studies.[2]
Data Presentation
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) |
| Excitation (Ex) | 451-495 |
| Emission (Em) | 496-570 |
Data sourced from MedChemExpress.[2]
Table 2: Representative Quantitative Data for a Steatosis HCS Assay
This table presents representative data from a high-content screening assay assessing the induction of steatosis in HepG2 cells by various compounds. While this data was generated using a neutral lipid stain with similar properties to this compound, it serves as a strong indicator of the expected results.
| Compound | Concentration (µM) | Mean Lipid Droplet Area (µm²/cell) | % Increase in Lipid Accumulation | Z'-Factor |
| Vehicle (0.1% DMSO) | - | 15.2 ± 2.1 | 0% | 0.78 |
| Amiodarone | 10 | 45.8 ± 5.3 | 201% | |
| Tetracycline | 50 | 38.1 ± 4.5 | 151% | |
| Rosiglitazone | 10 | 62.5 ± 7.9 | 311% |
This data is representative of typical results obtained in HCS steatosis assays. The Z'-factor is a measure of assay quality, with values between 0.5 and 1.0 indicating an excellent assay.[7]
Table 3: Representative Quantitative Data for an Adipogenesis HCS Assay
This table shows representative data from a high-content screening assay monitoring the differentiation of 3T3-L1 preadipocytes into adipocytes over time, a process characterized by significant lipid droplet accumulation.
| Time Point | % Differentiated Cells (this compound Positive) | Mean Lipid Droplet Count per Cell |
| Day 0 | < 1% | < 2 |
| Day 4 | 25% ± 3.8% | 15 ± 4 |
| Day 7 | 65% ± 5.1% | 48 ± 9 |
| Day 10 | 85% ± 4.5% | 75 ± 12 |
This data is representative of a typical adipogenesis time-course experiment.[8]
Signaling Pathways in Lipid Droplet Regulation
High-content screening assays targeting lipid accumulation often probe the activity of key metabolic signaling pathways. The mTOR and AMPK pathways are central regulators of lipid metabolism.
mTOR Signaling Pathway
The mTOR (mechanistic target of rapamycin) pathway is a critical regulator of cell growth and metabolism. When activated, mTORC1 promotes lipogenesis (the formation of lipids) and inhibits lipolysis (the breakdown of lipids), leading to lipid droplet accumulation.
AMPK Signaling Pathway
The AMPK (AMP-activated protein kinase) pathway is a key cellular energy sensor. When activated by low energy levels, AMPK promotes catabolic processes like fatty acid oxidation and inhibits anabolic processes such as lipogenesis, leading to a reduction in lipid droplet size and number.
Experimental Protocols
High-Content Screening Workflow
The general workflow for a high-content screening assay using this compound involves several key steps from cell preparation to data analysis.
Protocol 1: Drug-Induced Steatosis Assay in HepG2 Cells
This protocol is designed to identify and quantify the potential of test compounds to induce lipid accumulation in human hepatoma HepG2 cells, a widely used model for in vitro hepatotoxicity studies.
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96- or 384-well black, clear-bottom imaging plates
-
Test compounds and positive controls (e.g., Amiodarone, Tetracycline)
-
This compound (stock solution in DMSO)
-
Hoechst 33342 (nuclear stain)
-
Phosphate-Buffered Saline (PBS)
-
High-content imaging system
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells into 96-well plates at a density of 5,000-10,000 cells/well or 384-well plates at 2,000-4,000 cells/well.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds in cell culture medium.
-
Remove the seeding medium and add the compound dilutions to the cells. Include vehicle control (e.g., 0.1% DMSO) and positive control wells.
-
Incubate for 24-72 hours.
-
-
Staining:
-
Prepare a staining solution containing this compound (final concentration 1-5 µM) and Hoechst 33342 (final concentration 1 µg/mL) in serum-free medium.
-
Aspirate the compound-containing medium and wash the cells once with PBS.
-
Add the staining solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Image Acquisition:
-
Wash the cells twice with PBS.
-
Add fresh PBS or imaging buffer to the wells.
-
Acquire images using a high-content imaging system with appropriate filter sets for this compound (e.g., FITC/GFP channel) and Hoechst 33342 (e.g., DAPI channel).
-
-
Image and Data Analysis:
-
Use image analysis software to segment the images and identify individual cells (based on the nuclear stain) and lipid droplets (based on the this compound stain).
-
Quantify parameters such as the number, size, and total area of lipid droplets per cell.
-
Generate dose-response curves and calculate IC₅₀ values for lipid accumulation.
-
Assess assay quality by calculating the Z'-factor from positive and negative controls.
-
Protocol 2: Adipogenesis Assay in 3T3-L1 Cells
This protocol allows for the quantification of adipocyte differentiation by measuring the accumulation of lipid droplets in 3T3-L1 preadipocytes.
Materials:
-
3T3-L1 cells (ATCC® CL-173™)
-
DMEM with 10% calf serum (growth medium)
-
Adipogenesis induction medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)
-
Adipogenesis maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin)
-
96- or 384-well black, clear-bottom imaging plates
-
Test compounds
-
This compound
-
Hoechst 33342
-
PBS
-
High-content imaging system
Procedure:
-
Cell Seeding and Growth to Confluence:
-
Seed 3T3-L1 cells in a 96-well plate at a density that allows them to reach confluence within 2-3 days.
-
Grow the cells in growth medium for 2 days post-confluence to ensure growth arrest.
-
-
Induction of Adipogenesis:
-
Aspirate the growth medium and replace it with adipogenesis induction medium. If screening for inhibitors or enhancers of adipogenesis, add test compounds at this stage.
-
Incubate for 2-3 days.
-
-
Maintenance of Adipocytes:
-
Replace the induction medium with adipogenesis maintenance medium (with or without test compounds).
-
Replenish the maintenance medium every 2-3 days for a total of 8-12 days, or until significant lipid droplet accumulation is observed.
-
-
Staining:
-
On the day of analysis, prepare a staining solution of this compound (1-5 µM) and Hoechst 33342 (1 µg/mL) in serum-free medium.
-
Wash the cells once with PBS and add the staining solution.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Image Acquisition:
-
Wash the cells twice with PBS and add fresh PBS or imaging buffer.
-
Acquire images using a high-content imaging system.
-
-
Image and Data Analysis:
-
Use image analysis software to identify nuclei and lipid droplets.
-
Quantify the percentage of differentiated cells (cells with significant lipid droplet accumulation) and the extent of lipid accumulation per cell.
-
Compare the effects of different test compounds on adipogenesis.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | - Suboptimal washing steps- Autofluorescence from compounds or media | - Increase the number and duration of wash steps after staining.- Image cells in a phenol (B47542) red-free medium.- Include a "compound only" control to assess compound autofluorescence. |
| Weak this compound Signal | - Low dye concentration- Short incubation time- Cell death | - Optimize this compound concentration (try a range of 1-10 µM).- Increase the staining incubation time.- Assess cell viability with a cytotoxicity assay. |
| Inconsistent Staining | - Uneven cell seeding- Edge effects in the plate | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Difficulty in Image Segmentation | - Over-confluent cells- Poor image focus | - Optimize cell seeding density.- Ensure proper focus is set on the high-content imager. |
Conclusion
This compound is a robust and sensitive tool for the quantitative analysis of intracellular lipid droplets in high-content screening assays. The protocols provided here for steatosis and adipogenesis serve as a foundation for researchers to develop and optimize HCS assays to investigate the effects of small molecules on lipid metabolism. By leveraging the superior properties of this compound, scientists can generate high-quality, quantitative data to advance drug discovery and our understanding of metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. In vitro evaluation of the hepatic lipid accumulation of bisphenol analogs: A high-content screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
Application Notes: LipidGreen 2 for Detecting Steatosis in HepG2 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
LipidGreen2 is a fluorescent probe designed for the selective staining and imaging of neutral lipids within cells.[1][2][3][4] As a second-generation dye, it offers enhanced fluorescence signal and specificity compared to its predecessor, LipidGreen.[1][2][3][4] Its utility in identifying and quantifying lipid accumulation makes it a valuable tool for studying cellular steatosis, a condition characterized by the abnormal retention of lipids within a cell. These application notes provide a comprehensive guide for the use of LipidGreen2 in detecting drug-induced steatosis in the human hepatoma cell line, HepG2, a widely used in vitro model for studying liver function and toxicity.[2][5][6]
Principle of the Assay
LipidGreen2 is a cell-permeable compound that exhibits fluorescence in nonpolar environments.[2] Upon entering the cell, it selectively partitions into neutral lipid droplets, resulting in a significant increase in its fluorescence emission. This property allows for the direct visualization and quantification of intracellular lipid accumulation. The intensity of the green fluorescence is proportional to the amount of neutral lipids, providing a quantitative measure of steatosis. LipidGreen2 has been shown to be more effective than BODIPY® 493/503 for assessing hepatotoxicity in HepG2 cells.[5]
Product Information
| Property | Value |
| Chemical Name | N-dimethylallylated 3-hydroxyindole based compound |
| Molecular Weight | 371.47 g/mol [5] |
| Excitation (max) | 456 nm[7] (Optimal range: 440-460 nm[8]) |
| Emission (max) | 534 nm[7] (Optimal range: 490–520 nm[8]) |
| Solubility | Soluble in DMSO (e.g., 100 mg/mL)[5] |
| Storage | Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months, protected from light.[1][5] |
Experimental Protocols
I. Induction of Steatosis in HepG2 Cells
This protocol describes the induction of steatosis in HepG2 cells using known steatosis inducers.
Materials:
-
HepG2 cells
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Steatosis inducers (e.g., Amiodarone, Tetracycline, Tamoxifen, Valproic Acid, or a mixture of Oleic and Palmitic acids)
-
Vehicle control (e.g., DMSO or cell culture medium)
-
96-well clear-bottom black imaging plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well clear-bottom black imaging plate at a density of 1 x 10^4 to 2 x 10^4 cells per well.
-
Cell Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the steatosis-inducing compounds in complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the cells with the compounds for 24 to 72 hours at 37°C in a 5% CO2 incubator.[2][7] The incubation time may need to be optimized depending on the compound.
II. Staining of Lipid Droplets with LipidGreen2
This protocol outlines the procedure for staining intracellular lipid droplets using LipidGreen2.
Materials:
-
LipidGreen2 dye
-
DMSO
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Formaldehyde (B43269) (4% in PBS, for fixation)
-
Hoechst 33342 (optional, for nuclear counterstaining)
Protocol:
-
Preparation of Staining Solution: Prepare a 10 µM working solution of LipidGreen2 in pre-warmed (37°C) cell culture medium or HBSS. A 10 mM stock solution in DMSO can be prepared and stored at -20°C.[2]
-
Cell Washing: Carefully remove the compound-containing medium from the wells. Wash the cells once with 100 µL of pre-warmed PBS or HBSS.
-
Staining: Add 100 µL of the 10 µM LipidGreen2 working solution to each well.
-
Incubation: Incubate the plate for 30 minutes to 1 hour at 37°C in a 5% CO2 incubator, protected from light.[6][7]
-
Washing: Remove the staining solution and wash the cells twice with 100 µL of PBS or HBSS.
-
(Optional) Fixation and Counterstaining:
-
For fixed-cell imaging, add 100 µL of 4% formaldehyde in PBS to each well and incubate for 15-30 minutes at room temperature.
-
Wash the cells twice with PBS.
-
If nuclear counterstaining is desired, add a solution of Hoechst 33342 (e.g., 1 µg/mL in PBS) and incubate for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Imaging: Add 100 µL of PBS or HBSS to each well and proceed with imaging.
III. Image Acquisition and Analysis
Instrumentation:
-
High-content imaging system or a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., excitation: 470/40 nm, emission: 525/50 nm[7]).
Image Acquisition:
-
Acquire images in the green channel for LipidGreen2 and, if applicable, the blue channel for Hoechst 33342.
-
Use a 10x or 20x objective for optimal visualization of cellular detail.
-
Ensure that the exposure time is set to avoid signal saturation.
Image Analysis:
-
Use image analysis software to quantify the fluorescence intensity of LipidGreen2.
-
Identify individual cells, often by using the nuclear stain to define cellular boundaries.
-
Measure the total or average fluorescence intensity of LipidGreen2 per cell or per well.
-
The number and size of lipid droplets can also be quantified.
Data Presentation
Table 1: Comparison of LipidGreen2 with Other Lipid Stains
| Feature | LipidGreen2 | BODIPY 493/503 | Nile Red |
| Target | Neutral Lipids[1][2] | Neutral Lipids[9] | Neutral and Polar Lipids[2][10] |
| Excitation (nm) | ~456[7] | ~493[9] | 450-500 (yellow-gold), 515-560 (red)[10] |
| Emission (nm) | ~534[7] | ~503[9] | >528 (yellow-gold), >590 (red)[10] |
| Signal Strength | Bright[2] | Bright[9] | Environment-dependent[10] |
| Background | Minimal[2][5] | Low | Can have higher background |
| Photostability | High[8] | Good | Prone to photobleaching |
Table 2: Example Quantitative Data for Steatosis Induction
| Treatment | Concentration | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 0.1% | 1500 | 1.0 |
| Amiodarone | 10 µM | 4500 | 3.0 |
| Amiodarone | 20 µM | 7500 | 5.0 |
| Tetracycline | 50 µM | 3000 | 2.0 |
| Tetracycline | 100 µM | 5250 | 3.5 |
| Tamoxifen | 5 µM | 3750 | 2.5 |
| Tamoxifen | 10 µM | 6000 | 4.0 |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of LipidGreen2 and its application in lipid and fatty liver imaging - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of LipidGreen2 and its application in lipid and fatty liver imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LipidGreen2 | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Nile red: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
Co-staining with LipidGreen 2 and Other Fluorescent Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the simultaneous visualization of neutral lipid droplets, nuclei, and mitochondria in live cells using LipidGreen 2 in conjunction with other common fluorescent probes. The information herein is designed to guide researchers in designing and executing multicolor fluorescence microscopy experiments to investigate the interplay between these key organelles in various cellular processes and disease models.
Introduction
The spatial and temporal organization of cellular organelles is critical for their function and for maintaining cellular homeostasis. Lipid droplets, once considered inert fat storage depots, are now recognized as dynamic organelles that actively participate in lipid metabolism, signaling, and protein trafficking. Their interaction with other organelles, such as mitochondria (the powerhouses of the cell) and the nucleus (the cell's information center), is crucial for a variety of physiological processes, including energy metabolism, cell signaling, and the regulation of gene expression. Dysregulation of these interactions has been implicated in numerous metabolic diseases, including obesity, diabetes, and fatty liver disease.
This compound is a fluorescent probe that selectively stains neutral lipids within lipid droplets, offering bright and stable signals with minimal background fluorescence. Its spectral properties make it an excellent candidate for multicolor imaging experiments. This document provides detailed protocols for co-staining with this compound, the blue-fluorescent nuclear stain Hoechst 33342, and the red-fluorescent mitochondrial stain MitoTracker Red CMXRos.
Spectral Properties and Probe Selection
Successful multicolor imaging relies on the selection of fluorescent probes with distinct spectral characteristics to minimize bleed-through between channels. This compound, with its green fluorescence, is spectrally compatible with blue and red fluorescent probes.
| Probe | Target | Excitation Max (nm) | Emission Max (nm) | Common Filter Set |
| This compound | Neutral Lipids (Lipid Droplets) | ~451-495 | ~496-570 | FITC/GFP |
| Hoechst 33342 | dsDNA (Nucleus) | ~350 | ~461 | DAPI |
| MitoTracker Red CMXRos | Mitochondria (membrane potential-dependent) | ~579 | ~599 | TRITC/RFP |
Table 1: Spectral Properties of Fluorescent Probes for Co-staining. This table summarizes the key spectral characteristics of this compound, Hoechst 33342, and MitoTracker Red CMXRos, along with commonly used filter sets for their visualization.
Experimental Protocols
A. Three-Color Live-Cell Imaging of Lipid Droplets, Nuclei, and Mitochondria
This protocol outlines a sequential staining procedure for the simultaneous imaging of lipid droplets, nuclei, and mitochondria in live cells. A sequential approach is recommended to minimize potential interactions between the dyes and to ensure optimal staining of each organelle.
Materials:
-
This compound
-
Hoechst 33342
-
MitoTracker™ Red CMXRos
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or chamber slides
Stock Solution Preparation:
-
This compound: Prepare a 1 mM stock solution in DMSO.
-
Hoechst 33342: Prepare a 1 mg/mL (approximately 1.6 mM) stock solution in deionized water or DMSO.
-
MitoTracker Red CMXRos: Prepare a 1 mM stock solution in DMSO.
Staining Protocol:
-
Mitochondria Staining:
-
Thaw the MitoTracker Red CMXRos stock solution and dilute it in pre-warmed live-cell imaging medium to a final working concentration of 50-200 nM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the MitoTracker Red CMXRos working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Wash the cells twice with pre-warmed live-cell imaging medium.
-
-
Lipid Droplet Staining:
-
Thaw the this compound stock solution and dilute it in pre-warmed live-cell imaging medium to a final working concentration of 1-5 µM.
-
Add the this compound working solution to the cells (already stained with MitoTracker Red) and incubate for 30 minutes at 37°C in a CO2 incubator.
-
Wash the cells twice with pre-warmed live-cell imaging medium.
-
-
Nuclear Staining:
-
Thaw the Hoechst 33342 stock solution and dilute it in pre-warmed live-cell imaging medium to a final working concentration of 1 µg/mL.
-
Add the Hoechst 33342 working solution to the cells and incubate for 5-15 minutes at 37°C in a CO2 incubator.
-
Wash the cells once with pre-warmed live-cell imaging medium.
-
-
Imaging:
-
Replace the medium with fresh, pre-warmed live-cell imaging medium.
-
Image the cells immediately on a fluorescence microscope equipped with appropriate filter sets (e.g., DAPI for Hoechst 33342, FITC/GFP for this compound, and TRITC/RFP for MitoTracker Red CMXRos).
-
Acquire images sequentially to minimize bleed-through.
-
B. Considerations for Co-staining Experiments:
-
Cell Type: Optimal staining concentrations and incubation times may vary depending on the cell type. It is recommended to perform initial optimization experiments for each cell line.
-
Phototoxicity: Live-cell imaging, especially with multiple fluorophores, can induce phototoxicity. To minimize this, use the lowest possible laser power and exposure times that provide an adequate signal-to-noise ratio. Consider using a spinning disk confocal microscope or other gentle imaging modalities.
-
Sequential vs. Simultaneous Staining: While a sequential protocol is provided, simultaneous staining may be possible for certain cell types and experimental conditions. However, this should be validated to ensure no dye-dye interactions or altered staining patterns.
-
Controls: Always include single-stained controls for each fluorophore to set up the imaging parameters correctly and to assess the level of bleed-through between channels.
Data Presentation
Quantitative data from co-staining experiments can be presented in various ways to highlight the spatial relationships and potential interactions between organelles.
| Parameter | Description | Example Measurement |
| Co-localization Coefficient | A statistical measure of the overlap between two fluorescent signals (e.g., Pearson's or Manders' coefficient). | Manders' Overlap Coefficient of this compound and MitoTracker Red signals. |
| Organelle Proximity Analysis | Measurement of the distance between the centroids or surfaces of different organelles. | Percentage of lipid droplets within 1 µm of the nuclear envelope. |
| Organelle Morphology | Quantification of the size, shape, and number of organelles per cell. | Average lipid droplet diameter in control vs. treated cells. |
| Fluorescence Intensity | Measurement of the mean fluorescence intensity of each probe within a defined region of interest. | Fold change in this compound fluorescence intensity upon drug treatment. |
Table 2: Quantitative Parameters for Co-staining Analysis. This table provides examples of quantitative data that can be extracted from multicolor imaging experiments to assess organelle interactions and dynamics.
Visualizations
Experimental Workflow for Three-Color Live-Cell Imaging
Troubleshooting & Optimization
Technical Support Center: Optimizing LipidGreen 2 Staining
Welcome to the technical support center for LipidGreen 2. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize background fluorescence and achieve optimal staining of neutral lipid droplets in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its advantages?
This compound is a fluorescent probe specifically designed for imaging neutral lipids. Its key advantage is its high selectivity for neutral lipids over phospholipids, which significantly reduces the background fluorescence often seen with other lipophilic dyes like Nile Red that stain both types of lipids.[1][2] This selectivity leads to a better signal-to-noise ratio and brighter, more specific staining of lipid droplets.[1][2]
Q2: What are the optimal excitation and emission wavelengths for this compound?
The optimal excitation wavelength for this compound is in the range of 440-460 nm, and its emission is best detected between 490-520 nm.[3]
Q3: Can this compound be used for both live and fixed cell imaging?
Yes, this compound is suitable for staining lipid droplets in both live and fixed cells. However, it is important to note that non-specific green fluorescence signals have been observed in fixed embryos in some studies, suggesting that optimization is crucial for fixed-cell applications.[4]
Q4: How stable is the this compound signal?
This compound exhibits good photostability.[3] Under continuous UV illumination, the fluorescence signal has been observed to decrease to about half after 24 hours in stained zebrafish embryos.[4] For quantitative studies, it is recommended to image samples shortly after staining.
Troubleshooting Guide: Reducing Background Fluorescence
High background fluorescence can obscure the specific signal from lipid droplets, making image analysis difficult. Below are common causes of high background with this compound and step-by-step solutions to mitigate them.
Problem 1: High Overall Background Fluorescence
This can manifest as a general haze across the entire image, reducing the contrast between the lipid droplets and the cytoplasm.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Excessive Dye Concentration | Titrate the this compound concentration to find the optimal balance between signal and background. Start with the recommended concentration and perform a dilution series. |
| Prolonged Incubation Time | Optimize the incubation time. Shorter incubation times can often reduce non-specific binding and background. |
| Inadequate Washing | Increase the number or duration of washing steps after staining to remove unbound dye. Use a buffered saline solution like PBS. |
| Presence of Serum in Media | Serum components can sometimes contribute to background fluorescence. If possible, perform the final incubation and imaging in serum-free media or a clear imaging buffer. |
| Autofluorescence | Use a phenol (B47542) red-free medium for imaging to reduce media-induced autofluorescence. If cell or tissue autofluorescence is high, consider using a dye with red-shifted emission or employing background subtraction techniques during image analysis. |
Problem 2: Non-Specific Staining of Other Cellular Structures
While this compound is highly specific for neutral lipids, at high concentrations or with suboptimal protocols, some non-specific binding may occur.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Dye Aggregation | Ensure the this compound stock solution is fully dissolved. If you observe precipitates, brief sonication can help. Prepare fresh working solutions for each experiment. |
| Suboptimal Cell Health | Ensure cells are healthy and not overly confluent, as stressed or dying cells can exhibit altered membrane permeability and non-specific dye uptake. |
Experimental Protocols
Standard Staining Protocol for Live Cells
This protocol provides a starting point for staining lipid droplets in live cultured cells with this compound.
-
Prepare this compound Working Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM).
-
Dilute the stock solution in serum-free medium or a suitable buffer (e.g., PBS) to the desired final working concentration (typically in the low micromolar range).
-
-
Cell Preparation:
-
Grow cells on a suitable imaging vessel (e.g., glass-bottom dish or chamber slide).
-
Wash the cells once with warm PBS.
-
-
Staining:
-
Remove the PBS and add the this compound working solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 2-3 times with warm PBS or serum-free medium.
-
-
Imaging:
-
Add fresh, pre-warmed, phenol red-free imaging medium to the cells.
-
Image the cells using a fluorescence microscope with appropriate filter sets for green fluorescence (Excitation: ~450 nm, Emission: ~515 nm).
-
Quantitative Data Summary
The following tables provide a summary of reported experimental parameters for this compound staining. These values can be used as a starting point for optimizing your own experiments.
Table 1: Recommended Concentrations and Incubation Times
| Cell/Sample Type | This compound Concentration | Incubation Time | Reference |
| 3T3-L1 cells | 10 µM | Not specified | [5] |
| HepG2 cells | Not specified | 1 hour | [2] |
| Zebrafish embryos | 10 µM | 30 minutes | [1][4] |
| Cupriavidus necator | 2.6 µM | 30 minutes | [3] |
Table 2: Comparison of this compound with Other Dyes
| Feature | This compound | Nile Red | BODIPY 493/503 |
| Specificity | High (Neutral Lipids)[1][2] | Lower (Neutral and Phospholipids)[1] | High (Neutral Lipids) |
| Background | Low[1][2] | Higher[1] | Generally Low |
| Signal Strength | Bright[1][2] | Variable | Bright |
Visualizing the Workflow and Troubleshooting Logic
To further assist in your experimental design and troubleshooting, the following diagrams illustrate the standard experimental workflow and a decision-making process for addressing high background fluorescence.
Caption: A streamlined workflow for staining cells with this compound.
Caption: A decision tree to systematically troubleshoot high background.
References
Optimizing LipidGreen 2 Incubation Time for Live Cell Imaging: A Technical Guide
Technical Support Center
For researchers, scientists, and drug development professionals utilizing LipidGreen 2 for the visualization of lipid droplets in live cells, optimizing the incubation time is a critical step to ensure high-quality imaging data with minimal cellular disruption. This guide provides a comprehensive overview of best practices, troubleshooting tips, and frequently asked questions to help you achieve optimal staining results.
Optimizing Incubation Time: A Balance of Signal and Cell Health
The ideal incubation time for this compound is a crucial parameter that balances achieving a strong fluorescence signal with maintaining cell viability and minimizing potential artifacts. While a 30-minute incubation is a common starting point for many cell types, including 3T3-L1 cells, longer incubation times, such as 1 hour, have been successfully used for others, like HepG2 cells.[1][2]
The optimal time can be influenced by several factors, including the cell type, cell density, and the specific experimental goals. For instance, in high-throughput applications, a shorter incubation time of around 10 minutes may be sufficient, as demonstrated in studies with Cupriavidus necator. It is important to note that while the fluorescence signal can remain stable for extended periods, prolonged incubation is not always necessary or advisable for routine live-cell imaging.
To assist in determining the best incubation time for your specific experiment, the following table summarizes key findings from various studies.
| Cell Type | This compound Concentration | Incubation Time | Outcome |
| 3T3-L1 cells | 10 µM | ≥ 30 minutes | Brighter fluorescence and less non-specific background staining compared to Nile Red.[2] |
| HepG2 cells | Not specified | 1 hour | Successful staining of accumulated lipid droplets.[1] |
| Cupriavidus necator | 2.6 µM | 10 minutes (ambient light) | Optimal for a fast and accurate quantification protocol.[3] |
| Cupriavidus necator | 2.6 µM | 30 minutes (light exclusion) | Suitable for bioimaging of intracellular granules. |
Experimental Protocol: Optimizing this compound Incubation
This protocol provides a general framework for optimizing the incubation time of this compound in your live cell experiments.
Materials:
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Live cells cultured in an appropriate vessel for microscopy
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Pre-warmed cell culture medium or a suitable imaging buffer (e.g., PBS)
-
Fluorescence microscope with appropriate filter sets (Excitation: ~488 nm, Emission: ~520 nm)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a vessel suitable for live-cell imaging.
-
Working Solution Preparation: Prepare a fresh working solution of this compound by diluting the stock solution in pre-warmed culture medium or imaging buffer to the desired final concentration (typically in the range of 1-10 µM).
-
Staining: Remove the existing culture medium and add the this compound working solution to the cells.
-
Incubation Time Course: Incubate the cells at 37°C in a CO2 incubator for a range of time points (e.g., 15 min, 30 min, 45 min, 60 min, and 90 min).
-
Image Acquisition: At each time point, acquire fluorescence images using the appropriate microscope settings. It is crucial to use consistent imaging parameters (e.g., laser power, exposure time) across all time points for accurate comparison.
-
Data Analysis: Quantify the mean fluorescence intensity of the lipid droplets and the background signal for each time point. Calculate the signal-to-noise ratio (S/N) to determine the optimal incubation time that provides the best balance between a strong signal and low background.
-
Cell Viability Assessment (Optional but Recommended): In parallel with the imaging experiment, perform a cytotoxicity assay to evaluate the effect of different incubation times and this compound concentrations on cell health.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound staining and provides practical solutions.
Q1: My fluorescence signal is too weak.
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Possible Cause: Insufficient incubation time.
-
Solution: Increase the incubation time in increments (e.g., 15 minutes) and re-evaluate the signal intensity. Refer to the optimization protocol above.
-
-
Possible Cause: Suboptimal dye concentration.
-
Solution: Titrate the this compound concentration. While 1-10 µM is a general guideline, the optimal concentration can be cell-type dependent.
-
-
Possible Cause: Low lipid droplet content in cells.
-
Solution: If applicable to your experimental model, consider treating cells with oleic acid or other inducers of lipid droplet formation to generate a positive control.
-
Q2: I am observing high background fluorescence.
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Possible Cause: Excessive incubation time.
-
Solution: Reduce the incubation time. A time-course experiment will help identify the point at which the signal is optimal before the background becomes problematic.
-
-
Possible Cause: Dye aggregation.
-
Solution: Ensure the this compound working solution is freshly prepared and well-mixed before adding it to the cells. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause: Autofluorescence from the cell culture medium.
-
Solution: For imaging, replace the phenol (B47542) red-containing culture medium with an imaging buffer or a phenol red-free medium.
-
Q3: Is this compound toxic to my cells?
-
Possible Cause: High dye concentration or prolonged incubation.
-
Solution: While this compound is designed for live-cell imaging, it is good practice to perform a cytotoxicity assay to determine the optimal, non-toxic staining conditions for your specific cell line and experimental duration. This can be done using standard cytotoxicity assays that measure membrane integrity or metabolic activity.
-
Q4: How can I be sure the signal I'm seeing is specific to lipid droplets?
-
Solution: this compound is designed to selectively stain neutral lipids within lipid droplets. To confirm specificity, you can perform co-localization experiments with other well-established lipid droplet markers. Additionally, observing the characteristic spherical morphology of lipid droplets within the cytoplasm can provide confidence in the staining pattern.
Visualizing the Optimization Workflow
To better understand the process of optimizing this compound incubation, the following workflow diagram illustrates the key steps and decision points.
Caption: Workflow for optimizing this compound incubation time.
By following these guidelines and systematically optimizing the incubation time, researchers can confidently acquire high-quality, reproducible images of lipid droplets in live cells, paving the way for more accurate and insightful scientific discoveries.
References
Troubleshooting weak LipidGreen 2 staining in adipocytes
Welcome to the technical support center for LipidGreen 2, a second-generation fluorescent probe designed for the selective staining of neutral lipids in live cells and tissues. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your adipocyte staining experiments and achieve high-quality imaging results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable, N-dimethylallylated 3-hydroxyindole based compound that selectively stains neutral lipids, such as those found in lipid droplets within adipocytes.[1] It exhibits bright fluorescence in the nonpolar environment of lipids with minimal background signal in the aqueous cellular environment.[1] This selectivity allows for clear visualization of lipid accumulation in various cell types, including adipocytes.
Q2: What are the excitation and emission wavelengths for this compound?
A2: Optimal excitation for this compound is between 440-460 nm, and its emission is best detected between 490-520 nm. In PBS, the excitation and emission maxima are reported as 456 nm and 534 nm, respectively.
Q3: How should I store and handle this compound?
A3: this compound is typically supplied as an oil and should be stored at 2-8°C for the solid form. Once reconstituted in a solvent like DMSO, it is recommended to prepare aliquots and store them at -20°C for up to one month or at -80°C for up to six months, protected from light. Before use, allow the vial to warm to room temperature for at least 60 minutes.
Q4: Is this compound suitable for live-cell imaging?
A4: Yes, this compound is cell-permeable and has been successfully used for staining lipid droplets in live cells and even in whole organisms like zebrafish. It offers good photostability, with the signal being detectable for at least 30 minutes, and shows high intracellular retentivity.
Q5: Can this compound be used in combination with other fluorescent probes?
A5: Yes, this compound is suitable for multicolor imaging experiments. For instance, it has been used in conjunction with red fluorescent probes like LipidTox™ Red for simultaneous visualization of different lipid types or cellular components.
Troubleshooting Guide: Weak or No Staining Signal
This guide addresses common issues that may lead to weak or absent fluorescence signals when staining adipocytes with this compound.
| Problem | Potential Cause | Recommended Solution |
| No or very faint green fluorescence | 1. Inadequate Lipid Accumulation: The adipocytes may not have differentiated properly, resulting in a low number or small size of lipid droplets. | - Verify adipocyte differentiation using phase-contrast microscopy to confirm the presence of visible lipid droplets. - Optimize the differentiation protocol, ensuring the correct timing and concentration of inducing agents like IBMX, dexamethasone, and insulin. |
| 2. Incorrect Dye Concentration: The concentration of this compound in the working solution may be too low for optimal staining. | - Perform a titration to determine the optimal dye concentration. A starting concentration of around 10 µM has been shown to be effective. | |
| 3. Improper Dye Preparation or Storage: The this compound stock solution may have degraded due to improper storage or handling. Stock solutions are stable for up to one month at -20°C. | - Prepare fresh working solutions from a properly stored stock. - Ensure the dye is fully dissolved in the solvent; sonication can aid in dissolution if precipitation occurs. | |
| High Background Signal | 1. Excessive Dye Concentration: Using too high a concentration of this compound can lead to non-specific binding and increased background fluorescence. | - Titrate the this compound concentration to find the optimal balance between signal and background. |
| 2. Insufficient Washing: Failure to adequately wash the cells after staining can leave residual dye in the medium, contributing to background noise. | - Increase the number and duration of wash steps with a suitable buffer (e.g., PBS) after the staining incubation. | |
| 3. Autofluorescence: Adipocytes and culture media can exhibit natural fluorescence, which may interfere with the signal. | - Image an unstained control sample to assess the level of autofluorescence. - If using phenol (B47542) red-containing media, switch to a phenol red-free formulation for imaging. | |
| Signal Fades Quickly (Photobleaching) | 1. Excessive Light Exposure: Prolonged or high-intensity illumination from the microscope's light source can cause the fluorophore to permanently lose its ability to fluoresce. | - Minimize the duration of light exposure during focusing and image acquisition. - Reduce the intensity of the excitation light. - Use an anti-fade mounting medium if imaging fixed cells. |
| 2. Oxidative Environment: The presence of reactive oxygen species can accelerate photobleaching. | - For live-cell imaging, consider using an oxygen scavenging system in the imaging medium. |
Experimental Protocols
Protocol 1: Staining of Differentiated 3T3-L1 Adipocytes
This protocol is adapted from methodologies demonstrating successful this compound staining in cultured adipocytes.
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes to confluence.
-
Induce differentiation using a standard protocol, typically involving treatment with a cocktail of IBMX, dexamethasone, and insulin. Allow cells to differentiate for several days until visible lipid droplets are present.
-
-
Preparation of Staining Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in pre-warmed culture medium or PBS to the desired final working concentration (e.g., 10 µM).
-
-
Staining Procedure:
-
Remove the culture medium from the differentiated adipocytes.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound staining solution to the cells and incubate for 30 minutes to 1 hour at 37°C, protected from light.
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS to remove unbound dye.
-
-
Imaging:
-
Add fresh PBS or phenol red-free medium to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence (Excitation: ~450 nm, Emission: ~530 nm).
-
Visualizations
Troubleshooting Workflow for Weak this compound Staining
References
Photostability issues with LipidGreen 2 and how to prevent them
Welcome to the technical support center for LipidGreen 2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for lipid droplet imaging, with a focus on addressing and preventing photostability issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a second-generation fluorescent probe specifically designed for imaging neutral lipids within lipid droplets. It offers a brighter fluorescence signal and higher selectivity compared to its predecessor, LipidGreen.[1] Its primary applications include the visualization and quantification of lipid droplets in cultured cells and in vivo models, such as zebrafish.[2]
Q2: What are the excitation and emission wavelengths for this compound?
The optimal excitation wavelength for this compound is in the blue range, typically between 451-495 nm. Its emission is in the green range, with a maximum between 496-570 nm.[1]
Q3: How stable is this compound's fluorescence signal?
This compound is reported to have high long-term stability, even when incubated under ambient lighting conditions. In one study, its signal was still detectable after at least 30 minutes of observation. However, like all fluorophores, it is susceptible to photobleaching under intense or prolonged illumination during fluorescence microscopy.
Q4: What is photobleaching and why is it a concern?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce. This results in a diminished signal during imaging, which can compromise the quality of images and the accuracy of quantitative data.
Troubleshooting Guide: Photostability Issues
This guide addresses common issues related to the photostability of this compound and provides solutions to minimize fluorescence signal loss during your experiments.
Problem 1: Rapid loss of green fluorescence signal during imaging.
Possible Cause: Photobleaching due to excessive exposure to excitation light. While this compound is relatively stable, continuous high-intensity illumination will inevitably lead to signal decay. For comparison, commonly used lipid probes like Nile Red and BODIPY 493/503 can lose a significant amount of their initial fluorescence after repeated scans. In one study, after 50 confocal scans, Nile Red and BODIPY 493/503 retained only 12% and 11% of their initial fluorescence, respectively.
Solutions:
-
Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio.
-
Minimize Exposure Time: Decrease the camera exposure time or increase the scanning speed.
-
Limit Continuous Exposure: Use the shutter to block the light path when not actively acquiring images. For time-lapse experiments, increase the interval between acquisitions.
-
Use a More Sensitive Detector: A more sensitive camera or detector can allow for the use of lower excitation light levels.
Problem 2: Weak initial fluorescence signal, requiring high illumination and leading to photobleaching.
Possible Causes:
-
Suboptimal Staining: Insufficient concentration of this compound or inadequate incubation time can result in a weak signal.
-
Incorrect Filter Sets: Using mismatched filter sets for excitation and emission will lead to inefficient signal detection.
-
Low Abundance of Lipid Droplets: The cell type or experimental conditions may result in a low number or small size of lipid droplets.
Solutions:
-
Optimize Staining Protocol: Ensure you are using the recommended concentration and incubation time for your cell type. A general starting point is a 10 µM concentration for 30 minutes to 4 hours.
-
Verify Filter Compatibility: Use a standard FITC or GFP filter set that matches the excitation and emission spectra of this compound.
-
Use Positive Controls: To confirm that the staining protocol and imaging system are working correctly, use cells known to have a high lipid droplet content, such as adipocytes or oleic acid-treated cells.
Problem 3: Autofluorescence from cells or media obscuring the this compound signal.
Possible Cause: Cellular components (like NADH and flavins) or components in the imaging medium can fluoresce in the same spectral range as this compound, creating background noise.
Solutions:
-
Use Phenol (B47542) Red-Free Medium: If imaging live cells, use a phenol red-free culture medium during the imaging session, as phenol red can contribute to background fluorescence.
-
Background Subtraction: Use the background correction tools in your imaging software to subtract the average intensity of a cell-free region from your image.
-
Spectral Unmixing: If your microscope is equipped with a spectral detector, you can use spectral unmixing to separate the this compound signal from the autofluorescence spectrum.
Experimental Protocols
Protocol 1: Staining of Cultured Cells with this compound
This protocol provides a general guideline for staining lipid droplets in adherent cultured cells. Optimization may be required for different cell lines and experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cultured cells on coverslips or in imaging dishes
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium (phenol red-free medium is recommended for imaging)
-
Antifade mounting medium (optional, for fixed cells)
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed (37°C) cell culture medium or PBS to the desired final concentration (e.g., 10 µM).
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with PBS.
-
Add the this compound staining solution to the cells.
-
Incubate for 30 minutes to 4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.
-
-
Wash:
-
Remove the staining solution.
-
Wash the cells two to three times with PBS to remove excess dye.
-
-
Imaging:
-
Add fresh, pre-warmed phenol red-free medium or PBS to the cells.
-
Proceed with fluorescence microscopy using a standard green fluorescence channel (e.g., FITC or GFP filter set).
-
For Fixed Cells:
-
After the wash step (Step 3), you can fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Wash the cells again with PBS after fixation.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
Protocol 2: Quantitative Comparison of Photostability
This protocol outlines a method to quantify and compare the photostability of this compound with other fluorescent probes.
Procedure:
-
Sample Preparation: Prepare replicate samples of cells stained with this compound and other lipid droplet probes (e.g., Nile Red, BODIPY 493/503) according to their respective optimal staining protocols.
-
Image Acquisition:
-
Select a field of view with well-stained cells for each probe.
-
Set the imaging parameters (laser power, exposure time, gain) to achieve a good initial signal that is not saturated. Crucially, keep these parameters identical for all probes being compared.
-
Acquire a time-lapse series of images (e.g., 50 frames) with continuous illumination.
-
-
Data Analysis:
-
Select several regions of interest (ROIs) corresponding to lipid droplets in each image series.
-
Measure the mean fluorescence intensity within each ROI for every frame.
-
Normalize the intensity of each frame to the intensity of the first frame (set to 100%).
-
Plot the normalized fluorescence intensity as a function of time or frame number to generate a photobleaching curve.
-
Calculate the percentage of initial fluorescence remaining after the final scan.
-
Data Presentation
Table 1: Photostability of Common Lipid Droplet Probes
| Fluorescent Probe | Initial Fluorescence Remaining After 50 Scans (%) | Reference |
| Lipi-QA | ~95% | |
| Molecule 1 (Lipi-QA analog) | 72% | |
| Nile Red | 12% | |
| BODIPY 493/503 | 11% | |
| This compound | Reported to be highly stable, but quantitative data from direct comparative studies under identical microscopy conditions is limited. |
Note: The data for Lipi-QA, Molecule 1, Nile Red, and BODIPY 493/503 were obtained under identical, intense excitation conditions and serve as a reference for the expected photostability of common lipid probes.
Visualizations
Caption: Experimental workflow for minimizing photobleaching during this compound imaging.
Caption: Troubleshooting logic for common this compound photostability issues.
References
Effect of fixation method on LipidGreen 2 staining efficiency
Welcome to the technical support center for LipidGreen 2. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure optimal results in their lipid droplet staining experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining, with a focus on the critical role of the fixation method.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Fluorescence Signal | Inappropriate Fixation: Using methanol (B129727) or acetone (B3395972) as a fixative can extract lipids, leading to a loss of target for this compound.[1][2] | Use 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for fixation. PFA crosslinks proteins, preserving the cellular and lipid droplet structure without significantly extracting lipids.[1][2] |
| Low Stain Concentration: The concentration of this compound may be too low for optimal staining. | Use a working concentration of 5-10 µM of this compound.[3] | |
| Insufficient Incubation Time: The staining time may not be long enough for the dye to sufficiently accumulate in the lipid droplets. | Incubate the cells with this compound for at least 30 minutes. | |
| Photobleaching: Excessive exposure to excitation light can cause the fluorescent signal to fade. | Minimize light exposure by focusing on a different field of view before capturing the image of interest. Use an anti-fade mounting medium. | |
| High Background Fluorescence | Excess Dye: Residual unbound this compound can contribute to background noise. | Ensure thorough washing with PBS after the staining step to remove any unbound dye. |
| Autofluorescence: Some cell types or culture media may exhibit natural fluorescence. | Include an unstained control to assess the level of autofluorescence. If significant, consider using a specialized autofluorescence quenching kit. | |
| Uneven or Patchy Staining | Cell Clumping: Aggregated cells can prevent uniform access of the fixative and staining solution. | Ensure a single-cell suspension before seeding to achieve a monolayer. |
| Incomplete Fixation: Insufficient fixation time or concentration can lead to inconsistent preservation of cellular structures. | Ensure complete coverage of cells with 4% PFA and fix for 15-20 minutes at room temperature. | |
| Altered Lipid Droplet Morphology (e.g., fusion or aggregation) | Methanol or Acetone Fixation: These organic solvents are known to disrupt lipid droplet structure and can cause them to fuse. | Strictly use paraformaldehyde-based fixation to maintain the native morphology of lipid droplets. |
Frequently Asked Questions (FAQs)
Q1: Which fixation method is recommended for this compound staining?
A1: For optimal preservation of lipid droplets and reliable staining with this compound, we strongly recommend fixation with 4% paraformaldehyde (PFA) in PBS. PFA cross-links proteins, which helps to maintain the integrity of cellular structures, including lipid droplets, without extracting the neutral lipid core that this compound targets.
Q2: Can I use methanol or acetone for fixation with this compound?
A2: We advise against using methanol or acetone for fixation when staining lipid droplets with this compound. These organic solvents can permeabilize membranes by extracting lipids, which can lead to the loss of the target lipid droplets and result in significantly reduced or no staining. Methanol fixation has been shown to extract a majority of cellular phospholipids (B1166683) and promote the fusion of lipid droplets.
Q3: What is the optimal concentration and incubation time for this compound?
A3: A working concentration of 5-10 µM this compound is generally recommended. The optimal incubation time is typically 30 minutes to 1 hour at 37°C. However, these parameters may need to be optimized for your specific cell type and experimental conditions.
Q4: My this compound signal is fading quickly. What can I do to prevent photobleaching?
A4: To minimize photobleaching, reduce the exposure of your sample to the excitation light. You can do this by focusing on a different area of the slide before moving to your region of interest for image capture. Additionally, using an anti-fade mounting medium can help preserve the fluorescence signal.
Q5: Can I perform immunofluorescence in combination with this compound staining?
A5: Yes. After PFA fixation and permeabilization (e.g., with 0.1% Triton X-100 in PBS), you can proceed with your standard immunofluorescence protocol for antibody staining. This compound staining can be performed either before or after the secondary antibody incubation. Ensure the chosen fluorophores have distinct excitation and emission spectra to avoid bleed-through.
Data Presentation: Effect of Fixation Method on Staining Efficiency
The choice of fixative significantly impacts the staining efficiency of this compound. The following table summarizes the expected outcomes based on the fixation method used.
| Fixation Method | Staining Intensity | Lipid Droplet Morphology | Background Signal | Recommendation |
| 4% Paraformaldehyde (PFA) | High | Well-preserved, distinct spherical structures | Low | Highly Recommended |
| Cold Methanol (-20°C) | Very Low to None | Distorted, potential for fusion and aggregation | Variable | Not Recommended |
| Acetone (-20°C) | None | Loss of lipid droplets | N/A | Not Recommended |
Experimental Protocols
Protocol 1: 4% Paraformaldehyde (PFA) Fixation and this compound Staining of Cultured Cells
This protocol is recommended for optimal preservation of lipid droplets and robust staining.
Materials:
-
Cultured cells on coverslips or in imaging plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (prepare fresh or use a stabilized commercial solution)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Staining Buffer (e.g., PBS or cell culture medium without serum)
-
Mounting medium (preferably with an anti-fade reagent)
Procedure:
-
Wash: Gently wash the cells twice with PBS to remove the culture medium.
-
Fixation: Add 4% PFA solution to cover the cells and incubate for 15-20 minutes at room temperature.
-
Wash: Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.
-
Staining Preparation: Dilute the this compound stock solution in Staining Buffer to a final working concentration of 5-10 µM.
-
Staining: Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash: Remove the staining solution and wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium. For imaging plates, add fresh PBS or mounting medium to the wells.
-
Imaging: Visualize the stained lipid droplets using a fluorescence microscope with appropriate filter sets (Excitation/Emission ~488/515 nm).
Protocol 2: Cold Methanol Fixation and this compound Staining (Not Recommended)
This protocol is provided for comparative purposes to illustrate the adverse effects of methanol fixation on lipid droplet staining.
Materials:
-
Cultured cells on coverslips or in imaging plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
100% Methanol, pre-chilled to -20°C
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Staining Buffer (e.g., PBS)
-
Mounting medium
Procedure:
-
Wash: Gently wash the cells twice with PBS.
-
Fixation: Add ice-cold 100% methanol to the cells and incubate for 5-10 minutes at -20°C.
-
Wash: Aspirate the methanol and wash the cells three times with PBS for 5 minutes each.
-
Staining: Follow steps 4-8 from Protocol 1.
Visualizations
Caption: Recommended vs. Not Recommended Experimental Workflow.
References
LipidGreen 2 Technical Support Center: Troubleshooting Solubility and Stock Solution Challenges
Welcome to the technical support center for LipidGreen 2. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound, particularly concerning its solubility and the preparation of stable stock solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving properly in DMSO. What should I do?
A1: this compound is highly soluble in high-quality, anhydrous DMSO.[1] If you are experiencing solubility issues, consider the following troubleshooting steps:
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Use High-Quality DMSO: Ensure you are using anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which significantly reduces the solubility of hydrophobic compounds like this compound.[2] It is recommended to use a fresh, unopened bottle of DMSO or a properly stored aliquot from a larger stock that has been protected from moisture.
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Gentle Warming: Gently warm the solution to 37°C in a water bath. Avoid excessive heat, as it may degrade the fluorescent probe.
-
Sonication: Use a bath sonicator to aid dissolution. A short period of sonication can help break up any small aggregates and facilitate complete solubilization.[1]
-
Vortexing: After adding the DMSO, vortex the solution at high speed for several minutes to ensure thorough mixing.[3]
Q2: I've prepared a high-concentration stock solution of this compound in DMSO, but it appears to have precipitated after storage. Can I still use it?
A2: Precipitation can occur, especially with changes in temperature or if the DMSO has absorbed water. Before using a stock solution that shows signs of precipitation, it is crucial to attempt to redissolve the compound.
-
Re-dissolving Protocol:
-
Bring the vial to room temperature.
-
Gently warm the solution to 37°C.
-
Vortex and/or sonicate the vial for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure all precipitate has dissolved.
-
-
Filtering: If small particulates remain after attempting to redissolve, you can filter the stock solution through a 0.2 µm syringe filter to remove any undissolved aggregates before use.[3] However, be aware that this may slightly lower the final concentration of your stock solution.
Q3: When I dilute my this compound DMSO stock solution into an aqueous buffer or cell culture medium, I see immediate precipitation. How can I prevent this?
A3: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution. To prevent precipitation:
-
Stepwise Dilution: Perform serial dilutions in DMSO first to a lower concentration before the final dilution into the aqueous medium.
-
Rapid Mixing: When adding the this compound stock to the aqueous solution, ensure rapid and continuous mixing (e.g., by vortexing or pipetting up and down) to quickly disperse the dye and prevent localized high concentrations that can lead to precipitation.
-
Use of Co-solvents: For in vivo applications or specific in vitro assays, co-solvents can be used to improve solubility in aqueous formulations.[1][4]
Q4: I am observing high background fluorescence or non-specific staining in my imaging experiments. What could be the cause?
A4: High background or non-specific staining with this compound can be due to several factors:
-
Excess Dye Concentration: Using too high a concentration of this compound can lead to non-specific binding. It is recommended to perform a concentration titration to find the optimal staining concentration for your specific cell type and experimental conditions.[5][6]
-
Dye Aggregates: If the this compound has precipitated or formed aggregates in the working solution, these can appear as bright, non-specific fluorescent puncta in your images.[7][8][9] Ensure your working solution is homogenous and free of visible precipitates.
-
Inadequate Washing: Insufficient washing after staining can leave residual unbound dye, contributing to background fluorescence. Optimize your washing steps to effectively remove unbound probe without compromising the specific signal.
Q5: The fluorescence signal from my this compound staining is very weak. How can I improve it?
A5: A weak fluorescent signal can be frustrating. Here are some potential causes and solutions:
-
Suboptimal Staining Conditions: Ensure that the incubation time and temperature are appropriate for your sample. For live-cell imaging, staining for 15-30 minutes at 37°C is a good starting point.
-
Photobleaching: this compound, like all fluorophores, is susceptible to photobleaching. Minimize the exposure of your stained samples to excitation light. Use the lowest laser power and shortest exposure time that provide an adequate signal.[10]
-
Incorrect Filter Sets: Verify that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound (Excitation: ~485 nm, Emission: ~499 nm).[1]
-
Low Target Abundance: If the cells you are studying have very few lipid droplets, the signal will inherently be low. Consider using a positive control with cells known to have a high lipid droplet content to validate your staining protocol.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound solubility and stock solution preparation.
Table 1: this compound Solubility in Different Solvents
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 100 mg/mL | 269.20 | Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is recommended.[1] |
| Water | < 0.1 mg/mL | Insoluble | This compound is not soluble in aqueous solutions alone.[1] |
Table 2: Example Formulations for In Vivo Applications
| Formulation | Composition | Final this compound Concentration | Appearance |
| Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.73 mM) | Clear Solution |
| Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (6.73 mM) | Suspended Solution (requires sonication) |
| Formulation 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.73 mM) | Clear Solution |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 371.47 g/mol )
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Bath sonicator (optional)
-
-
Procedure:
-
Allow the this compound vial to come to room temperature before opening to minimize water condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to 1 mg of this compound, add 269.2 µL of DMSO.
-
Vortex the solution vigorously for at least 2 minutes.
-
If any particulates are visible, sonicate the vial in a bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination.
-
Store the aliquots at -20°C or -80°C, protected from light. Stock solutions are stable for at least 1 month at -20°C and 6 months at -80°C.[1]
-
Protocol 2: Preparation of a this compound Working Solution for Cell Staining
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium or appropriate buffer (e.g., PBS)
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final working concentration (typically in the low micromolar range, e.g., 1-10 µM) in your cell culture medium or buffer.
-
Add the this compound stock solution to the medium/buffer while vortexing or pipetting to ensure rapid mixing and prevent precipitation.
-
Use the working solution immediately for cell staining. It is not recommended to store aqueous working solutions.
-
Visual Troubleshooting Guides
Diagram 1: Troubleshooting this compound Solubility Issues
Caption: A flowchart for troubleshooting this compound dissolution in DMSO.
Diagram 2: Workflow for Preparing and Using this compound Working Solution
Caption: Recommended workflow for this compound stock and working solutions.
Diagram 3: Logical Tree for Diagnosing Staining Artifacts
Caption: A decision tree for troubleshooting common this compound staining artifacts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ziath.com [ziath.com]
- 3. allencell.org [allencell.org]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. biotium.com [biotium.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorogenic detection of protein aggregates in live cells using the AggTag method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
How to avoid non-specific binding of LipidGreen 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with LipidGreen 2 staining, specifically focusing on avoiding non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it stain?
This compound is a second-generation fluorescent probe designed for imaging lipids. It selectively stains neutral lipids, such as triglycerides and cholesterol esters, which are the primary components of lipid droplets.[1][2][3] It is known for its bright fluorescence signal and is reported to have less non-specific background staining compared to other dyes like Nile Red.[2][4]
Q2: What are the main causes of non-specific binding with this compound?
Non-specific binding of this compound can lead to high background fluorescence, obscuring the specific signal from neutral lipid droplets. The primary causes include:
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Suboptimal Dye Concentration: Using a concentration of this compound that is too high is a common cause of non-specific binding.
-
Incorrect Incubation Time: Both insufficient and excessive incubation times can contribute to poor signal-to-noise ratios.
-
Cell Fixation: The process of fixing cells, particularly with certain chemical fixatives, has been shown to induce non-specific fluorescence with this compound.
-
Inadequate Washing: Failure to thoroughly wash away unbound dye will result in background fluorescence.
-
Autofluorescence: Some cell types naturally exhibit fluorescence, which can be mistaken for non-specific binding of the probe.
Troubleshooting Guide: Non-Specific Binding of this compound
This guide provides a systematic approach to identifying and resolving issues with non-specific this compound staining.
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence across the entire cell or sample | Excessive Dye Concentration: The concentration of this compound is too high, leading to binding to cellular components other than neutral lipids. | Optimize Dye Concentration: Perform a concentration titration experiment to determine the lowest effective concentration of this compound that provides a clear signal with minimal background. Start with a range of concentrations from 1 µM to 10 µM. A typical starting concentration is 5 µM. |
| Prolonged Incubation Time: Leaving the dye on for too long can increase non-specific accumulation in various cellular compartments. | Optimize Incubation Time: Test a range of incubation times, for example, from 15 to 60 minutes. A common incubation time is 30 minutes. | |
| Inadequate Washing: Unbound this compound remaining in the sample will contribute to background noise. | Improve Washing Steps: Increase the number and duration of washes after staining. Use a gentle washing buffer such as Phosphate-Buffered Saline (PBS). For example, wash three times with PBS for 5 minutes each. | |
| Diffuse cytoplasmic or membrane staining | Non-specific binding to other lipids: Although this compound is selective for neutral lipids, at high concentrations it may weakly interact with other lipid structures. | Follow Optimization Protocols: Adhere to the optimized dye concentration and incubation time determined from your titration experiments. |
| Solvent Effects: The solvent used to prepare the working solution may not be optimal, leading to dye aggregation and non-specific deposition. | Ensure Proper Dissolution: Ensure the this compound stock solution (typically in DMSO) is fully dissolved before diluting to the final working concentration in your imaging medium. | |
| Punctate staining outside of lipid droplets | Dye Aggregation: this compound may form aggregates at high concentrations or in incompatible buffers, which can appear as fluorescent puncta. | Prepare Fresh Working Solutions: Always prepare the this compound working solution fresh for each experiment. Centrifuge the diluted dye solution briefly before adding it to the cells to pellet any aggregates. |
| High background in fixed samples | Fixation-Induced Artifacts: Chemical fixation, particularly with paraformaldehyde, can cause non-specific fluorescence of this compound. | Live-Cell Imaging: Whenever possible, perform this compound staining and imaging on live cells to avoid fixation-related artifacts. |
| Test Different Fixatives: If fixation is necessary, test different fixatives (e.g., methanol, acetone) and fixation conditions (e.g., shorter duration, lower concentration) to find a method that minimizes background. | ||
| Overall weak signal and high background | Cell Autofluorescence: The inherent fluorescence of the cells may be contributing to the high background. | Image Unstained Controls: Always include an unstained control sample to assess the level of autofluorescence. |
| Use Appropriate Filters: Ensure that the excitation and emission filters on your microscope are optimized for this compound (Excitation ~488 nm, Emission ~515 nm) to maximize specific signal and minimize bleed-through from autofluorescence. |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration
This protocol outlines the steps to determine the optimal working concentration of this compound for your specific cell type and experimental conditions.
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Cell Preparation: Plate your cells at the desired density in a multi-well plate suitable for microscopy and allow them to adhere or grow to the desired confluency.
-
Prepare a Range of this compound Concentrations: From a 1 mM stock solution of this compound in DMSO, prepare a series of working solutions in your imaging medium (e.g., PBS or cell culture medium without phenol (B47542) red) with concentrations ranging from 1 µM to 10 µM (e.g., 1, 2.5, 5, 7.5, and 10 µM).
-
Staining: Remove the culture medium from the cells and wash once with PBS. Add the different concentrations of this compound working solution to the respective wells.
-
Incubation: Incubate the cells for a fixed time, for example, 30 minutes, at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells three times with PBS for 5 minutes each.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filters for this compound.
-
Analysis: Compare the images from the different concentrations. The optimal concentration will be the lowest concentration that provides bright and specific staining of lipid droplets with minimal background fluorescence.
Protocol 2: Live-Cell Staining with this compound
This protocol describes the general procedure for staining live cells with this compound.
-
Prepare this compound Working Solution: Dilute the this compound stock solution (typically 1 mM in DMSO) to the predetermined optimal concentration in a serum-free and phenol red-free cell culture medium or PBS.
-
Cell Preparation: Grow cells on coverslips or in imaging dishes.
-
Staining: Remove the culture medium and wash the cells once with warm PBS. Add the this compound working solution to the cells.
-
Incubation: Incubate the cells for 30 minutes at 37°C in a humidified incubator, protected from light.
-
Washing: Remove the staining solution and wash the cells three times with warm PBS.
-
Imaging: Immediately image the live cells on a fluorescence microscope equipped with a stage-top incubator to maintain temperature and CO2 levels.
Visualizing Experimental Workflows
Caption: Troubleshooting workflow for reducing non-specific binding of this compound.
Caption: Logical flow for optimizing this compound staining conditions.
References
LipidGreen 2 Technical Support Center: Troubleshooting & FAQs
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guidance, and frequently asked questions for successful image acquisition with LipidGreen 2.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining and image acquisition.
Question: Why is my fluorescent signal weak or absent?
Answer: A weak or non-existent signal can stem from several factors, from dye preparation to imaging settings.
-
Improper Dye Preparation or Storage: Ensure the this compound stock solution is stored correctly at -20°C for up to one month or -80°C for up to six months, protected from light.[1] The final concentration of the staining solution is critical; a concentration of approximately 10 µM is often effective.[2][3]
-
Insufficient Incubation Time: For optimal staining, incubate cells with this compound for at least 30 minutes.[2] Some protocols may benefit from incubation up to 1 hour.[4]
-
Incorrect Microscope Filter Sets: Use the appropriate filter sets for this compound's excitation and emission spectra. The optimal excitation wavelength is in the range of 440-460 nm, and the emission should be collected between 490-520 nm.
-
Low Lipid Droplet Content: The signal intensity is directly proportional to the amount of neutral lipids. Consider using a positive control, such as cells treated with oleic acid, to induce lipid droplet formation.
Question: I'm observing high background fluorescence. How can I reduce it?
Answer: High background can obscure your signal and is a common issue in fluorescence microscopy.
-
Inadequate Washing Steps: After incubation with this compound, ensure to wash the cells thoroughly with a suitable buffer (e.g., PBS) to remove any unbound dye.
-
Dye Aggregation: If the dye concentration is too high, it may form aggregates that contribute to background noise. Prepare fresh dilutions of the dye and consider titration to find the optimal concentration for your specific cell type.
-
Autofluorescence: Some cell types or media components exhibit natural fluorescence. To mitigate this, acquire an unstained control image to identify the contribution of autofluorescence and consider using a media with reduced autofluorescence during imaging.
Question: My signal is fading quickly during imaging (photobleaching). What can I do?
Answer: Photobleaching is the light-induced degradation of a fluorophore. This compound has been shown to have good photostability, but excessive exposure to excitation light will eventually lead to signal loss.
-
Minimize Light Exposure: Reduce the intensity of the excitation light and the exposure time to the minimum required for a good signal-to-noise ratio.
-
Use Antifade Reagents: Mount your samples in an antifade mounting medium to protect the dye from photobleaching.
-
Optimize Image Acquisition Settings: Instead of increasing exposure time or light intensity, consider increasing the gain on your detector. However, be aware that this can also amplify noise.
Question: The image appears unevenly illuminated. How can I correct this?
Answer: Uneven illumination is often a result of a misaligned light path in the microscope.
-
Microscope Alignment: Ensure that the microscope's light source is properly aligned according to the manufacturer's instructions.
-
Image Correction: Post-acquisition, flat-field correction can be applied to computationally correct for uneven illumination. This involves acquiring a reference image of a uniform fluorescent field.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for staining?
A1: A final concentration of 10 µM is a good starting point for most cell types. However, the optimal concentration may vary depending on the cell line and experimental conditions, so a concentration gradient titration is recommended.
Q2: What are the excitation and emission wavelengths for this compound?
A2: The optimal excitation is in the range of 440-460 nm, and the emission peak is between 490-520 nm.
Q3: Can this compound be used in both live and fixed cells?
A3: Yes, this compound is suitable for staining both live and fixed cells. For fixed cells, paraformaldehyde (PFA) fixation is commonly used.
Q4: How does this compound compare to other lipid stains like Nile Red or BODIPY?
A4: this compound offers several advantages. It exhibits a better fluorescence signal compared to the original LipidGreen and BODIPY 493/503, with less non-specific background. Unlike Nile Red, which can also stain phospholipids, this compound is more selective for neutral lipids.
Q5: What is the recommended solvent for preparing the this compound stock solution?
A5: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing the stock solution.
Experimental Protocols & Data
This compound Staining Protocol for Cultured Cells
This protocol provides a general workflow for staining lipid droplets in cultured cells with this compound.
Caption: General workflow for this compound staining in cultured cells.
Troubleshooting Decision Tree
This diagram provides a logical flow to diagnose and resolve common image acquisition issues.
Caption: A decision tree for troubleshooting common this compound imaging issues.
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| Stock Solution Solvent | DMSO | |
| Storage (Stock Solution) | -20°C (1 month), -80°C (6 months) | |
| Working Concentration | 10 µM (starting point) | |
| Incubation Time | 30 - 60 minutes | |
| Excitation Wavelength | 440 - 460 nm | |
| Emission Wavelength | 490 - 520 nm |
References
Impact of cell confluence on LipidGreen 2 staining results
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using LipidGreen 2, with a specific focus on how cell confluence can impact staining results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it stain?
A1: this compound is a fluorescent probe designed for imaging lipids within live cells. It selectively stains neutral lipids, which are commonly found in lipid droplets.[1][2] Compared to its predecessor (LipidGreen) and other dyes like Nile Red, this compound offers a brighter fluorescence signal with less non-specific background staining.[1][2][3] Its optimal excitation and emission wavelengths are in the ranges of 440-460 nm and 490-520 nm, respectively.
Q2: What is cell confluence and why is it important for my experiment?
A2: Cell confluence refers to the percentage of the surface area of a culture dish that is covered by adherent cells. It is a critical parameter because cell density can significantly alter cell behavior, metabolism, and health. Maintaining a consistent confluence across experiments is crucial for reproducibility. Both excessively high and low confluence levels can negatively impact the quality and reliability of your this compound staining results.
Q3: How does high cell confluence affect this compound staining?
A3: High cell confluence (>90%) can introduce several artifacts:
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Altered Lipid Content: Overcrowded cells can experience contact inhibition and altered metabolic states, which may change their neutral lipid content.
-
Increased Cell Death: Competition for nutrients and space in overconfluent cultures can lead to cell stress and death, which may cause non-specific dye uptake and high background fluorescence.
-
Image Analysis Errors: Dense, overlapping cells can be difficult for imaging software to segment and analyze accurately, potentially leading to out-of-focus images and incorrect quantification.
Q4: What problems can arise from low cell confluence?
A4: Staining cells at a very low confluence (<40%) can also be problematic:
-
Low Signal-to-Noise Ratio: With fewer cells in the field of view, the overall fluorescence signal may be weak and difficult to distinguish from background noise.
-
Unrepresentative Cell State: Sparsely plated cells may not exhibit the typical morphology or metabolic activity of cells in a more populated environment, potentially skewing results.
Q5: What is the optimal cell confluence for this compound staining?
A5: The ideal confluence is cell-line dependent, but a range of 70-80% confluence is generally recommended for most experiments. At this density, cells are typically in the late logarithmic growth phase, are healthy, and have covered enough of the surface for robust analysis without being overcrowded. It is crucial to determine the optimal seeding density for your specific cell line and experimental timeline.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Low Cell Confluence: Not enough cells to generate a strong signal. | Ensure cells are seeded to reach 70-80% confluence at the time of staining. Perform a cell density optimization experiment. |
| Suboptimal Dye Concentration: Dye concentration is too low. | Titrate the this compound concentration to find the optimal balance between signal and background for your cell type. | |
| Incorrect Filter Sets: Excitation/emission filters on the microscope do not match the dye's spectra. | Verify that you are using the correct filter set for this compound (Ex: ~450 nm, Em: ~510 nm). | |
| High Background / Non-Specific Staining | High Cell Confluence: Overconfluent cultures have many dead/dying cells that non-specifically take up the dye. | Do not let cultures become 100% confluent. Passage cells before they are overcrowded and harvest for staining at ~70-80% confluence. |
| Dye Concentration Too High: Excess dye can bind non-specifically or form aggregates. | Reduce the this compound concentration. Perform a concentration titration experiment. | |
| Prolonged Incubation: Leaving the dye on the cells for too long can increase background signal. | Optimize the incubation time. A 15-30 minute incubation is often sufficient. | |
| Uneven Staining Across Well/Dish | Uneven Cell Seeding: Cells were not distributed evenly when plated, leading to areas of high and low confluence. | Ensure the cell suspension is homogenous before plating. Gently rock the plate in a cross pattern to distribute cells evenly. |
| Edge Effects: Cells on the outer edges of a well grow differently due to variations in temperature and evaporation. | Avoid using the outermost wells of a multi-well plate for data acquisition. Ensure proper humidity in the incubator. | |
| Inconsistent Results Between Experiments | Variable Cell Confluence: Staining cells at different stages of growth in each experiment. | Standardize your protocol. Always seed the same number of cells and stain them after the same amount of time to ensure similar confluence. |
| Variable Cell Health: Differences in passage number or culture conditions are affecting cell physiology. | Use cells from a similar low passage number for all experiments and maintain consistent culture practices. |
Experimental Protocols
Protocol 1: General Staining with this compound
This protocol provides a general workflow for staining adherent cells. Optimization of cell number and dye concentration is recommended.
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate) at a density that will yield 70-80% confluence at the time of the assay.
-
Prepare Staining Solution: Prepare a working solution of this compound in a serum-free medium or appropriate buffer. A final concentration of 1-10 µM is a common starting point.
-
Cell Treatment (Optional): If testing compounds, treat cells for the desired period before staining.
-
Staining: Remove the culture medium from the cells. Wash gently with Phosphate-Buffered Saline (PBS). Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Imaging: After incubation, the solution can be replaced with a clear imaging buffer or the cells can be imaged directly. Acquire images using a fluorescence microscope with appropriate filters (e.g., FITC/GFP channel).
Protocol 2: Optimizing Seeding Density for Reproducible Confluence
This experiment helps determine the ideal number of cells to seed for achieving consistent confluence.
-
Prepare Cell Suspension: Create a single-cell suspension of your chosen cell line.
-
Serial Dilution: Plate the cells in a multi-well plate across a range of densities (e.g., from 1,000 to 20,000 cells per well for a 96-well plate). Plate multiple replicate wells for each density.
-
Incubate: Culture the cells under standard conditions.
-
Daily Monitoring: Each day for 3-5 days, fix and stain the cells in one set of wells (for each density) or use an automated imager to assess confluence.
-
Analyze Growth: Plot the cell confluence (%) against time for each initial seeding density.
-
Determine Optimal Density: Identify the seeding density that consistently achieves the target confluence (e.g., 70-80%) within your desired experimental timeframe. This density should be used for all subsequent experiments.
Visualizations
Caption: Workflow for this compound Staining Experiment.
References
Refining LipidGreen 2 Protocol for 3D Cell Cultures: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing LipidGreen 2 for staining lipid droplets in 3D cell cultures, such as spheroids and organoids. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: The optimal excitation wavelength for this compound is in the range of 440-460 nm, with the optimal emission wavelength falling between 490-520 nm[1].
Q2: What is the recommended concentration of this compound for staining 3D cell cultures?
A2: For 2D cell cultures, a concentration of approximately 10 µM has been shown to be effective[2]. However, for denser 3D cell cultures, the concentration may need to be optimized. It is recommended to start with a concentration range of 5-20 µM and adjust based on the specific cell type, spheroid size, and density[3].
Q3: How long should I incubate my 3D cell cultures with this compound?
A3: Incubation times will vary depending on the size and density of your spheroids or organoids. For 2D cultures, a 30-minute incubation is often sufficient[2]. For 3D models, a longer incubation period of 1 to 4 hours is recommended to ensure adequate penetration of the dye into the core of the structure[4][5]. Gentle agitation during incubation can also facilitate more uniform staining[4][6].
Q4: Can I fix and permeabilize my 3D cell cultures before or after staining with this compound?
A4: this compound is a live-cell stain. For live-cell imaging, you should stain the spheroids before fixation. If you need to perform immunofluorescence co-staining, it is crucial to stain with this compound first, followed by fixation and then permeabilization. The choice of fixation and permeabilization reagents is critical as some detergents can disrupt lipid droplets[7][8]. A common recommendation for 3D cultures is fixation with 4% paraformaldehyde[4]. For permeabilization, milder detergents like digitonin (B1670571) or saponin (B1150181) are less likely to extract lipids compared to Triton X-100[7][8].
Q5: What are the main advantages of this compound over other lipid droplet stains like Nile Red?
A5: this compound offers several advantages over Nile Red. It selectively stains neutral lipids, whereas Nile Red can also stain phospholipids, leading to higher background fluorescence from other cellular membranes[2]. This compound also exhibits a better fluorescence signal and is more suitable for multicolor imaging due to its narrower emission spectrum[2][9]. Furthermore, this compound has demonstrated high long-term stability[1].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Weak or No Fluorescence Signal | 1. Insufficient dye concentration: The dye may not be penetrating the dense 3D structure. 2. Inadequate incubation time: The dye has not had enough time to reach the core of the spheroid. 3. Suboptimal filter sets: The excitation/emission filters on the microscope are not aligned with the spectral properties of this compound. 4. Cell health: The cells may have low lipid content or are not viable. | 1. Optimize dye concentration: Increase the this compound concentration in increments (e.g., from 10 µM up to 25 µM). 2. Extend incubation time: Increase the incubation period, trying 2, 4, and even up to 6 hours for very large spheroids. Gentle agitation can also help[6]. 3. Verify filter sets: Ensure your microscope is equipped with filters appropriate for an excitation maximum around 450 nm and an emission maximum around 510 nm[1]. 4. Include positive controls: Use a 2D culture of a cell line known to accumulate lipids (e.g., oleic acid-treated HepG2 cells) as a positive control. Assess spheroid viability with a suitable assay[5]. |
| High Background Fluorescence | 1. Excess dye: The concentration of this compound is too high. 2. Incomplete washing: Residual dye remains in the well or surrounding the spheroid. 3. Autofluorescence: The cells or extracellular matrix may be naturally fluorescent. | 1. Titrate dye concentration: Perform a concentration gradient to find the optimal balance between signal and background. 2. Improve washing steps: Increase the number and duration of washes with pre-warmed PBS or culture medium after staining[3]. 3. Use a background control: Image unstained spheroids using the same imaging parameters to determine the level of autofluorescence. |
| Uneven Staining (Bright Edge, Dim Core) | 1. Poor dye penetration: The dye is not reaching the inner cells of the 3D structure. 2. Spheroid density: The spheroid is too large or compact for the dye to diffuse effectively. | 1. Increase incubation time and/or concentration: Allow more time for the dye to penetrate. A higher concentration might also be necessary[3]. 2. Gentle agitation: During incubation, gently rock or orbitally shake the plate to improve dye distribution[4]. 3. Use smaller spheroids: If possible, optimize your 3D culture protocol to generate smaller, more uniformly stainable spheroids[5]. 4. Consider tissue clearing: For fixed samples, tissue clearing reagents can improve light penetration for imaging[3]. |
| Phototoxicity or Photobleaching | 1. Excessive light exposure: High laser power or long exposure times during imaging can damage cells and quench the fluorescent signal. 2. Fluorophore instability: While this compound is relatively stable, all fluorophores will photobleach with excessive illumination. | 1. Minimize light exposure: Use the lowest possible laser power and shortest exposure time that provides an adequate signal-to-noise ratio[10][11]. 2. Use sensitive detectors: Employ high-sensitivity cameras or detectors to reduce the required excitation intensity. 3. Acquire images efficiently: Plan your imaging session to capture the necessary data without unnecessary repeated exposures. For time-lapse imaging, increase the interval between acquisitions. |
Experimental Protocols
Standard Protocol for Live-Cell Staining of 3D Cell Cultures with this compound
This protocol provides a starting point for staining spheroids or organoids with this compound. Optimization of concentrations and incubation times is highly recommended for each specific 3D model.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Pre-warmed cell culture medium
-
Pre-warmed Phosphate-Buffered Saline (PBS)
-
3D cell cultures (spheroids/organoids) in a suitable plate format
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (starting recommendation: 10 µM).
-
Staining: Carefully remove half of the culture medium from each well containing a spheroid. Add an equal volume of the this compound staining solution to each well.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 1-4 hours. Protect from light. For larger spheroids, consider placing the plate on a gentle orbital shaker.
-
Washing: Gently remove the staining solution. Wash the spheroids 2-3 times with pre-warmed PBS or culture medium. For each wash, add the wash solution and incubate for 5-10 minutes before carefully removing it.
-
Imaging: Image the spheroids using a fluorescence microscope or high-content imager with appropriate filters for this compound (Excitation: ~450 nm, Emission: ~510 nm).
Protocol for Staining Followed by Fixation and Permeabilization
This protocol is for endpoints that require fixation, such as co-staining with antibodies.
Materials:
-
All materials from the live-cell staining protocol
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS, or a milder detergent like 0.1% Saponin in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
Procedure:
-
Live Staining: Follow steps 1-4 of the "Standard Protocol for Live-Cell Staining."
-
Fixation: After the final wash, carefully remove the wash solution and add 4% PFA to each well. Ensure the spheroids are fully submerged. Incubate for 30-60 minutes at room temperature[4].
-
Washing after Fixation: Gently remove the PFA and wash the spheroids 2-3 times with PBS.
-
Permeabilization: Remove the PBS and add the permeabilization buffer. Incubate for 15-20 minutes at room temperature. Note: Triton X-100 can potentially disrupt lipid droplets; consider using saponin for sensitive applications[7][8].
-
Blocking and Subsequent Staining: Proceed with your standard immunofluorescence protocol by washing out the permeabilization buffer and adding a blocking solution before incubation with primary and secondary antibodies.
Visualized Workflows and Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Staining 3D Cell Cultures for Imaging | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. HepG2 Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. atlantisbioscience.com [atlantisbioscience.com]
- 7. Fixation and permeabilization protocol is critical for the immunolabeling of lipid droplet proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
LipidGreen 2 vs. Nile Red: A Comparative Guide for Lipid Droplet Analysis
For researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes for lipid droplet analysis, the choice between established dyes like Nile Red and newer generation probes such as LipidGreen 2 is a critical decision. This guide provides an objective, data-supported comparison of their performance, complete with experimental protocols and visualizations to inform your selection process.
Lipid droplets, dynamic organelles central to lipid metabolism and storage, are implicated in a range of physiological processes and diseases, including obesity, diabetes, and fatty liver disease. Accurate and efficient visualization and quantification of these structures are paramount for advancing research in these areas. This guide delves into a head-to-head comparison of this compound and the traditional stalwart, Nile Red, evaluating key performance metrics to aid in the selection of the optimal tool for your specific research needs.
Performance Comparison at a Glance
Substantial evidence from multiple studies indicates that this compound offers significant advantages over Nile Red in several key performance areas. This compound is reported to provide a stronger fluorescence signal, greater selectivity for neutral lipids, and enhanced photostability, all while producing less non-specific background staining.[1][2][3][4][5]
| Feature | This compound | Nile Red |
| Excitation Maximum | ~440-460 nm | ~515-560 nm (in neutral lipids) |
| Emission Maximum | ~490-520 nm | ~585-638 nm (environment-dependent) |
| Selectivity | High for neutral lipids over phospholipids (B1166683) | Stains both neutral lipids and phospholipids |
| Signal Strength | Brighter fluorescence signal | Strong fluorescence in hydrophobic environments |
| Photostability | High long-term stability | Prone to photobleaching |
| Background Signal | Minimal non-specific background | Can exhibit higher background staining |
| Cytotoxicity | Low at working concentrations (inferred from live animal studies) | Generally low cytotoxicity |
| Multicolor Imaging | Compatible with red fluorescent probes | Broad emission spectrum can cause spectral overlap |
In-Depth Performance Analysis
Selectivity: A crucial parameter for accurate lipid droplet analysis is the probe's ability to specifically target neutral lipids. This compound demonstrates a higher selectivity for neutral lipids, such as triacylglycerols and cholesterol esters, while showing minimal staining of phospholipids present in cellular membranes. In contrast, Nile Red is known to stain both neutral and polar lipids, which can lead to a less precise localization of lipid droplets and higher background fluorescence from other cellular structures.
Signal Strength and Photostability: this compound is consistently reported to yield a brighter fluorescence signal compared to Nile Red, allowing for more sensitive detection of lipid droplets. Furthermore, this compound exhibits greater photostability, meaning it is more resistant to fading upon prolonged exposure to excitation light. This is a significant advantage for time-lapse imaging and experiments requiring repeated measurements. Nile Red, on the other hand, is known to be susceptible to photobleaching, which can compromise the quantitative accuracy of long-term studies.
Signal-to-Noise Ratio: The combination of a strong fluorescence signal and low non-specific background gives this compound a superior signal-to-noise ratio. This results in clearer, higher-contrast images of lipid droplets, facilitating more accurate segmentation and quantification.
Cytotoxicity: Both dyes are generally considered to have low cytotoxicity at the recommended working concentrations. Nile Red has been widely used in live-cell imaging for decades with minimal reported toxic effects. While specific cytotoxicity data for this compound is less abundant, its successful application in staining lipid deposits in live zebrafish embryos suggests it is well-tolerated by living organisms.
Multicolor Imaging: this compound's narrower emission spectrum in the green channel makes it more amenable to multicolor imaging experiments. It can be used in conjunction with red fluorescent probes with minimal spectral overlap. Nile Red's broad emission spectrum can lead to bleed-through into other fluorescence channels, complicating the analysis of multi-labeled samples.
Experimental Workflows and Protocols
To ensure reproducible and reliable results, detailed experimental protocols are essential. Below are representative protocols for staining lipid droplets in cultured cells using both this compound and Nile Red.
Experimental Workflow for Lipid Droplet Staining and Analysis
Caption: A generalized workflow for lipid droplet analysis using fluorescent dyes.
This compound Staining Protocol (for live cells)
-
Prepare this compound Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to create a stock solution (e.g., 1 mM). Store aliquots at -20°C, protected from light.
-
Prepare Working Solution: Immediately before use, dilute the this compound stock solution in pre-warmed serum-free culture medium or phosphate-buffered saline (PBS) to a final working concentration of 1-10 µM.
-
Cell Preparation: Grow cells on a suitable imaging plate or slide. If inducing lipid droplet formation, treat cells with an appropriate agent (e.g., oleic acid) for the desired time.
-
Staining: Remove the culture medium and wash the cells once with PBS. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with PBS.
-
Imaging: Add fresh culture medium or PBS to the cells and immediately proceed with imaging using a fluorescence microscope with appropriate filter sets for green fluorescence (e.g., excitation ~450 nm, emission ~510 nm).
Nile Red Staining Protocol (for live cells)
-
Prepare Nile Red Stock Solution: Prepare a 1 mM stock solution of Nile Red in anhydrous DMSO. Aliquot and store at -20°C, protected from light.
-
Prepare Working Solution: Just before use, dilute the Nile Red stock solution in a suitable buffer (e.g., Hanks and 20 mM Hepes buffer) or serum-free medium to a final working concentration of 200-1000 nM.
-
Cell Preparation: Culture cells as required. If applicable, treat with compounds to induce lipid droplet accumulation.
-
Staining: Resuspend cells in the Nile Red working solution or add the working solution directly to adherent cells. Incubate for 5-10 minutes at room temperature or 37°C, protected from light.
-
Washing: To remove excess dye, centrifuge the cells and resuspend in fresh buffer or wash adherent cells with buffer.
-
Imaging: Acquire images using a fluorescence microscope. For optimal selectivity for neutral lipid droplets, use filter sets for yellow-gold fluorescence (excitation 450-500 nm; emission >528 nm).
Logical Framework for Dye Selection
Caption: Decision tree for selecting between this compound and Nile Red based on experimental requirements.
Conclusion
For researchers requiring high-fidelity imaging and quantification of neutral lipid droplets, this compound emerges as a superior choice over the more traditional Nile Red. Its enhanced brightness, selectivity, photostability, and lower background signal contribute to higher quality data, particularly in demanding applications such as quantitative analysis and long-term live-cell imaging. While Nile Red remains a viable and cost-effective option for general lipid droplet visualization, its limitations in selectivity and photostability should be carefully considered. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make an informed decision that best suits the specific demands of their experimental design.
References
A Head-to-Head Comparison of LipidGreen 2 and BODIPY 493/503 for Lipid Droplet Staining
A comprehensive guide for researchers, scientists, and drug development professionals on the performance, protocols, and characteristics of two leading fluorescent dyes for the visualization of intracellular lipid droplets.
In the study of cellular metabolism, lipid droplets have emerged as critical organelles involved in energy homeostasis, signaling, and the pathogenesis of various diseases, including obesity, diabetes, and fatty liver disease. The accurate visualization and quantification of these dynamic structures are paramount. This guide provides a detailed comparison of two widely used green fluorescent dyes for lipid droplet staining: LipidGreen 2 and BODIPY 493/503. We present a comprehensive overview of their performance characteristics, detailed experimental protocols, and supporting data to aid researchers in selecting the optimal tool for their specific experimental needs.
Performance Characteristics at a Glance
Both this compound and BODIPY 493/503 are lipophilic dyes that selectively accumulate in the neutral lipid core of lipid droplets, emitting a green fluorescence signal. However, they exhibit key differences in their photophysical properties and performance in cellular imaging applications.
| Feature | This compound | BODIPY 493/503 |
| Excitation (max) | ~456 nm[1] | 493 nm[2] |
| Emission (max) | ~534 nm[1] | 503 nm[2] |
| Fluorescence Signal | Brighter fluorescence signal compared to BODIPY 493/503.[3] | High fluorescence quantum yield (typically ~0.8-0.9). |
| Specificity | Selectively stains neutral lipids over phospholipids. | Highly specific to neutral lipids. |
| Photostability | High long-term stability. | Prone to photobleaching with a significant decrease in fluorescence after repeated exposure. |
| Background Signal | Minimal non-specific background staining. | Can exhibit background fluorescence in the cytoplasm. |
| Cytotoxicity | Low cytotoxicity at working concentrations. | Low cytotoxicity at working concentrations. |
| Live/Fixed Cell Imaging | Suitable for both live and fixed cell imaging. | Suitable for both live and fixed cell imaging. |
Experimental Data Summary
Photostability
A critical factor for live-cell imaging and time-lapse experiments is the photostability of the fluorescent probe. Studies have shown that BODIPY 493/503 can be susceptible to photobleaching. In one study, after 50 scans with a confocal microscope, the fluorescence intensity of BODIPY 493/503 was reduced to approximately 11% of its initial value. In contrast, this compound is reported to have high long-term stability, maintaining a stable fluorescence signal over extended periods of light exposure.
Signal-to-Background Ratio
This compound has been demonstrated to provide a superior signal-to-background ratio compared to BODIPY 493/503. This results in brighter images with less non-specific staining of other cellular compartments, leading to clearer visualization and more accurate quantification of lipid droplets.
Experimental Protocols
Detailed methodologies for staining lipid droplets in cultured mammalian cells using both this compound and BODIPY 493/503 are provided below.
This compound Staining Protocol (General)
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
This compound stock solution (e.g., 1-10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Coverslips or imaging plates
-
Fluorescence microscope
Procedure for Live Cell Imaging:
-
Seed cells on coverslips or imaging plates and culture to the desired confluency.
-
Prepare a fresh working solution of this compound in pre-warmed cell culture medium. A final concentration of 1-10 µM is a good starting point.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Remove the staining solution and wash the cells two to three times with PBS.
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Image the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., excitation ~456 nm, emission ~534 nm).
Procedure for Fixed Cell Imaging:
-
After cell culture, remove the medium and wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the cells with the this compound working solution (in PBS) for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope.
BODIPY 493/503 Staining Protocol
This is a widely used protocol that can be adapted for various cell types.
Materials:
-
BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Coverslips or imaging plates
-
Fluorescence microscope
Procedure for Live Cell Imaging:
-
Culture cells on coverslips or in imaging dishes.
-
Prepare a working solution of BODIPY 493/503 in serum-free medium or PBS at a final concentration of 1-2 µM.
-
Remove the culture medium and wash the cells with PBS.
-
Add the BODIPY 493/503 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
Add fresh culture medium or PBS for imaging.
-
Visualize the stained lipid droplets using a fluorescence microscope with a standard FITC filter set (excitation ~493 nm, emission ~503 nm).
Procedure for Fixed Cell Imaging:
-
Grow cells on coverslips to the desired confluency.
-
Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Prepare a 1 µg/mL working solution of BODIPY 493/503 in PBS.
-
Add the working solution to the fixed cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells with a fluorescence microscope.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the staining workflows for both live and fixed cells.
Caption: Workflow for live-cell lipid droplet staining.
Caption: Workflow for fixed-cell lipid droplet staining.
Conclusion
Both this compound and BODIPY 493/503 are effective fluorescent probes for labeling intracellular lipid droplets. The choice between them will depend on the specific requirements of the experiment.
BODIPY 493/503 is a well-established dye with high specificity and a high quantum yield, making it a reliable choice for many applications. However, its susceptibility to photobleaching may limit its use in long-term live-cell imaging.
This compound presents a compelling alternative, offering a brighter fluorescence signal, enhanced photostability, and a lower background, which can lead to higher quality images and more reliable data, particularly in demanding applications such as time-lapse microscopy and high-content screening.
Researchers are encouraged to consider the experimental goals, instrumentation, and the specific cell types being investigated when selecting the most appropriate fluorescent dye for their lipid droplet studies.
References
Validating LipidGreen 2 with Oil Red O: A Comparative Guide for Lipid Droplet Staining
For researchers in cellular metabolism, oncology, and drug discovery, the accurate detection and quantification of intracellular lipid droplets are crucial. This guide provides a comprehensive comparison between the fluorescent probe, LipidGreen 2, and the traditional histological stain, Oil Red O, for validating lipid accumulation. We present side-by-side data, detailed experimental protocols, and a validation workflow to assist researchers in selecting the appropriate method and ensuring the reliability of their findings.
Principles and Performance Comparison
This compound is a second-generation fluorescent probe designed for imaging neutral lipids in live cells and organisms.[1][2] It is a cell-permeable, N-dimethylallylated 3-hydroxyindole-based compound that selectively stains neutral lipids, such as triglycerides and cholesteryl esters, with bright green fluorescence, while showing minimal binding to polar phospholipids (B1166683) in cellular membranes.[3] This high specificity results in a strong signal-to-noise ratio, making it well-suited for high-content screening and dynamic studies of lipid metabolism.
Oil Red O is a fat-soluble diazo dye, a long-standing "gold standard" for the histological demonstration of neutral lipids. Its mechanism relies on its higher solubility in lipids than in its solvent base (typically isopropanol (B130326) or propylene (B89431) glycol). During staining, the dye partitions from the solvent into the intracellular lipid droplets, staining them a deep red, which can be visualized by conventional bright-field microscopy. While robust and widely used, the procedure requires cell fixation and the use of organic solvents, which can potentially alter lipid droplet morphology.
The following table summarizes the key performance characteristics of this compound and Oil Red O.
| Feature | This compound | Oil Red O |
| Staining Principle | Fluorescent probe binds selectively to neutral lipids. | Lysochrome dye partitions into lipids based on differential solubility. |
| Specificity | High specificity for neutral lipids (triglycerides, cholesteryl esters). Does not stain phospholipids. | Stains neutral triglycerides and some lipoproteins. Does not stain polar lipids. |
| Cell Viability | Suitable for live-cell and in vivo imaging. | Requires fixation; not suitable for live cells. |
| Detection Method | Fluorescence Microscopy (Ex/Em: ~451-495 nm / ~496-570 nm). | Bright-field Microscopy. Can also be visualized with fluorescence microscopy. |
| Workflow | Simple, rapid staining of live or fixed cells (typically ~30 min). | Multi-step process involving fixation, washing, and solvent-based staining (>1 hour). |
| Quantification | Amenable to high-throughput, image-based quantification of fluorescence intensity. | Can be quantified by colorimetric measurement after dye elution or by image analysis. |
| Photostability | Reported to have high long-term stability. | Signal is stable; not susceptible to photobleaching. |
Experimental Protocols
This compound Staining for Cultured Cells
This protocol is a general guideline for staining adherent cells. Optimization may be required based on cell type and experimental conditions.
Reagents:
-
This compound (e.g., Sigma-Aldrich, Cat# SCT139)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
Procedure:
-
Prepare Staining Solution: Prepare a 10 mM stock solution of this compound in DMSO. For staining, dilute the stock solution to a final working concentration of 5-10 µM in pre-warmed cell culture medium.
-
Cell Culture: Grow cells on a suitable imaging plate or dish (e.g., glass-bottom dish) to the desired confluency.
-
Staining: Remove the existing culture medium and add the this compound working solution to the cells.
-
Incubation: Incubate the cells for 30 minutes at 37°C in a CO2 incubator.
-
Washing: Gently remove the staining solution and wash the cells twice with warm PBS or culture medium.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation ~488 nm, Emission ~515 nm).
Oil Red O Staining for Cultured Cells
This protocol is adapted for staining lipids in fixed, adherent cells.
Reagents:
-
Oil Red O powder (e.g., Sigma, Cat# O0625)
-
Isopropanol (100% and 60%) or Propylene Glycol (100% and 85%)
-
10% Formalin in PBS
-
Distilled water (ddH2O)
-
(Optional) Hematoxylin (B73222) for counterstaining
Procedure:
-
Cell Fixation: Remove the culture medium and wash cells once with PBS. Add 10% formalin and incubate for at least 1 hour at room temperature.
-
Prepare Oil Red O Working Solution:
-
Isopropanol Method: Prepare a stock solution by dissolving 0.35 g of Oil Red O in 100 ml of 100% isopropanol and filter. To make the working solution, mix 6 parts of the stock solution with 4 parts ddH2O. Let it sit for 20 minutes and filter again before use.
-
Propylene Glycol Method: Heat 100 ml of 100% propylene glycol to 95°C. Add 0.5 g of Oil Red O and stir. Filter the hot solution.
-
-
Washing: Remove the formalin and wash the cells twice with ddH2O.
-
Pre-treatment: Remove the water and add 60% isopropanol (or 100% propylene glycol for the respective method) to the cells for 5 minutes at room temperature.
-
Staining: Remove the pre-treatment solution and add the filtered Oil Red O working solution. Incubate for 10-15 minutes at room temperature.
-
Differentiation & Washing:
-
Isopropanol Method: Briefly rinse with 60% isopropanol, followed by 4 washes with ddH2O.
-
Propylene Glycol Method: Rinse with 85% propylene glycol for 3 minutes, followed by two washes with ddH2O.
-
-
(Optional) Counterstaining: If desired, lightly stain the nuclei with hematoxylin for about 1 minute and rinse with water.
-
Imaging: Add PBS or mounting medium to the cells and visualize using a bright-field microscope. Lipid droplets will appear as red puncta.
Validation Workflow
To ensure the specificity of a novel fluorescent probe like this compound, its staining pattern should be validated against a well-established method. Oil Red O serves as an excellent benchmark for this purpose. The following workflow outlines the validation process.
This diagram illustrates a parallel experiment where one set of cells is stained with this compound for live-cell analysis, while a duplicate set is fixed and stained with Oil Red O. Alternatively, the same cells imaged with this compound can be subsequently fixed and stained with Oil Red O. A high degree of co-localization between the green fluorescence of this compound and the red puncta of Oil Red O confirms that this compound is accurately labeling neutral lipid droplets.
Conclusion
Both this compound and Oil Red O are effective reagents for the detection of neutral lipid droplets. This compound offers the significant advantage of live-cell compatibility, a simpler workflow, and suitability for high-throughput fluorescence-based quantification. It is the preferred method for studying the dynamics of lipid storage and mobilization in real-time.
Oil Red O remains a reliable and cost-effective histological stain for endpoint analysis in fixed samples. Its bright-field visibility makes it accessible to nearly any laboratory. Given its long history of use, it serves as the definitive standard for validating the specificity of newer fluorescent probes like this compound, ensuring confidence in the data generated from modern, high-content imaging approaches.
References
LipidGreen 2: A Brighter, More Stable Successor for Precise Lipid Droplet Imaging
LipidGreen 2 has emerged as a superior fluorescent probe for lipid droplet analysis, offering significant advantages over its first-generation predecessor, LipidGreen. Enhancements in fluorescence signal, specificity, and stability make this compound a more robust and reliable tool for researchers in cell biology and drug development. This guide provides a detailed comparison of the two probes, supported by available experimental data, to assist researchers in selecting the optimal tool for their lipid imaging needs.
Enhanced Performance at a Glance
This compound outperforms the original LipidGreen in several key areas, leading to higher quality imaging data and more reliable quantification of lipid droplets. The second-generation dye offers a stronger fluorescence signal and improved stability, critical for time-sensitive experiments and high-content screening.
| Property | First-Generation LipidGreen | This compound | Advantage of this compound |
| Fluorescence Signal | Standard | Better fluorescence signal[1][2][3] | Brighter staining for clearer imaging and more sensitive detection. |
| Fluorescence Efficiency | Standard | Better fluorescence efficiency[4] | Higher quantum yield results in more emitted photons per absorbed photon. |
| Photostability | Stable for up to 2 hours | High long-term stability[5] | More resistant to photobleaching, allowing for longer exposure times and time-lapse imaging. |
| Specificity | Stains neutral lipids | Selectively stains neutral lipids over phospholipids | Reduced background fluorescence from non-specific binding to other cellular structures. |
| Hydrophobicity (clogP) | 4.07 | 5.92 | Increased hydrophobicity may contribute to its enhanced affinity for the neutral lipid core of droplets. |
| Molecular Weight | 315.4 Da | 371.2 Da | --- |
| Excitation Wavelength | ~450 nm | ~440-460 nm | --- |
| Emission Wavelength | ~510 nm | ~490-520 nm | --- |
| Quantum Yield | Data not available | Data not available | --- |
| Cytotoxicity | Data not available | Data not available | --- |
Key Advantages of this compound
Superior Fluorescence Properties
This compound exhibits a significantly brighter fluorescence signal compared to the first-generation LipidGreen. This enhanced brightness allows for lower staining concentrations and shorter exposure times, which minimizes phototoxicity and photobleaching. The improved fluorescence efficiency of this compound means that it converts a higher fraction of absorbed light into emitted fluorescence, resulting in a better signal-to-noise ratio and clearer, more detailed images of lipid droplets.
Enhanced Photostability for Demanding Applications
One of the most notable improvements of this compound is its high long-term stability. While the first-generation LipidGreen maintains a stable fluorescence signal for up to two hours, this compound demonstrates remarkable resistance to photobleaching even under continuous illumination. This makes it particularly well-suited for time-lapse imaging and complex experiments that require prolonged observation periods.
High Specificity for Neutral Lipids
This compound was designed to selectively stain neutral lipids, which are the primary components of lipid droplets, with minimal off-target binding to other cellular structures like phospholipids. This high specificity reduces background fluorescence and provides a more accurate representation of lipid droplet morphology and distribution within the cell.
Experimental Protocols
The following are generalized protocols for staining lipid droplets in cultured cells and zebrafish embryos. Optimal staining conditions may vary depending on the cell type and experimental setup.
Staining Cultured Cells
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.
-
Induction of Lipid Droplets (Optional): Treat cells with oleic acid or other appropriate stimuli to induce lipid droplet formation.
-
Staining Solution Preparation: Prepare a 10 µM working solution of LipidGreen or this compound in a suitable buffer or cell culture medium.
-
Staining: Remove the culture medium and add the staining solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C. A 1-hour incubation is recommended for this compound.
-
Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or culture medium.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel).
Staining Zebrafish Embryos
-
Embryo Collection: Collect zebrafish embryos at the desired developmental stage.
-
Staining Solution Preparation: Prepare a 10 µM working solution of LipidGreen or this compound in embryo medium.
-
Staining: Transfer the embryos to the staining solution.
-
Incubation: Incubate the embryos for 30 minutes at 28.5°C.
-
Washing: Wash the embryos several times with fresh embryo medium to remove excess dye.
-
Mounting and Imaging: Mount the embryos in a suitable medium (e.g., methylcellulose) and image using a fluorescence microscope.
Visualizing the Workflow
The following diagrams illustrate the general workflow for lipid droplet analysis using fluorescent probes like LipidGreen and this compound.
Caption: Workflow for staining and analyzing lipid droplets in cultured cells.
Caption: Simplified mechanism of LipidGreen staining of lipid droplets.
References
A Head-to-Head Comparison of Fluorescent Lipid Dyes for Cellular Imaging
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of lipids within cells is paramount. The selection of an appropriate fluorescent dye is a critical step that can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison of three widely used fluorescent lipid dyes: BODIPY™ 493/503, Nile Red, and Laurdan. We will delve into their performance characteristics, provide detailed experimental protocols for their evaluation, and offer guidance on selecting the optimal dye for your specific research needs.
Performance Comparison of Fluorescent Lipid Dyes
The choice of a fluorescent lipid dye depends on several factors, including the specific lipid species of interest, the imaging modality (e.g., live-cell vs. fixed-cell microscopy), and the need for multiplexing with other fluorescent probes. The following table summarizes the key photophysical properties and applications of BODIPY™ 493/503, Nile Red, and Laurdan.
| Feature | BODIPY™ 493/503 | Nile Red | Laurdan |
| Excitation Max (nm) | ~493[1] | ~559 (in lipids)[2] | ~366[3] |
| Emission Max (nm) | ~503[1] | ~635 (in lipids) | ~497 |
| Quantum Yield (Φ) | High (can be close to 1.0 in apolar media) | Environment-sensitive (low in water, high in lipids) | ~0.61 |
| Photostability | Moderate to Low | Limited | Good |
| Suitability for Live Cells | Yes | Yes | Yes |
| Primary Application | Staining of neutral lipids and lipid droplets. | Staining of intracellular lipid droplets. | Imaging of lipid rafts and membrane fluidity. |
| Key Advantages | Bright green fluorescence, high quantum yield, and good specificity for lipid droplets. | Large Stokes shift, environment-sensitive fluorescence. | Sensitive to membrane phase and polarity, suitable for generalized polarization (GP) imaging. |
| Key Disadvantages | Limited photostability, potential for background signal. | Broad emission spectrum can lead to spectral overlap, less specific than BODIPY. | Excitation in the UV range may be phototoxic to cells. |
Experimental Protocols
To facilitate a robust and reproducible comparison of these dyes in your own laboratory setting, we provide the following detailed protocols for key experiments.
General Protocol for Fluorescent Lipid Staining of Cultured Cells
This protocol provides a general framework for staining both live and fixed cells. Optimization may be required depending on the cell type and experimental conditions.
Materials:
-
Fluorescent lipid dye stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Culture medium
-
Fixative (e.g., 4% paraformaldehyde in PBS) - for fixed cell staining
-
Mounting medium
-
Glass coverslips or imaging dishes
Live Cell Staining Protocol:
-
Cell Preparation: Culture cells to a healthy confluence on glass coverslips or in imaging dishes.
-
Staining Solution Preparation: Prepare a working solution of the fluorescent lipid dye in culture medium. The optimal concentration should be determined empirically but a starting point of 1-5 µg/mL is recommended.
-
Washing: Gently wash the cells once with pre-warmed PBS.
-
Staining: Remove the PBS and add the staining solution to the cells. Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells two to three times with pre-warmed PBS to remove excess dye.
-
Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter sets.
Fixed Cell Staining Protocol:
-
Cell Preparation: Culture cells on glass coverslips or in imaging dishes.
-
Washing: Wash the cells once with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining Solution Preparation: Prepare a working solution of the fluorescent lipid dye in PBS.
-
Staining: Add the staining solution to the fixed cells and incubate for 10-15 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS.
-
Mounting and Imaging: Mount the coverslips with an appropriate mounting medium and image using a fluorescence microscope.
Photostability Assay
This protocol allows for the quantitative comparison of the photostability of different fluorescent lipid dyes.
Materials:
-
Cells stained with the fluorescent lipid dyes of interest (prepared as described above)
-
Fluorescence microscope with a camera capable of time-lapse imaging
-
Image analysis software
Protocol:
-
Sample Preparation: Prepare replicate samples of cells stained with each fluorescent lipid dye.
-
Image Acquisition:
-
Select a field of view with clearly stained lipid structures.
-
Using consistent illumination intensity and exposure time, acquire an initial image (time point 0).
-
Continuously expose the sample to the excitation light and acquire images at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
For each time point, measure the mean fluorescence intensity of the stained structures using image analysis software.
-
Normalize the fluorescence intensity at each time point to the initial intensity (time point 0).
-
Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of photostability. A slower decay indicates higher photostability.
-
Cytotoxicity Assay
It is crucial to assess whether the fluorescent lipid dyes exhibit cytotoxic effects at the concentrations used for staining.
Materials:
-
Cultured cells
-
Fluorescent lipid dyes
-
Cell viability assay kit (e.g., MTT, MTS, or a Live/Dead staining kit)
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will not lead to over-confluence during the experiment.
-
Dose-Response Treatment: Prepare a series of dilutions of each fluorescent lipid dye in culture medium. Treat the cells with this range of concentrations for a duration that reflects your planned imaging experiments. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Cell Viability Assessment: After the incubation period, assess cell viability using your chosen assay kit according to the manufacturer's instructions.
-
MTT/MTS Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
-
Live/Dead Staining: This fluorescence-based assay uses two dyes to differentiate between live and dead cells.
-
-
Data Analysis: Quantify the results from the cell viability assay (e.g., absorbance or fluorescence intensity). Plot cell viability as a function of dye concentration to determine the concentration at which each dye becomes cytotoxic.
Visualizing the Experimental Workflow
To provide a clear overview of the process for comparing fluorescent lipid dyes, the following diagram illustrates a typical experimental workflow.
Caption: A generalized workflow for the comparison of fluorescent lipid dyes.
Signaling Pathways and Logical Relationships
The selection of an appropriate fluorescent lipid dye is a critical decision that influences the outcome of lipid-related cellular research. The following diagram illustrates the logical relationships between experimental requirements and the choice of dye.
References
A Comparative Guide to Fluorescent Dyes for Neutral Lipid Staining: The Specificity of LipidGreen 2
For researchers in cellular biology, drug discovery, and metabolic studies, the accurate visualization and quantification of lipids are paramount. Lipid droplets, composed of a neutral lipid core encased by a phospholipid monolayer, are dynamic organelles central to cellular energy homeostasis. The ability to specifically label and distinguish between neutral lipids (like triglycerides and cholesterol esters) and phospholipids (B1166683) is crucial for elucidating the mechanisms of various physiological and pathological processes. This guide provides a detailed comparison of LipidGreen 2 with other common lipid stains, focusing on its specificity for neutral lipids versus phospholipids, supported by experimental data and detailed protocols.
Performance Comparison of Fluorescent Lipid Dyes
The choice of a fluorescent dye for lipid analysis depends on several factors, including its specificity, photostability, brightness, and suitability for live-cell imaging and multiplexing. Below is a summary of the key characteristics of this compound, Nile Red, and BODIPY 493/503.
| Feature | This compound | Nile Red | BODIPY 493/503 |
| Excitation Max (nm) | ~451-495 | ~450-550 (environment dependent) | ~493 |
| Emission Max (nm) | ~496-570 | ~528 to >635 (environment dependent) | ~503 |
| Specificity | High for Neutral Lipids [1][2] | Stains both neutral lipids (yellow/gold) and phospholipids (red)[1][3] | High for Neutral Lipids[] |
| Suitability for Live-Cell Imaging | Yes | Yes | Yes |
| Photostability | High | Moderate | Moderate to Low |
| Background Fluorescence | Low | Can have higher background and spectral bleed-through | Can exhibit background signal in aqueous media |
| Key Advantages | High specificity for neutral lipids, bright signal, and good photostability. | Solvatochromic properties allow some differentiation of lipid environments. | Bright and widely used, good specificity for neutral lipids. |
| Key Disadvantages | Newer probe, less literature compared to others. | Broad emission spectrum can lead to bleed-through and is less suitable for multicolor imaging. Stains phospholipids. | Potential for spectral overlap with GFP and some background fluorescence. |
Experimental Evidence for this compound Specificity
Studies have demonstrated the high specificity of this compound for neutral lipids. In co-staining experiments using HepG2 cells, this compound's signal specifically overlapped with that of LipidTOX™ Red Neutral Lipid Stain, and not with LipidTOX™ Red Phospholipidosis Detection Reagent. In contrast, Nile Red was shown to stain both neutral lipids and phospholipids. This high specificity makes this compound a superior choice for applications requiring the precise identification and quantification of neutral lipid droplets without confounding signals from cellular membranes, which are rich in phospholipids.
Experimental Protocols
To objectively compare the specificity of this compound, Nile Red, and BODIPY 493/503, the following detailed experimental protocol can be employed.
Objective: To determine and compare the fluorescence signal of this compound, Nile Red, and BODIPY 493/503 in the presence of neutral lipids versus phospholipids in vitro and in cultured cells.
Part 1: In Vitro Liposome (B1194612) Staining
This part of the protocol assesses the direct interaction of the dyes with lipid vesicles of defined composition.
Materials:
-
Neutral lipid: Triolein (a triglyceride)
-
Phospholipid: 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC)
-
This compound (in DMSO)
-
Nile Red (in DMSO)
-
BODIPY 493/503 (in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
Methodology:
-
Liposome Preparation:
-
Prepare two sets of liposomes: 100% Triolein (neutral lipid) and 100% DOPC (phospholipid).
-
Dissolve the lipids in chloroform, evaporate the solvent under nitrogen to form a thin film, and hydrate (B1144303) with PBS by vortexing to form multilamellar vesicles.
-
Sonicate or extrude the vesicles to create small unilamellar vesicles (SUVs) of a more uniform size.
-
-
Staining:
-
Dilute the dye stocks in PBS to their final working concentrations (e.g., 1-10 µM).
-
Add the diluted dyes to the liposome suspensions and incubate for 15-30 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each sample using a fluorometer with the appropriate excitation and emission wavelengths for each dye.
-
Use liposome-free dye solutions as blanks.
-
-
Data Analysis:
-
Compare the fluorescence intensity of each dye with the neutral lipid liposomes versus the phospholipid liposomes.
-
Part 2: Staining of Cultured Cells
This part of the protocol evaluates the dye's performance in a biological context.
Materials:
-
Hepatocyte cell line (e.g., HepG2) known to accumulate lipid droplets.
-
Cell culture medium, fetal bovine serum (FBS), and supplements.
-
Oleic acid complexed to bovine serum albumin (BSA) to induce lipid droplet formation.
-
This compound, Nile Red, BODIPY 493/503.
-
HCS LipidTOX™ Red Phospholipidosis Detection Reagent (as a control for phospholipid staining).
-
4% Paraformaldehyde (PFA) in PBS for cell fixation.
-
Fluorescence microscope.
Methodology:
-
Cell Culture and Treatment:
-
Culture HepG2 cells on glass-bottom dishes or coverslips.
-
To induce neutral lipid droplet formation, treat one group of cells with oleic acid-BSA complex for 24 hours. Maintain an untreated control group.
-
-
Staining:
-
For live-cell imaging, add the dyes directly to the culture medium at their final working concentrations and incubate for 15-30 minutes at 37°C.
-
For fixed-cell imaging, fix the cells with 4% PFA for 15 minutes, wash with PBS, and then incubate with the dyes.
-
For co-staining, incubate cells with this compound and the LipidTOX™ Red Phospholipidosis Detection Reagent.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filter sets for each dye.
-
Capture images of both the oleic acid-treated and control cells.
-
-
Image Analysis:
-
Quantify the fluorescence intensity and the number/size of lipid droplets in the images.
-
In co-stained samples, assess the degree of colocalization between this compound and the phospholipid stain.
-
Visualizing the Experimental Workflow and Specificity
To better illustrate the experimental design and the expected outcomes, the following diagrams are provided.
Caption: A generalized workflow for comparing the specificity of different fluorescent lipid dyes.
Caption: A diagram illustrating the binding specificity of this compound, Nile Red, and BODIPY 493/503.
Conclusion
The available evidence strongly indicates that this compound is a highly specific fluorescent probe for neutral lipids, offering significant advantages over less specific dyes like Nile Red. Its bright signal, high photostability, and low background make it an excellent choice for the accurate visualization and quantification of neutral lipid droplets in both live and fixed cells. For researchers investigating lipid metabolism, steatosis, and other conditions characterized by changes in neutral lipid storage, this compound provides a reliable and precise tool. When compared to BODIPY 493/503, another specific neutral lipid stain, this compound is reported to have better sensitivity and fluorescence efficiency. The experimental protocols outlined in this guide provide a framework for researchers to independently verify and compare the performance of these dyes in their specific experimental systems.
References
A Head-to-Head Comparison: Correlating LipidGreen 2 Fluorescence with True Triglyceride Content
For researchers, scientists, and drug development professionals navigating the landscape of lipid quantification, selecting the optimal method is paramount. This guide provides a comprehensive comparison of LipidGreen 2, a fluorescent probe for neutral lipids, with established triglyceride quantification techniques. We present supporting experimental data, detailed protocols, and visual workflows to facilitate an informed decision-making process.
This compound is a second-generation fluorescent probe designed for the specific staining of neutral lipids, offering enhanced fluorescence signal and photostability compared to its predecessors and other common dyes.[1][2] Its primary application lies in the visualization and quantification of lipid droplets within cells and tissues. This guide evaluates the performance of this compound against traditional dye-based methods like Oil Red O and Nile Red, as well as enzymatic biochemical assays, which are considered the gold standard for absolute triglyceride quantification.
Performance Comparison: Fluorescent Dyes vs. Biochemical Assays
The ideal method for triglyceride quantification balances sensitivity, specificity, and throughput with the specific requirements of the experimental model. While fluorescent dyes offer high spatial resolution and are suitable for high-content imaging, biochemical assays provide absolute quantification of triglyceride mass.
| Parameter | This compound | Nile Red | Oil Red O | Biochemical Triglyceride Assay (e.g., Triglyceride-Glo™) |
| Principle of Detection | Fluorescence of a probe that selectively binds to neutral lipids.[3] | Solvatochromic fluorescence; emits different wavelengths in polar vs. non-polar environments.[4] | Lysochrome dye that physically dissolves in neutral lipids.[5] | Enzymatic hydrolysis of triglycerides to glycerol (B35011), followed by a colorimetric, fluorometric, or bioluminescent readout. |
| Specificity for Triglycerides | High selectivity for neutral lipids over phospholipids. | Stains both neutral lipids and phospholipids, which can lead to background signal. | Stains a broad range of neutral lipids, including triglycerides and cholesterol esters. | Highly specific to triglycerides due to enzymatic action. |
| Quantitative Capability | Relative quantification based on fluorescence intensity. A strong linear correlation with triglyceride content has been demonstrated. | Relative quantification. Correlation with triglyceride content can be inconsistent. | Semi-quantitative. Quantification requires elution of the dye and spectrophotometric measurement, which can be cumbersome. | Absolute quantification (e.g., in mg/dL or µM). |
| Sensitivity | High, with a bright fluorescence signal and low background. | Good, but can be affected by background fluorescence from binding to other cellular components. | Lower sensitivity compared to fluorescent probes. | High sensitivity, with some assays detecting picomole levels of triglycerides. |
| Linear Range | Wide linear range for fluorescence-based detection. | Can be linear over a certain concentration range, but prone to saturation. | Limited linear range for quantification by elution. | Typically offers a broad linear range for accurate quantification. |
| Throughput | High-throughput compatible for plate-based assays and automated microscopy. | High-throughput compatible. | Lower throughput due to multiple washing and elution steps for quantification. | High-throughput compatible for plate-based assays. |
| Live-Cell Imaging | Suitable for live-cell imaging. | Suitable for live-cell imaging. | Requires cell fixation, not suitable for live-cell imaging. | Requires cell lysis, not suitable for imaging. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are summarized protocols for the key techniques discussed.
This compound Staining for Quantitative Fluorescence Microscopy
This protocol outlines the steps for staining intracellular lipid droplets with this compound for subsequent fluorescence quantification.
-
Cell Culture and Treatment: Plate cells on a suitable imaging dish or plate and treat as required by the experimental design to induce lipid accumulation.
-
Preparation of Staining Solution: Prepare a 1 to 10 µM working solution of this compound in a suitable buffer (e.g., PBS or HBSS).
-
Staining: Remove the culture medium and wash the cells once with buffer. Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells twice with buffer.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation ~488 nm, emission ~520 nm).
-
Quantification: Use image analysis software to measure the mean fluorescence intensity per cell or the total fluorescence intensity of lipid droplets.
Oil Red O Staining and Elution for Quantification
This method allows for the quantification of neutral lipids by extracting the dye after staining.
-
Cell Fixation: Wash cells with PBS and fix with 10% formalin for at least 1 hour.
-
Staining: Wash the fixed cells with water and then with 60% isopropanol (B130326). Allow the cells to dry completely before adding the Oil Red O working solution for 10 minutes.
-
Washing: Remove the staining solution and wash the cells extensively with water.
-
Dye Elution: After imaging, completely dry the stained cells and add 100% isopropanol to elute the dye for 10 minutes with gentle shaking.
-
Quantification: Transfer the isopropanol containing the eluted dye to a microplate and measure the absorbance at approximately 500-520 nm.
Triglyceride-Glo™ Assay for Absolute Quantification
This protocol provides a highly sensitive and specific measurement of triglyceride levels.
-
Sample Preparation: Lyse cells or tissues in the provided lysis buffer. For serum or plasma samples, a dilution may be necessary.
-
Lipase (B570770) Treatment: In a 96-well plate, add the lipase solution to the samples to hydrolyze the triglycerides into glycerol and free fatty acids. A parallel set of samples without lipase serves as a control for endogenous glycerol. Incubate for 30 minutes at 37°C.
-
Glycerol Detection: Add the Glycerol Detection Reagent, which contains enzymes that lead to the production of a luminescent signal in the presence of glycerol.
-
Measurement: Incubate for 1 hour at room temperature and measure the luminescence using a plate reader.
-
Calculation: Subtract the free glycerol signal (no lipase) from the total glycerol signal (with lipase) to determine the amount of glycerol derived from triglycerides. Calculate the triglyceride concentration based on a standard curve.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
Conclusion
This compound emerges as a powerful tool for the fluorescent labeling and relative quantification of intracellular triglycerides. Its high specificity for neutral lipids, bright signal, and suitability for live-cell imaging make it an excellent choice for high-content screening and detailed morphological studies. For researchers requiring absolute quantification of triglyceride mass, biochemical assays remain the gold standard due to their enzymatic specificity and broad linear range. The choice between these methods will ultimately depend on the specific research question, required throughput, and the nature of the biological samples. This guide provides the necessary data and protocols to make an informed decision and to design robust and reliable experiments for the accurate assessment of triglyceride content.
References
Unveiling the Specificity of LipidGreen 2: A Comparative Guide to Organelle Cross-Reactivity
For researchers, scientists, and drug development professionals seeking a precise tool for lipid droplet analysis, understanding the cross-reactivity of fluorescent probes is paramount. This guide provides a comprehensive comparison of LipidGreen 2 with other common lipid droplet stains, focusing on its specificity and potential off-target staining of other cellular organelles. While direct quantitative co-localization data for this compound with all major organelles is not extensively published, this guide presents a framework for such analysis, including detailed experimental protocols and a comparative analysis based on available literature.
This compound is a fluorescent probe designed for the selective staining of neutral lipids within lipid droplets.[1] In comparative studies, it has demonstrated superior performance over older-generation dyes like Nile Red, exhibiting brighter fluorescence and reduced non-specific background staining.[1] A key advantage of this compound is its selectivity for neutral lipids over phospholipids, a characteristic that distinguishes it from Nile Red, which is known to stain both.[1] This property makes this compound a more suitable candidate for multicolor imaging applications where spectral overlap and non-specific membrane staining can be confounding factors.
Comparative Analysis of Lipid Droplet Probes
To provide a clear overview of the performance of this compound in relation to other commonly used lipid droplet stains, the following table summarizes their key characteristics. It is important to note that while qualitative assessments of specificity are available, robust quantitative data from co-localization studies with a comprehensive panel of organelle markers for this compound are not yet widely published. The data presented for this compound is based on its known selectivity for neutral lipids and the general performance characteristics described in the literature.
| Feature | This compound | Nile Red | BODIPY 493/503 |
| Target Specificity | High selectivity for neutral lipids.[1] | Stains both neutral lipids and phospholipids. | Primarily stains neutral lipids. |
| Reported Cross-Reactivity | Low non-specific background.[1] | Stains other lipid-rich structures and membranes. | Can exhibit some cytoplasmic background. |
| Photostability | Good | Moderate | Good |
| Signal Brightness | Bright | Bright | Very Bright |
| Spectral Properties | Narrow emission spectrum, suitable for multicolor imaging. | Broad emission spectrum, prone to spectral bleed-through. | Narrow emission spectrum. |
| Suitability for Live Cells | Yes | Yes | Yes |
Experimental Protocols for Assessing Cross-Reactivity
To quantitatively assess the cross-reactivity of this compound with other cellular organelles, a series of co-localization experiments can be performed. The following protocols provide a detailed methodology for staining lipid droplets with this compound and co-staining with specific markers for mitochondria, lysosomes, the endoplasmic reticulum, and the Golgi apparatus, followed by quantitative image analysis.
Materials
-
This compound (e.g., from MedChemExpress)
-
MitoTracker™ Red CMXRos (for mitochondria)
-
LysoTracker™ Red DND-99 (for lysosomes)
-
ER-Tracker™ Red (BODIPY™ TR Glibenclamide) (for endoplasmic reticulum)
-
Golgi-Tracker™ Red (for Golgi apparatus)
-
Live-cell imaging medium
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (for fixed-cell imaging, optional)
-
Mounting medium with DAPI (optional, for nuclear staining)
-
Confocal microscope with appropriate filter sets
Experimental Workflow for Cross-Reactivity Assessment
Detailed Staining Protocols
1. Co-staining with MitoTracker™ Red CMXRos (Mitochondria)
-
Culture cells to 70-80% confluency on glass-bottom dishes or coverslips.
-
Prepare a 100 nM working solution of MitoTracker™ Red CMXRos in pre-warmed imaging medium.
-
Incubate cells with the MitoTracker™ working solution for 15-30 minutes at 37°C.
-
Wash the cells twice with pre-warmed PBS.
-
Prepare a 1 µM working solution of this compound in pre-warmed imaging medium.
-
Incubate cells with the this compound working solution for 30 minutes at 37°C.
-
Wash the cells twice with pre-warmed PBS.
-
Replace with fresh imaging medium and proceed to imaging.
2. Co-staining with LysoTracker™ Red DND-99 (Lysosomes)
-
Follow step 1 from the mitochondria co-staining protocol.
-
Prepare a 50-75 nM working solution of LysoTracker™ Red DND-99 in pre-warmed imaging medium.
-
Incubate cells with the LysoTracker™ working solution for 30-60 minutes at 37°C.
-
Follow steps 4-8 from the mitochondria co-staining protocol.
3. Co-staining with ER-Tracker™ Red (Endoplasmic Reticulum)
-
Follow step 1 from the mitochondria co-staining protocol.
-
Prepare a 1 µM working solution of ER-Tracker™ Red in pre-warmed imaging medium.
-
Incubate cells with the ER-Tracker™ working solution for 15-30 minutes at 37°C.
-
Follow steps 4-8 from the mitochondria co-staining protocol.
4. Co-staining with Golgi-Tracker™ Red
-
Follow step 1 from the mitochondria co-staining protocol.
-
Prepare the Golgi-Tracker™ Red working solution according to the manufacturer's instructions.
-
Incubate cells with the Golgi-Tracker™ working solution for the recommended time and temperature.
-
Follow steps 4-8 from the mitochondria co-staining protocol.
Image Acquisition and Analysis
-
Image Acquisition: Acquire dual-channel fluorescence images using a confocal microscope. Use appropriate laser lines and emission filters to minimize bleed-through between the green (this compound) and red (organelle trackers) channels. Acquire a series of z-stacks for 3D analysis if required.
-
Image Analysis:
-
Region of Interest (ROI) Selection: Select multiple cells from different fields of view for analysis.
-
Co-localization Analysis: Use image analysis software (e.g., ImageJ/Fiji with the Coloc 2 plugin, or other dedicated software) to perform quantitative co-localization analysis. The Pearson's Correlation Coefficient (PCC) is a commonly used metric to quantify the degree of linear correlation between the intensity of the two channels. A PCC value close to +1 indicates strong positive correlation (high co-localization), a value close to 0 indicates no correlation, and a value close to -1 indicates strong negative correlation.
-
Data Presentation: Calculate the mean PCC ± standard deviation from multiple ROIs for each organelle.
-
Hypothetical Quantitative Co-localization Data
The following table presents a hypothetical outcome of the co-localization analysis described above. These values are for illustrative purposes and are based on the expected high specificity of this compound for lipid droplets and minimal cross-reactivity with other organelles.
| Organelle Marker | Pearson's Correlation Coefficient (PCC) with this compound (Hypothetical) | Interpretation |
| Lipid Droplet Marker (e.g., BODIPY 665/676) | 0.90 ± 0.05 | High degree of co-localization, as expected. |
| MitoTracker™ Red CMXRos | 0.15 ± 0.08 | Very low co-localization, indicating minimal cross-reactivity with mitochondria. |
| LysoTracker™ Red DND-99 | 0.12 ± 0.06 | Very low co-localization, indicating minimal cross-reactivity with lysosomes. |
| ER-Tracker™ Red | 0.25 ± 0.10 | Low co-localization, suggesting minimal staining of the endoplasmic reticulum. |
| Golgi-Tracker™ Red | 0.18 ± 0.07 | Very low co-localization, indicating minimal cross-reactivity with the Golgi apparatus. |
Logical Relationship of Cross-Reactivity Assessment
Conclusion
This compound presents itself as a highly selective probe for the visualization and quantification of neutral lipid droplets. Its distinct advantage of minimal staining of phospholipids, as suggested by available literature, indicates a low potential for cross-reactivity with the phospholipid-rich membranes of other cellular organelles. The provided experimental framework offers a robust methodology for researchers to quantitatively validate the specificity of this compound within their specific cellular models. By performing such rigorous co-localization analyses, scientists can ensure the accuracy and reliability of their findings in studies related to lipid metabolism, drug discovery, and the pathology of various diseases.
References
A Head-to-Head Comparison: LipidGreen 2 Versus Other Leading Lipid Probes
For researchers, scientists, and drug development professionals navigating the landscape of cellular lipid imaging, selecting the optimal fluorescent probe is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of LipidGreen 2 with other widely used lipid probes, namely Nile Red, BODIPY 493/503, and Oil Red O. By presenting key performance indicators, detailed experimental protocols, and visual workflows, this document aims to empower researchers to make informed decisions for their specific applications.
Lipid droplets, dynamic organelles central to lipid metabolism and storage, are implicated in a wide range of physiological processes and diseases, including obesity, diabetes, and fatty liver disease. The ability to accurately visualize and quantify these structures is crucial for advancing our understanding of these conditions and for the development of novel therapeutics. While several fluorescent probes are available for this purpose, they differ significantly in their spectral properties, specificity, photostability, and ease of use.
This guide focuses on this compound, a second-generation fluorescent probe, and systematically compares it against established alternatives. We will delve into their respective strengths and weaknesses, supported by experimental data from the literature, to provide a clear and objective overview.
Performance Comparison of Lipid Probes
The selection of a lipid probe is often a trade-off between various performance characteristics. The following tables summarize the key quantitative and qualitative features of this compound, Nile Red, BODIPY 493/503, and Oil Red O to facilitate a direct comparison.
Quantitative Data Summary
| Feature | This compound | Nile Red | BODIPY 493/503 | Oil Red O |
| Excitation Max (nm) | ~440-460[1] | ~552 (in lipid-rich environment)[2] | ~493[3] | N/A (absorbance-based) |
| Emission Max (nm) | ~490-520[1] | ~636 (in lipid-rich environment)[2] | ~503 | N/A (absorbance-based) |
| Specificity | High for neutral lipids | Stains neutral lipids and phospholipids (B1166683) | High for neutral lipids | Neutral lipids |
| Photostability | High | Low | Low | High (stable stain) |
| Cytotoxicity | Low (reported for live cell imaging) | Can be cytotoxic at higher concentrations | Generally low, but can affect cell health | Requires cell fixation (toxic) |
| Quantum Yield | High (qualitatively reported) | Environment-dependent | High | N/A |
Qualitative Feature Comparison
| Feature | This compound | Nile Red | BODIPY 493/503 | Oil Red O |
| Fluorescence Signal | Bright | Bright in non-polar environments | Very Bright | N/A |
| Background Staining | Low/Minimal | Can have high background | Can have background in aqueous media | N/A |
| Live Cell Imaging | Yes | Yes | Yes | No (requires fixation) |
| Fixable | Yes | Yes | Yes | Yes |
| Ease of Use | Simple protocol | Simple protocol | Simple protocol | Multi-step protocol |
| Spectral Overlap | Narrow emission spectrum, suitable for multicolor imaging | Broad emission spectrum, can cause crosstalk | Narrow emission spectrum | N/A |
Mechanism of Action and Staining Specificity
The following diagram illustrates the differential staining of cellular components by this compound and Nile Red, highlighting the superior specificity of this compound for neutral lipid droplets.
Caption: this compound specifically targets neutral lipids within lipid droplets, while Nile Red can also stain phospholipids in the cell membrane.
Experimental Workflows
To ensure reproducible results, adherence to a well-defined experimental protocol is essential. The following diagrams outline the typical workflows for staining live cells with this compound, Nile Red, and BODIPY 493/503.
Live Cell Staining Workflow
Caption: A generalized workflow for staining live cells with this compound, Nile Red, and BODIPY 493/503.
Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for using each of the discussed lipid probes. These protocols are based on information from various research articles and manufacturer's guidelines.
This compound Staining Protocol (for Live Cells)
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in a serum-free cell culture medium or PBS to a final working concentration of approximately 2.6 to 10 µM. The optimal concentration may vary depending on the cell type and experimental conditions.
-
-
Cell Staining:
-
Culture cells to the desired confluency on coverslips or in an appropriate imaging dish.
-
Remove the culture medium and wash the cells once with PBS.
-
Add the this compound working solution to the cells.
-
Incubate the cells for 30 minutes to 4 hours at 37°C, protected from light. Incubation time can be optimized for different cell lines.
-
-
Washing:
-
After incubation, remove the staining solution.
-
Wash the cells two to three times with PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh PBS or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with appropriate filters for green fluorescence (Excitation: ~440-460 nm, Emission: ~490-520 nm).
-
Nile Red Staining Protocol (for Live Cells)
-
Reagent Preparation:
-
Prepare a stock solution of Nile Red in a suitable solvent like DMSO or acetone.
-
Dilute the stock solution in PBS or a serum-free medium to a final working concentration of around 300 nM.
-
-
Cell Staining:
-
Wash the cultured cells once with PBS.
-
Add the Nile Red working solution to the cells.
-
Incubate for 10-15 minutes at room temperature or 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with PBS.
-
-
Imaging:
-
Add fresh PBS or imaging buffer.
-
Observe the cells under a fluorescence microscope using filter sets appropriate for red fluorescence (Excitation: ~552 nm, Emission: ~636 nm in a lipid environment).
-
BODIPY 493/503 Staining Protocol (for Live Cells)
-
Reagent Preparation:
-
Prepare a stock solution of BODIPY 493/503 in DMSO.
-
Dilute the stock solution in serum-free medium or PBS to a final working concentration of 1-10 µM.
-
-
Cell Staining:
-
Wash the cells once with PBS.
-
Add the BODIPY 493/503 working solution to the cells.
-
Incubate for 5-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with PBS.
-
-
Imaging:
-
Add fresh PBS or imaging buffer.
-
Image the cells using a fluorescence microscope with a standard FITC filter set (Excitation: ~493 nm, Emission: ~503 nm).
-
Oil Red O Staining Protocol (for Fixed Cells)
-
Cell Fixation:
-
Wash cultured cells with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
-
Staining:
-
Remove the formalin and wash the cells with water.
-
Incubate the cells with 60% isopropanol (B130326) for 5 minutes.
-
Remove the isopropanol and add the Oil Red O working solution (prepared from a stock solution in isopropanol and filtered).
-
Incubate for 10-15 minutes at room temperature.
-
-
Washing and Counterstaining:
-
Remove the Oil Red O solution and wash the cells thoroughly with water.
-
(Optional) Counterstain the nuclei with hematoxylin (B73222) for 1 minute and wash with water.
-
-
Imaging:
-
Add water or a suitable mounting medium.
-
Image the cells using a bright-field microscope. Lipid droplets will appear as red-orange structures.
-
Conclusion
This compound emerges as a compelling alternative to traditional lipid probes, offering a superior combination of specificity for neutral lipids, high photostability, and bright fluorescence with minimal background. Its narrow emission spectrum also makes it highly suitable for multicolor imaging experiments. While Nile Red is a widely used and cost-effective probe, its broader specificity and lower photostability can be limiting factors. BODIPY 493/503 provides a very bright signal but suffers from poor photostability. Oil Red O, a classic histological stain, is reliable for fixed samples but is not suitable for live-cell imaging and involves a more laborious protocol.
The choice of the optimal lipid probe will ultimately depend on the specific experimental requirements, including the need for live-cell imaging, multicolor analysis, and quantitative accuracy. For researchers prioritizing high-fidelity imaging of neutral lipid droplets with minimal artifacts, this compound presents a significant advancement in the field.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling LipidGreen 2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with LipidGreen 2. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on its nature as a fluorescent dye and an indole-based compound, the following personal protective equipment is recommended for safe handling.[1][2][3]
| PPE Category | Item | Specifications and Remarks |
| Eye Protection | Safety Goggles | Should be worn at all times to protect against potential splashes. |
| Hand Protection | Nitrile Gloves | Chemical-resistant gloves are essential to prevent skin contact. Inspect gloves for any tears or punctures before use and change them frequently. |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Fume Hood | All handling of the powdered form or concentrated solutions of this compound should be conducted in a certified chemical fume hood to avoid inhalation of any aerosols or dust. |
Operational Plan: Step-by-Step Handling Procedure
Preparation:
-
Consult Safety Information: Before handling, review this guide and any available safety information from the supplier.
-
Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Assemble Materials: Gather all necessary equipment, including PPE, weighing materials, solvents (e.g., DMSO), and disposal containers.
Handling:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: If working with solid this compound, carefully weigh the required amount in the fume hood to prevent dispersal of the powder.
-
Dissolving: To prepare a solution, add the solvent to the weighed this compound. It is soluble in DMSO.
-
Solution Handling: When working with this compound solutions, continue to wear all required PPE to avoid direct contact.
Post-Handling:
-
Decontamination: Clean all equipment and the work area thoroughly after use.
-
Hand Washing: Wash hands with soap and water after handling is complete, even after wearing gloves.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Material: Unused this compound, whether in solid or solution form, should be treated as chemical waste. It must be disposed of in a designated and clearly labeled hazardous waste container. Do not discard it in the regular trash or pour it down the sink.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, microfuge tubes, and gloves, should be collected in a sealed bag or container labeled as hazardous chemical waste.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a designated hazardous waste container for liquid chemical waste.
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for detailed procedures.
Experimental Protocol: General Staining of Live Cells
This is a general protocol and may require optimization for specific cell types and experimental conditions.
-
Cell Culture: Plate cells on a suitable culture vessel (e.g., glass-bottom dish or multi-well plate) and culture until they reach the desired confluency.
-
Prepare Staining Solution: Prepare a working solution of this compound in a suitable buffer or cell culture medium. The final concentration may need to be optimized, but concentrations around 10 µM have been used in publications.
-
Cell Staining: Remove the culture medium from the cells and add the this compound staining solution.
-
Incubation: Incubate the cells under appropriate conditions (e.g., 37°C, 5% CO2) for a suitable duration, which may range from 15 to 60 minutes.
-
Washing (Optional): The staining solution can be removed, and cells can be washed with fresh buffer or medium to reduce background fluorescence.
-
Imaging: Image the stained cells using a fluorescence microscope with appropriate filter sets for green fluorescence.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
